2-Fluoro-1-isopropyl-4-methoxybenzene
Description
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJIACNUHDGPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609048 | |
| Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262414-96-9 | |
| Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Fluoro-1-isopropyl-4-methoxybenzene, a valuable fluorinated aromatic compound with applications in medicinal chemistry and materials science.[1][2] The synthesis is presented as a multi-step process commencing with the readily available starting material, anisole. Each synthetic step is discussed in detail, including the underlying reaction mechanisms, optimized experimental protocols, and characterization data. The guide is designed to be a practical resource for researchers and process chemists, offering insights into the causality behind experimental choices and ensuring a self-validating and reproducible synthetic route.
Introduction: The Significance of Fluorinated Aromatics
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[3] In the realm of drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[3] this compound, with its unique substitution pattern, serves as a key building block in the synthesis of more complex bioactive molecules.[1][2] This guide delineates a reliable and scalable synthesis of this important intermediate.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway involving the sequential introduction of the functional groups onto an anisole backbone. The proposed forward synthesis is a three-step sequence:
-
Friedel-Crafts Isopropylation of anisole to form 4-isopropylanisole.
-
Ortho-Bromination of 4-isopropylanisole to yield 2-bromo-4-isopropylanisole.
-
Fluorination via a lithium-halogen exchange followed by electrophilic fluorination.
This pathway was chosen for its reliance on well-established and scalable reaction classes, and the commercial availability of the starting materials.
Caption: Workflow for the Friedel-Crafts isopropylation of anisole.
Experimental Protocol:
-
To a stirred solution of anisole (1.0 equiv.) in an inert solvent such as dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.1 equiv.) portion-wise.
-
Slowly add isopropanol (1.2 equiv.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation to afford 4-isopropylanisole.
Table 1: Quantitative Data for Step 1
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (GC) | >98% |
| Boiling Point | 211-213 °C |
Step 2: Ortho-Bromination of 4-Isopropylanisole to 2-Bromo-4-isopropylanisole
The second step is the regioselective bromination of 4-isopropylanisole at the ortho position to the activating methoxy group. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often in the presence of a catalyst to enhance selectivity. [4][5]The use of silica gel as a catalyst can promote selective monobromination. [4] Mechanism: The bromination of activated aromatic rings with NBS can proceed through an electrophilic aromatic substitution mechanism. The catalyst polarizes the N-Br bond of NBS, generating a more electrophilic bromine species. The electron-rich aromatic ring of 4-isopropylanisole attacks this electrophile, primarily at the ortho position due to the directing effect of the methoxy group. Deprotonation of the resulting sigma complex yields the brominated product.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-isopropylanisole (1.0 equiv.) in a suitable solvent like carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (1.05 equiv.) and a catalytic amount of silica gel.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, filter off the silica gel and succinimide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-bromo-4-isopropylanisole can be purified by column chromatography or vacuum distillation.
Table 2: Quantitative Data for Step 2
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (GC) | >97% |
| Key Analytical Data | Appearance of characteristic isotopic pattern for bromine in the mass spectrum. |
Step 3: Fluorination of 2-Bromo-4-isopropylanisole
The final step is the conversion of the aryl bromide to the corresponding aryl fluoride. This is effectively achieved through a lithium-halogen exchange followed by quenching the resulting aryllithium species with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). [4][6] Mechanism: The reaction proceeds via a lithium-halogen exchange, where an organolithium reagent, typically n-butyllithium, reacts with the aryl bromide to form an aryllithium intermediate and butyl bromide. [7][8][9][10]This highly reactive aryllithium species then acts as a nucleophile and attacks the electrophilic fluorine of NFSI, displacing the benzenesulfonimide anion to form the desired fluoroaromatic compound. [4][6]
Caption: Fluorination of 2-bromo-4-isopropylanisole via lithium-halogen exchange.
Experimental Protocol:
-
To a solution of 2-bromo-4-isopropylanisole (1.0 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.) in anhydrous THF.
-
Slowly add the solution of the aryllithium intermediate to the NFSI solution at -78 °C via a cannula.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Table 3: Quantitative Data for Step 3
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (HPLC/GC) | >98% |
| Key Analytical Data | Appearance of a C-F bond signal in the IR spectrum and characteristic fluorine coupling in the ¹H and ¹³C NMR spectra. |
Conclusion
This technical guide has detailed a reliable and efficient three-step synthesis of this compound from anisole. The described pathway, involving Friedel-Crafts isopropylation, ortho-bromination, and a subsequent lithium-halogen exchange followed by electrophilic fluorination, offers a practical route for the laboratory-scale synthesis of this valuable fluorinated building block. The provided experimental protocols and mechanistic insights are intended to empower researchers in the fields of organic synthesis and drug development to confidently produce this compound for their research needs.
References
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Wikipedia. (2023, November 28). Electrophilic fluorination. Wikipedia. [Link]
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PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
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MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
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PubMed. (2012). Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations. [Link]
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Semantic Scholar. (n.d.). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. [Link]
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MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
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NIH. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. [Link]
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Macmillan Group. (n.d.). lithium halogen exchange #1 revised. [Link]
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Semantic Scholar. (n.d.). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1. [Link]
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NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
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ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]
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PMC. (n.d.). Biocatalytic Friedel‐Crafts Reactions. [Link]
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A Technical Guide to the Physicochemical Properties of 2-Fluoro-1-isopropyl-4-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS No. 1262414-96-9). Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's structural, physical, and spectroscopic characteristics. It moves beyond a simple recitation of data to include detailed, field-proven experimental protocols for the determination of these properties, explaining the scientific rationale behind key methodological choices. This guide serves as a practical reference for the synthesis, characterization, and application of this important fluorinated aromatic intermediate.
Introduction and Strategic Significance
This compound is a fluorinated aromatic ether of significant interest in modern organic synthesis and pharmaceutical research.[1] Its molecular architecture, featuring a strategic combination of a fluorine atom, an isopropyl group, and a methoxy group on a benzene scaffold, makes it a highly versatile building block.
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] The fluorine atom in this compound can modulate its electronic properties and participate in crucial non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors.[1]
This compound's most notable application is as a key intermediate in the synthesis of Anacetrapib , a cholesteryl ester transfer protein (CETP) inhibitor that was investigated for the treatment of atherosclerosis.[1] This highlights its value in cardiovascular drug discovery and underscores the importance of a thorough understanding of its physicochemical properties for process optimization and quality control. Beyond pharmaceuticals, it also finds use in the development of agrochemicals and advanced materials.[1]
Core Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 2-fluoro-4-methoxy-1-propan-2-ylbenzene | [1] |
| CAS Number | 1262414-96-9 | [1] |
| Molecular Formula | C₁₀H₁₃FO | [1] |
| Molecular Weight | 168.21 g/mol | [1] |
| Boiling Point | 190 °C (at 760 mmHg) | [3] |
| Density | 1.002 g/cm³ | [3] |
Molecular Structure
The structural arrangement of the functional groups dictates the molecule's reactivity and physical behavior.
Caption: Molecular structure of this compound.
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is indispensable for verifying the identity and purity of the compound. The following data represent the expected spectral signatures.
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet at approximately δ 1.2–1.4 ppm) and the methoxy group protons (a singlet at approximately δ 3.8 ppm).[1] Aromatic protons will appear further downfield.
-
¹⁹F NMR: The fluorine NMR should display a distinct signal for the single fluorine atom in the range of δ -110 to -120 ppm.[1]
-
-
Mass Spectrometry (MS)
-
Using Electrospray Ionization (ESI-MS) in positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 182.2 (calculated).[1]
-
-
Infrared (IR) Spectroscopy
-
The IR spectrum provides confirmation of key functional groups through their vibrational frequencies. Look for characteristic stretching vibrations for the C-F bond at approximately 1200 cm⁻¹ and the aromatic C-O ether linkage around 1250 cm⁻¹.[1]
-
Experimental Methodologies for Physicochemical Characterization
This section provides validated, step-by-step protocols for determining the key physical properties of this compound. The causality behind critical steps is explained to ensure robust and reproducible results.
Caption: Workflow for the comprehensive physicochemical characterization.
Protocol: Boiling Point Determination by Micro Capillary Method
This method is ideal for small sample quantities and provides a reliable boiling point range.[4] The underlying principle is that a liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[5]
Methodology:
-
Apparatus Setup: Place a few milliliters of this compound into a small test tube or fusion tube.
-
Capillary Insertion: Take a glass capillary tube (sealed at one end) and place it into the liquid with the open end down.
-
Heating: Secure the test tube to a stand and immerse it in a heating bath (e.g., an aluminum block or oil bath) alongside a calibrated thermometer.[6]
-
Observation: Begin heating the bath gently. Initially, air trapped in the capillary will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[7]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, its vapor pressure is equal to the atmospheric pressure.[5] Record the temperature on the thermometer at this exact moment. This is the boiling point.[7]
Expert Insight: The rate of heating is critical. Overly rapid heating can lead to an erroneously high reading. A slow, controlled heating and cooling cycle ensures thermal equilibrium and an accurate measurement.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a highly precise thermal analysis technique for measuring heat flow associated with material transitions as a function of temperature.[8] It is the gold standard for determining the melting temperature (Tₘ) and purity of solid compounds.[9][10]
Methodology:
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.[8] The differential measurement between the sample and reference is key to the technique's precision.[9]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with a defined temperature range (e.g., 25 °C to 220 °C) and a constant heating rate (e.g., 2-10 °C/min).[10]
-
Data Acquisition: Initiate the temperature scan. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: As the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.[11] The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.[8]
Expert Insight: The shape of the melting peak provides information about purity. Impurities typically cause a broadening of the peak and a depression of the melting point.[11] For this reason, DSC can be used as a powerful quality control tool.[10]
Protocol: Structural Elucidation by ¹H NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Proper sample preparation is paramount to acquiring a high-quality spectrum.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the compound into a clean, dry vial.[12]
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[13] Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing the large solvent signal from overwhelming the sample signals.[14]
-
Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. Solid particles distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.
-
The solvent should also contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[12]
-
-
Spectrometer Preparation & Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument will "lock" onto the deuterium signal from the solvent and "shim" the magnetic field to optimize its homogeneity.[15]
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width).
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift axis using the TMS signal.
-
Integrate the area under each peak to determine the relative ratio of protons corresponding to each signal.[14]
-
Handling and Storage
To maintain the chemical integrity and purity of this compound, proper storage is essential. The compound should be stored in a tightly sealed container in a dry, cool environment, ideally between 2-8°C.[1]
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its boiling point of 190 °C, coupled with its characteristic spectroscopic signatures, provides a clear basis for its identification and quality assessment. The experimental protocols detailed in this guide offer researchers a reliable framework for characterizing this compound, ensuring data integrity and reproducibility in both academic and industrial drug discovery settings.
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Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Retrieved from [Link]
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JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
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University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
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Pecos-Barstow-Toyah ISD. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-fluoro-isopropyl-4-Methoxybenzene. Retrieved from [Link]
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Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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de Oliveira, M. A., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 43(4). Retrieved from [Link]
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An In-Depth Technical Guide to 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS No. 1262414-96-9): A Key Intermediate in Modern Drug Discovery
Introduction: Unveiling a Versatile Fluorinated Building Block
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] 2-Fluoro-1-isopropyl-4-methoxybenzene, a fluorinated aromatic ether, has emerged as a crucial intermediate in the synthesis of complex bioactive molecules.[4][5] Its unique substitution pattern, featuring a fluorine atom, an isopropyl group, and a methoxy moiety, renders it a valuable tool for researchers and drug development professionals. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and safe handling.
The primary impetus for the significant interest in this compound stems from its role as a key building block in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor that has been investigated for the treatment of dyslipidemia.[4] The structural features of this intermediate are pivotal in constructing the intricate architecture of such therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 1262414-96-9 | [4] |
| Molecular Formula | C₁₀H₁₃FO | [4] |
| Molecular Weight | 168.21 g/mol | [4] |
| IUPAC Name | 2-fluoro-4-methoxy-1-propan-2-ylbenzene | [4] |
| Appearance | Predicted: Colorless to pale yellow liquid | General knowledge |
| Boiling Point | Predicted: ~200-220 °C at 760 mmHg | General knowledge based on similar structures |
| Density | Predicted: ~1.0-1.1 g/cm³ | General knowledge based on similar structures |
Synthesis and Mechanism: A Practical Approach
The synthesis of this compound is most effectively achieved through a Friedel-Crafts alkylation of 3-fluoroanisole. This electrophilic aromatic substitution reaction introduces the isopropyl group onto the aromatic ring, directed by the activating and ortho, para-directing methoxy group.
Experimental Protocol: Friedel-Crafts Isopropylation of 3-Fluoroanisole
This protocol is a representative procedure based on established Friedel-Crafts alkylation methodologies and information gleaned from related patent literature. Researchers should perform appropriate risk assessments and small-scale trials before scaling up.
Materials:
-
3-Fluoroanisole
-
Isopropyl bromide (2-bromopropane)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath with stirring.
-
Addition of Alkylating Agent: In the dropping funnel, prepare a solution of isopropyl bromide (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: Following the addition of isopropyl bromide, add 3-fluoroanisole (1.0 equivalent) dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
The Friedel-Crafts alkylation proceeds through the formation of an electrophilic carbocation, which is then attacked by the electron-rich aromatic ring of 3-fluoroanisole.
Caption: Mechanism of Friedel-Crafts Alkylation.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely available in the public domain, the following table provides predicted spectroscopic data based on its structure and data from analogous compounds.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~1.2 (d, 6H, -CH(CH₃)₂), ~3.3 (sept, 1H, -CH(CH₃)₂), ~3.8 (s, 3H, -OCH₃), ~6.7-7.1 (m, 3H, Ar-H) |
| ¹³C NMR | δ (ppm): ~23 (-CH(CH₃)₂), ~28 (-CH(CH₃)₂), ~55 (-OCH₃), ~110-125 (Ar-C), ~150-160 (Ar-C-O and Ar-C-F) |
| IR (cm⁻¹) | ~2960 (C-H, alkyl), ~1500, 1600 (C=C, aromatic), ~1250 (C-O, ether), ~1200 (C-F) |
| Mass Spec (m/z) | Molecular Ion [M]⁺: 168. A prominent fragment would be the loss of a methyl group [M-15]⁺ at 153, and the loss of the isopropyl group [M-43]⁺ at 125. |
Application in Drug Discovery: The Synthesis of Anacetrapib
The primary significance of this compound lies in its role as a key intermediate in the multi-step synthesis of Anacetrapib. The following workflow illustrates its pivotal position in the construction of this complex molecule.
Caption: Role in Anacetrapib Synthesis.
This synthetic pathway highlights the importance of the specific substitution pattern of this compound, which allows for selective functionalization and coupling reactions to build the final drug molecule.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions are paramount when handling this compound. The following guidelines are based on the safety profiles of similar halogenated and substituted aromatic compounds.
Hazard Identification:
-
Skin and Eye Irritant: May cause skin and serious eye irritation.[6][7]
-
Respiratory Irritant: May cause respiratory irritation if inhaled.[7]
-
Harmful if Swallowed: May be harmful if ingested.[6]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
Conclusion: A Valuable Asset in the Chemist's Toolbox
This compound stands as a testament to the power of strategic molecular design. Its utility as a key intermediate, particularly in the synthesis of complex pharmaceutical agents like Anacetrapib, underscores its importance in modern drug discovery. By understanding its synthesis, properties, and safe handling, researchers can effectively leverage this versatile building block to advance their scientific endeavors. The principles of electrophilic aromatic substitution that govern its synthesis are fundamental to organic chemistry, and its application showcases the real-world impact of these foundational reactions.
References
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
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PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof.
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University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Fluoro-1-isopropyl-4-methoxybenzene: Structure, Properties, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS: 1262414-96-9), a fluorinated aromatic ether of significant interest in modern organic synthesis and pharmaceutical research. We will delve into its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will explore its synthetic pathways and underscore its critical role as a versatile intermediate in the development of bioactive molecules, most notably in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.
Compound Identification and Physicochemical Properties
This compound is an organic compound characterized by a benzene ring substituted with a fluorine atom, an isopropyl group, and a methoxy group.[1] Its unique substitution pattern makes it a valuable scaffold for investigating structure-activity relationships (SAR) in medicinal chemistry.[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-fluoro-4-methoxy-1-propan-2-ylbenzene[1] |
| CAS Number | 1262414-96-9[1] |
| Molecular Formula | C₁₀H₁₃FO[1] |
| InChI Key | NMJIACNUHDGPOP-UHFFFAOYSA-N[1][2] |
| Synonyms | 3-fluoro-4-isopropylanisole, 2-(2'-Fluoro-4'-methoxyphenyl)propane[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 168.21 g/mol | [1][2] |
| Exact Mass | 168.095043196 Da | [2] |
| Storage | Store sealed in a dry environment at 2-8°C | [1] |
| Primary Use | Research use only; intermediate in organic synthesis |[1][3] |
Molecular Structure and Spectroscopic Profile
The precise arrangement of the functional groups on the aromatic ring dictates the compound's reactivity and its utility in complex syntheses. The fluorine atom, in particular, can modulate the molecule's electronic properties and its ability to form non-covalent interactions, such as hydrogen bonds, which is a critical consideration in drug design.[1][4]
Molecular Structure
The structure consists of a central benzene ring with the following substituents:
-
An isopropyl group at position 1.
-
A fluorine atom at position 2.
-
A methoxy group at position 4.
Caption: Molecular structure of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the compound's identity and purity. The expected spectral data provide a unique "fingerprint" for the molecule.
Table 3: Key Spectroscopic Data
| Technique | Expected Signals | Rationale |
|---|---|---|
| ¹H NMR | Doublet for isopropyl protons (δ 1.2–1.4 ppm); Singlet for methoxy protons (δ 3.8 ppm); Multiplets for aromatic protons. | The isopropyl methyl protons are split by the single methine proton. The methoxy protons are a singlet as they have no adjacent protons. Aromatic protons show complex splitting due to coupling with each other and the fluorine atom.[1] |
| ¹⁹F NMR | Singlet (δ -110 to -120 ppm). | Provides direct evidence for the presence and electronic environment of the fluorine atom.[1] |
| IR | Stretching vibrations for C-F (~1200 cm⁻¹) and aromatic C-O (~1250 cm⁻¹). | Confirms the presence of the key fluoro and methoxy functional groups.[1] |
| MS (ESI+) | [M+H]⁺ at m/z 182.2 (calculated). | Confirms the molecular weight of the compound.[1] |
Synthesis Strategies and Experimental Protocol
This compound is a synthetic intermediate, meaning its value lies in its efficient and reliable production. Several synthetic routes can be envisioned, each with distinct advantages and limitations.
Overview of Synthetic Pathways
Common strategies for assembling this molecule involve electrophilic aromatic substitution reactions.[1]
-
Friedel-Crafts Alkylation: This classic method involves alkylating a substituted fluoroanisole with an isopropyl halide in the presence of a Lewis acid catalyst. While potentially regioselective, this pathway often requires harsh reaction conditions.[1]
-
Grignard-based Methods: A more modern and often milder approach involves the use of Grignard reagents. This can include a magnesium-halogen exchange on a dibrominated precursor followed by formylation and subsequent modifications, offering greater control and scalability.[1][5]
Caption: Comparative synthetic approaches to the target molecule.
Illustrative Experimental Protocol: Grignard Exchange and Formylation Route
This protocol is an illustrative example based on established methodologies for similar scaffolds, such as the synthesis of 2-fluoro-4-bromobenzaldehyde, a related intermediate.[5] It is designed to be self-validating through in-process controls and final characterization.
Objective: To synthesize a key aldehyde intermediate en route to the title compound.
Step 1: Metal-Halogen Exchange
-
To a solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF, add isopropyl magnesium chloride dropwise at a controlled temperature (e.g., 0°C).
-
Causality: The Grignard reagent selectively displaces one bromine atom over the other due to electronic and steric influences, a milder alternative to cryogenic organolithium chemistry.[5]
-
Monitor the reaction by GC-MS to confirm the formation of the Grignard intermediate.
Step 2: Formylation
-
Add dimethylformamide (DMF) to the reaction mixture at 0°C.
-
Causality: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF to form an aldehyde after acidic workup.
-
Quench the reaction with an aqueous acid solution (e.g., HCl).
Step 3: Work-up and Purification
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (2-fluoro-4-bromobenzaldehyde) via crystallization from a solvent like heptane.[5]
-
Validation: Confirm the structure and purity of the intermediate using ¹H NMR and HPLC before proceeding to subsequent steps (e.g., methoxylation and alkylation).
Applications in Research and Drug Development
The primary value of this compound is as a versatile building block for constructing more complex molecules with potential biological activity.[1][3]
Role in Medicinal Chemistry
The substituents on the benzene ring each impart specific properties beneficial for drug design:
-
Fluorine: Can enhance metabolic stability, improve binding affinity through hydrogen bonding, and alter pKa.[1][4]
-
Methoxy Group: Influences solubility and can be a site for metabolism.
-
Isopropyl Group: Increases lipophilicity, which can affect cell membrane permeability and target engagement.[1]
Key Application: Synthesis of Anacetrapib
This compound is a crucial intermediate in the synthesis of Anacetrapib, a drug candidate investigated for its ability to inhibit the cholesteryl ester transfer protein (CETP).[1] CETP inhibitors are studied for their potential to raise high-density lipoprotein (HDL) cholesterol levels, a therapeutic strategy for atherosclerosis.[1] The use of this compound in the synthesis of such a high-profile drug candidate highlights its importance in the pharmaceutical industry.[1]
Broader Industrial Relevance
Beyond pharmaceuticals, this intermediate and its derivatives are utilized in the development of novel agrochemicals and for modifying the properties of advanced materials, such as polymers and resins.[1]
References
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FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. (2025-10-27). Chinese Journal of Chemical Physics. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
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Photoionization Spectroscopic and Theoretical Study on the Molecular Structures of cis- and trans-3-Chlorothioanisole. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
4-Fluoroanisole | C7H7FO. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene. (n.d.). AbacipharmTech. Retrieved January 12, 2026, from [Link]
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Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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1262414-96-9 | this compound. (n.d.). Fluoropharm. Retrieved January 12, 2026, from [Link]
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3-Fluoroanisole | C7H7FO. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
m-Fluoroanisole. (n.d.). NIST WebBook, National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]
-
Benzene, 1-fluoro-4-methoxy-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Cas 944317-92-4, 1-BroMo-4-fluoro-5-isopropyl-2-Methoxybenzene. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
2-isopropyl-4-methyl anisole, 31574-44-4. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
2-Fluoro-1-methoxy-4-nitrobenzene (CAS 455-93-6) Properties. (n.d.). Chemcasts. Retrieved January 12, 2026, from [Link]
-
4-Isopropylanisole | C10H14O. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
- Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
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Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]
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2-Fluoro-1-methoxy-4-methylbenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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A Researcher's Comprehensive Guide to Sourcing and Utilizing 2-Fluoro-1-isopropyl-4-methoxybenzene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Phenolic Ethers in Medicinal Chemistry
In the landscape of modern drug discovery, the judicious incorporation of fluorine and methoxy functionalities into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4] 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS No. 1262414-96-9) emerges as a key building block, embodying the beneficial attributes of these chemical motifs. This guide provides an in-depth technical overview for researchers on sourcing this valuable intermediate, understanding its scientific applications, and implementing it in a laboratory setting with a focus on safety and efficacy.
The presence of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the molecule.[5][6] Concurrently, the methoxy group can serve as a non-lipophilic "scout" for exploring protein pockets and can improve potency and ligand efficiency.[7][8] The unique combination of fluorine, a methoxy group, and an isopropyl substituent on a benzene ring makes this compound a versatile intermediate in the synthesis of complex bioactive molecules.[9]
Sourcing and Procurement of Research-Grade this compound
Acquiring high-purity this compound is the foundational step for any successful research campaign. The following table provides a comparative overview of reputable suppliers offering this compound for research and development purposes. It is imperative to request a certificate of analysis (CoA) from any potential supplier to verify the purity and identity of the compound.[10][11][12]
| Supplier | Typical Purity | Available Quantities | Contact Information |
| Benchchem | >95% | Inquire | |
| Fluoropharm | Inquire | Inquire | [Link] |
| Echemi | Inquire | Inquire | |
| Dayang Chem (Hangzhou) Co.,Ltd | Gram to bulk | Inquire | |
| MySkinRecipes | Inquire | Inquire | [Link] |
Scientific Applications and Mechanistic Rationale
This compound is a valuable building block in organic synthesis and medicinal chemistry.[9][13] Its utility is particularly highlighted in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, such as Anacetrapib, which have been investigated for the treatment of dyslipidemias.[9][14][15] The structural motifs within this compound are strategically chosen for their influence on a drug candidate's properties:
-
Fluorine: The high electronegativity of the fluorine atom can create favorable dipole-dipole interactions with protein targets and can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[1][3][6]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its conformational flexibility can be advantageous for optimizing ligand-protein binding.[4][8] However, it can also be a site of metabolic O-demethylation, a factor that medicinal chemists must consider.[7]
-
Isopropyl Group: The bulky isopropyl group can provide steric hindrance that influences the molecule's conformation and can contribute to hydrophobic interactions within a protein's binding pocket.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl halides and their derivatives in drug discovery for the formation of carbon-carbon bonds.[16][17][18] This protocol is adapted from established methodologies and should be performed by trained professionals in a controlled laboratory setting.
Materials and Reagents:
-
This compound (or a brominated/iodinated derivative for coupling)
-
Arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide derivative of this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow Diagram:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique substitution pattern offers a powerful tool for modulating the properties of drug candidates. By understanding the rationale behind its use, sourcing it from reputable suppliers, and employing it in well-designed synthetic routes, researchers can significantly advance their drug discovery programs.
References
- O’Hagan, D. (2010). The role of fluorine in medicinal chemistry: Review Article. Journal of Fluorine Chemistry, 131(11), 1071-1081.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Ishihara, Y., & Chiodi, D. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 19(1), 1-8.
- Berger, F. G., & Hobbs, H. H. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(1), 18.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 116364.
- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
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Fluoropharm. (n.d.). 1262414-96-9 | this compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
- Filippatos, T. D., & Elisaf, M. S. (2017). Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias?. Diseases, 5(4), 21.
- G. D. A. (2012). Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. Current cardiology reviews, 8(4), 292-301.
- Google Patents. (n.d.). EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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A Researcher's Technical Guide to the Safe Handling of 2-Fluoro-1-isopropyl-4-methoxybenzene
This guide provides an in-depth overview of the critical safety information and handling protocols for 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS No. 1262414-96-9). As a key intermediate in advanced organic synthesis and pharmaceutical research, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive resource for safe handling, storage, and emergency preparedness.
Compound Identification and Overview
This compound is a fluorinated aromatic ether.[1] Its molecular structure, featuring a combination of fluoro, isopropyl, and methoxy groups on a benzene ring, makes it a valuable building block in medicinal chemistry.[1]
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-(2'-Fluoro-4'-methoxyphenyl)propane, 2-fluoro-4-methoxy-1-propan-2-ylbenzene, 3-fluoro-4-isopropylanisole[2] |
| CAS Number | 1262414-96-9[1][2][3] |
| Molecular Formula | C₁₀H₁₃FO[1] |
| Molecular Weight | 168.21 g/mol [2] |
Hazard Identification and GHS Classification
Based on these analogs, this compound is anticipated to be classified as follows under the Globally Harmonized System (GHS):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[4]
Table 2: GHS Hazard Summary (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[4][5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |
| STOT-SE | 3 | H335: May cause respiratory irritation[4] |
Hazard Pictograms:
Proactive Safety: Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the foundation of laboratory safety. The causality behind these measures is to minimize exposure pathways—inhalation, dermal contact, and ingestion—and to maintain the chemical's stability.
Handling
All manipulations of this compound should be performed within a certified chemical fume hood to control and exhaust vapors.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary Personal Protective Equipment (PPE) is donned correctly. The work area should be clear of clutter.
-
Aliquotting: When transferring the liquid, use appropriate tools such as a calibrated pipette with disposable tips. Avoid creating aerosols.
-
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[4][5] Decontaminate all surfaces and equipment used.
Storage
Proper storage is critical for maintaining the compound's purity and preventing hazardous situations.
-
Temperature: Store sealed in a dry environment at 2-8°C.[1] This refrigerated condition suggests that the compound may be sensitive to higher temperatures, potentially leading to degradation or volatilization.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[6]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The selection of specific PPE is dictated by the potential routes of exposure.
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.
-
Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be used if there is a significant risk of splashing.[4]
-
Skin Protection:
-
Gloves: Wear nitrile gloves for incidental contact.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[4]
-
Lab Coat: A chemically resistant lab coat or a protective suit should be worn to protect street clothes and skin.[4]
-
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Caption: PPE Selection Workflow for Handling the Compound.
First-Aid and Emergency Procedures
Rapid and correct response to an exposure or spill is critical. All laboratory personnel should be familiar with these procedures before working with the compound.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Collect: Carefully scoop up the absorbed material into a suitable, closed container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[4]
Caption: Emergency Response Protocol for a Chemical Spill.
Physical and Chemical Properties
While a comprehensive, experimentally verified list of physical and chemical properties is not available, Table 3 lists known identifiers.
Table 3: Physical and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FO | [1] |
| Molecular Weight | 168.21 | [2] |
| CAS Number | 1262414-96-9 | [1][2][3] |
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions (2-8°C, dry environment).[1]
-
Conditions to Avoid: Avoid heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not available.[8] Based on its structure as a substituted benzene, it should be handled with the assumption of potential toxicity. It is not known to be carcinogenic based on data from analogous compounds.[4] Care should be taken to prevent its release into the environment, as its ecological impact is unknown.[8]
References
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Fluoropharm. 1262414-96-9 | this compound. Available from: [Link]
- Angene Chemical. Safety Data Sheet (for 2-Fluoro-4-methoxy-1-methylbenzene). (2025-03-12).
- Fisher Scientific. SAFETY DATA SHEET (for 2-Fluoro-4-methoxybenzoic acid).
- TCI Chemicals. SAFETY DATA SHEET (for 2-Fluoro-4-methoxy-1-nitrobenzene).
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- ECHEMI.
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solubility of 2-Fluoro-1-isopropyl-4-methoxybenzene in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Fluoro-1-isopropyl-4-methoxybenzene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and advanced materials synthesis.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to predict, determine, and interpret its solubility in a range of common organic solvents. The document synthesizes theoretical principles of solubility with detailed, field-proven experimental protocols, ensuring a rigorous and practical approach to handling this compound in a laboratory setting.
Introduction to this compound
This compound (CAS No. 1262414-96-9) is a fluorinated aromatic ether with a molecular weight of 168.21 g/mol .[1] Its structure, featuring a benzene ring substituted with a fluorine atom, an isopropyl group, and a methoxy group, makes it a valuable building block in organic synthesis.[1] The interplay of these functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter in reaction kinetics, purification, and formulation development. Understanding the solubility of this compound is paramount for its effective utilization in research and industrial applications.
Compound Structure:
-
IUPAC Name: 2-fluoro-4-methoxy-1-(1-methylethyl)benzene[3]
-
Molecular Formula: C₁₀H₁₃FO[1]
-
Key Functional Groups:
-
Fluorine: Introduces polarity and can participate in specific interactions.
-
Isopropyl Group: A bulky, nonpolar alkyl group that influences steric hindrance and lipophilicity.
-
Methoxy Group: An ether linkage that can act as a hydrogen bond acceptor.
-
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a covalent compound like this compound.[4] This principle states that substances with similar polarities are more likely to be soluble in one another.[4][5]
2.1. Polarity Analysis of this compound
The overall polarity of this compound is a composite of its functional groups:
-
Nonpolar Character: The benzene ring and the isopropyl group are nonpolar, contributing to the compound's affinity for nonpolar (lipophilic) solvents.
-
Polar Character: The fluorine and methoxy groups introduce polarity. The carbon-fluorine bond is highly polarized, and the oxygen atom in the methoxy group has lone pairs of electrons, making it a hydrogen bond acceptor.
Given this mixed character, this compound is expected to be a relatively nonpolar to moderately polar compound. Its solubility will therefore be highest in solvents of similar polarity.
2.2. Predicting Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can make the following predictions:
-
High Solubility: Expected in nonpolar to moderately polar solvents such as:
-
Aprotic nonpolar solvents: Toluene, Hexane, Diethyl ether
-
Aprotic polar solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate
-
-
Moderate to Low Solubility: Expected in highly polar solvents, especially those with strong hydrogen bonding networks:
-
Protic polar solvents: Ethanol, Methanol
-
-
Insoluble: Expected in highly polar, protic solvents like water.
Experimental Determination of Solubility
To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide reliable results.
3.1. General Experimental Workflow
The process of determining solubility can be visualized as a series of logical steps, from initial qualitative screening to precise quantitative measurement.
Caption: Workflow for solubility determination.
3.2. Protocol 1: Qualitative Solubility Assessment
This rapid screening method provides a preliminary classification of solubility.[6][7]
Materials:
-
This compound
-
Selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into a small test tube.[6]
-
Add the selected solvent dropwise, up to 1 mL, while vortexing after each addition.[6]
-
Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Record the observation as "soluble," "partially soluble," or "insoluble."[4]
3.3. Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining equilibrium solubility.[8]
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for at least 24 hours to ensure saturation.[5]
-
After equilibration, allow the vial to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of the solvent.
-
Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Data Presentation
The results from the experimental determination should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Dielectric Constant | Solubility Classification (Qualitative) | Quantitative Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | 1.88 | User-determined | User-determined |
| Toluene | 2.4 | 2.38 | User-determined | User-determined |
| Diethyl Ether | 2.8 | 4.34 | User-determined | User-determined |
| Dichloromethane | 3.1 | 9.08 | User-determined | User-determined |
| Ethyl Acetate | 4.4 | 6.02 | User-determined | User-determined |
| Acetone | 5.1 | 20.7 | User-determined | User-determined |
| Ethanol | 5.2 | 24.5 | User-determined | User-determined |
| Methanol | 6.6 | 32.7 | User-determined | User-determined |
| Water | 10.2 | 80.1 | User-determined | User-determined |
Discussion of Expected Results
The experimental results are anticipated to align with the theoretical predictions. A high degree of solubility is expected in solvents like toluene, diethyl ether, and ethyl acetate, which have polarities that are well-matched to the mixed character of this compound. The bulky, nonpolar isopropyl group will likely enhance solubility in less polar solvents. Conversely, the polar fluorine and methoxy groups may allow for some limited solubility in more polar alcohols like ethanol, but the overall nonpolar character of the molecule will likely preclude significant solubility in highly polar solvents like water.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that standard laboratory precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can confidently assess its solubility in a variety of common organic solvents. This knowledge is essential for optimizing reaction conditions, developing purification strategies, and advancing the use of this important chemical intermediate in scientific research and development.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Benchchem. (n.d.). This compound|CAS 1262414-96-9.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
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- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Fluorochem. (2024, December 19).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025, June 24).
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- Thermo Fisher Scientific. (2010, June 4).
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A-Technical-Guide-to-2-Fluoro-1-isopropyl-4-methoxybenzene:-Synthesis-and-Applications
Abstract
This technical guide provides an in-depth analysis of 2-Fluoro-1-isopropyl-4-methoxybenzene, a fluorinated aromatic ether of significant interest in modern organic synthesis and pharmaceutical research. While a singular "discovery" event for this intermediate is not documented, its history is intricately linked to the evolution of synthetic methodologies for creating complex, biologically active molecules. This document details its preparation, focusing on logical, field-proven synthetic routes, and explores its critical role as a versatile building block in drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorine's high electronegativity and small atomic size allow it to act as a bioisostere of hydrogen or a hydroxyl group, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] this compound (C10H13FO) has emerged as a key intermediate, providing a unique combination of substituents that are valuable for structure-activity relationship (SAR) studies.[3] Its structure, featuring a fluorine atom, a methoxy group, and a sterically influential isopropyl group, makes it a sought-after scaffold in the synthesis of high-value compounds, particularly in cardiovascular and oncology research.[3][4]
History and Synthesis: A Methodological Perspective
The history of this compound is not one of a sudden breakthrough but of its gradual emergence as a useful intermediate in complex synthetic campaigns. Its preparation is a testament to the advancements in selective aromatic substitution and functional group manipulation. The primary challenge lies in the regioselective introduction of the three distinct substituents onto the benzene ring.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic disconnection of the target molecule points to 4-fluoroanisole or a related precursor as a viable starting material. The main synthetic challenge is the selective introduction of the isopropyl group at the C1 position.
DOT Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic approach for this compound.
Primary Synthetic Route: Friedel-Crafts Alkylation
The most direct and industrially scalable approach involves the Friedel-Crafts alkylation of a suitable fluoroanisole precursor. This classic electrophilic aromatic substitution reaction provides a straightforward method for installing the isopropyl group.
A common pathway starts with 4-fluoroanisole. The methoxy group is an ortho-, para-director. Since the para position is blocked by the fluorine atom, the incoming electrophile is directed to the ortho positions.
DOT Diagram: Friedel-Crafts Alkylation Workflow
Caption: Workflow for Friedel-Crafts synthesis of the target compound.
Detailed Experimental Protocol: Friedel-Crafts Alkylation
-
Objective: To synthesize this compound from 4-fluoroanisole.
-
Materials:
-
4-Fluoroanisole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
2-Chloropropane (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel is charged with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of 4-fluoroanisole (1.0 eq) and 2-chloropropane (1.5 eq) in anhydrous DCM is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by pouring it onto crushed ice, followed by the slow addition of 1 M HCl to dissolve the aluminum salts.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
-
Comparison of Synthetic Routes
While Friedel-Crafts is common, other methods exist, each with distinct advantages and disadvantages.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | 4-Fluoroanisole | Isopropyl halide, Lewis Acid (AlCl₃, FeCl₃) | Cost-effective, scalable, uses readily available materials. | Potential for polyalkylation, requires anhydrous conditions, acidic waste. |
| Directed Ortho-Metalation | 4-Fluoroanisole | Strong base (n-BuLi, s-BuLi), Isopropylating agent | High regioselectivity, milder conditions for alkylation step. | Requires cryogenic temperatures (-78°C), moisture-sensitive reagents, not ideal for large scale.[5] |
| From Substituted Benzaldehyde | 2-Fluoro-4-methoxybenzaldehyde | Grignard/Organolithium reagent, then reduction | Good for specific isomer synthesis. | Multi-step process, potential for side reactions at the aldehyde.[6] |
Application in Drug Discovery: A Key Building Block
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[4] Its utility is particularly pronounced in the development of enzyme inhibitors, where the specific arrangement of its substituents can be critical for achieving potent and selective binding.
Case Study: Synthesis of CETP Inhibitor Anacetrapib
A prominent application of this building block is in the synthesis of Anacetrapib, an investigational inhibitor of the cholesteryl ester transfer protein (CETP) designed to raise levels of high-density lipoprotein (HDL) cholesterol.[3] The 2-fluoro-1-isopropyl-4-methoxyphenyl moiety forms a core structural element of the final drug molecule.
DOT Diagram: Role in Anacetrapib Synthesis
Caption: The synthetic utility of the title compound in drug synthesis.
The synthesis of Anacetrapib leverages the pre-formed substituted phenyl ring from this compound. The methoxy group is often a precursor to a hydroxyl group, which can then be used as a handle for further elaboration of the molecule. The fluorine and isopropyl groups are strategically positioned to occupy specific pockets in the target enzyme's active site, enhancing binding affinity and selectivity.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is an enabling tool in medicinal chemistry. Its history is defined by its utility, and its synthesis highlights the practical application of fundamental organic reactions like electrophilic aromatic substitution. As drug discovery programs continue to demand molecules with finely tuned properties, the strategic importance of well-designed, fluorinated building blocks like this one will only increase.[1] Future research may focus on developing more sustainable and efficient "green" synthetic routes, potentially utilizing biocatalysis or flow chemistry to meet the growing demand for this valuable intermediate.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-4-methoxybenzaldehyde as a Pharmaceutical Intermediate. Retrieved from [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]
- Google Patents. (2009). WO2009144736A1 - NOVEL PROCESS FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL -1-OXOPROPYL]-GAMMA-OXO-N-ß-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM.
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]
- Google Patents. (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]
-
PMC. (2017). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
PMC. (2023). Pseudonatural Products for Chemical Biology and Drug Discovery. Retrieved from [Link]
- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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A Technical Guide to the Research Applications of 2-Fluoro-1-isopropyl-4-methoxybenzene
Abstract
2-Fluoro-1-isopropyl-4-methoxybenzene (CAS No. 1262414-96-9) is a fluorinated aromatic ether compound emerging as a valuable scaffold in modern organic synthesis and medicinal chemistry.[1] Its unique trifecta of functional groups—a fluorine atom, an isopropyl group, and a methoxy group—provides a nuanced platform for modulating physicochemical and pharmacokinetic properties in drug design. This guide delves into the core attributes of this molecule, elucidating its potential as a strategic building block in pharmaceutical research, a versatile scaffold for Structure-Activity Relationship (SAR) studies, and a sophisticated probe for biophysical assays. We will explore the causality behind its utility, provide actionable experimental protocols, and present a forward-looking perspective on its application in developing next-generation therapeutics.
Molecular Profile and Strategic Importance
At its core, this compound is a substituted anisole derivative. Its significance in research stems not from any intrinsic biological activity, but from the specific combination of its substituents, which allows medicinal chemists to fine-tune molecular properties with high precision.[1][2]
| Property | Value | Source |
| CAS Number | 1262414-96-9 | [1][3] |
| Molecular Formula | C₁₀H₁₃FO | [1] |
| Molecular Weight | 168.21 g/mol | [1][4] |
| InChI Key | NMJIACNUHDGPOP-UHFFFAOYSA-N | [1] |
The strategic value of this compound is best understood by dissecting the contribution of each functional group to a potential drug candidate's profile:
-
The Fluorine Atom: The introduction of fluorine is a cornerstone of modern drug discovery.[2][5] Its high electronegativity can alter the acidity of nearby protons, create favorable electrostatic interactions with protein targets, and block sites of metabolic degradation (metabolic soft spots).[2][5][6] This often enhances metabolic stability and bioavailability.[5][6] The fluorine atom can also serve as a sensitive reporter for ¹⁹F NMR-based binding assays.[1]
-
The Isopropyl Group: This bulky, lipophilic group provides significant steric hindrance. In drug design, this can be exploited to achieve selectivity for a specific enzyme isoform or receptor subtype by preventing binding to off-targets with smaller binding pockets. It also modulates the compound's hydrophobicity, which is critical for membrane permeability and overall pharmacokinetic behavior.[1]
-
The Methoxy Group: As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring.[1] It can act as a hydrogen bond acceptor in ligand-receptor interactions. Furthermore, the methoxy group is a known site for metabolic O-demethylation, providing a potential handle for creating prodrugs or modulating clearance rates.
This unique combination makes this compound an ideal starting point for developing molecules with a desirable balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]
Application I: Intermediate in Complex Bioactive Molecule Synthesis
A primary and validated application of this compound is its role as a key intermediate in the synthesis of complex pharmaceutical agents.[1][8] Its structure serves as a foundational scaffold upon which further chemical complexity is built. A notable example is its documented use in the synthesis of Anacetrapib , an investigational inhibitor of the cholesteryl ester transfer protein (CETP) designed to treat atherosclerosis.[1]
The causality for its selection in such a synthesis lies in its pre-functionalized structure, which simplifies the overall synthetic route. The fluorine, isopropyl, and methoxy groups are positioned to direct subsequent reactions and ultimately become integral parts of the final active pharmaceutical ingredient (API), contributing to its binding and pharmacokinetic profile.
Caption: Synthetic workflow from the core scaffold to a final API.
Application II: Scaffold for Structure-Activity Relationship (SAR) Studies
Beyond its use in specific syntheses, this compound is an excellent starting point for a broader drug discovery campaign focused on SAR exploration. The goal of such a study is to systematically modify the molecule to understand which structural features are critical for biological activity.
Rationale for Experimental Design: The molecule's aromatic ring can undergo electrophilic aromatic substitution to introduce new functional groups. The existing methoxy group can be demethylated to a phenol, which opens up a vast array of subsequent chemical modifications (e.g., etherification, esterification). This allows for the creation of a focused library of analogues to probe the chemical space around a biological target.
Experimental Protocol: SAR Library Synthesis and Screening
-
Core Modification - Phenol Formation:
-
Objective: To create a versatile intermediate for further functionalization.
-
Procedure: Dissolve this compound in a suitable solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add a demethylating agent, such as boron tribromide (BBr₃), dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with methanol, followed by water.
-
Perform an aqueous workup and purify the resulting phenol (2-fluoro-5-isopropyl-phenol) by column chromatography.
-
-
Parallel Library Synthesis (Example: Etherification):
-
Objective: To explore the effect of different substituents at the 4-position.
-
Procedure: In a 96-well plate, dispense the synthesized phenol into each well.
-
Add a solution of a mild base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
To each well, add a different electrophile from a pre-selected library (e.g., various alkyl halides, benzyl bromides).
-
Seal the plate and heat to 60-80 °C for 4-12 hours.
-
After cooling, perform a high-throughput workup and purification to isolate the library of new ether analogues.
-
-
Biological Screening:
-
Objective: To identify active compounds and build an SAR model.
-
Procedure: Screen the synthesized library against the target of interest (e.g., a specific kinase, GPCR, or enzyme) using a relevant assay (e.g., enzymatic activity assay, radioligand binding assay, or a cell-based functional assay).
-
Analyze the activity data in conjunction with the structural modifications to establish clear structure-activity relationships. For instance, determine if bulky, hydrophobic, or hydrogen-bond donating groups at the 4-position enhance or diminish activity.
-
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-1-isopropyl-4-methoxybenzene
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, 2-Fluoro-1-isopropyl-4-methoxybenzene. This fluorinated aromatic compound serves as a key intermediate in the development of advanced materials and bioactive molecules, including pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance on several key classes of chemical transformations. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We will explore electrophilic aromatic substitution, directed ortho-metalation, and nucleophilic aromatic substitution, providing step-by-step methodologies, quantitative data summaries, and visual guides to the reaction pathways.
Introduction: The Strategic Value of this compound
This compound is a strategically important starting material in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an isopropyl group, and a methoxy group, offers a rich landscape for chemical modification. The interplay of the electronic and steric effects of these substituents allows for highly regioselective transformations, making it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.[1] Notably, this compound is a key intermediate in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, highlighting its significance in cardiovascular drug discovery.
The methoxy group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution. The fluorine atom, while deactivating overall due to its inductive effect, also acts as an ortho, para-director. The isopropyl group provides steric bulk, which can influence the regioselectivity of reactions. Understanding the interplay of these directing effects is crucial for predicting and controlling the outcome of synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
The electron-rich nature of the aromatic ring in this compound, primarily due to the methoxy group, makes it highly susceptible to electrophilic attack. The primary sites of substitution are the positions ortho to the strongly activating methoxy group.
Vilsmeier-Haack Formylation: Synthesis of 2-Fluoro-5-formyl-1-isopropyl-4-methoxybenzene
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[2][3][4][5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[3][4]
Causality of Experimental Choices:
-
Regioselectivity: The formyl group is directed to the position ortho to the powerful activating methoxy group and para to the isopropyl group, which is the sterically most accessible and electronically favored position.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control the exothermic formation of the Vilsmeier reagent and then warmed to allow the electrophilic substitution to proceed. The use of a solvent-free approach, grinding the reactants with a mortar and pestle, has also been reported as an environmentally friendly alternative for some substrates.[2]
Protocol 1: Vilsmeier-Haack Formylation
| Reagent | MW ( g/mol ) | Amount | Molar Eq. |
| This compound | 168.21 | 1.68 g (10 mmol) | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 mL (12 mmol) | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | 20 mL | Solvent |
| Saturated Sodium Bicarbonate Solution (aq.) | - | 50 mL | Quench |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | Drying Agent |
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N,N-dimethylformamide (5 mL) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.68 g, 10 mmol) in dichloromethane (20 mL) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into 100 g of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Fluoro-5-formyl-1-isopropyl-4-methoxybenzene.
Nitration: Synthesis of 2-Fluoro-1-isopropyl-4-methoxy-5-nitrobenzene
Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto the aromatic ring. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, serves as the electrophile.
Causality of Experimental Choices:
-
Regioselectivity: Similar to formylation, the nitro group is directed to the position ortho to the methoxy group.
-
Reaction Conditions: The use of a mixture of nitric acid and sulfuric acid at low temperatures is crucial to control the highly exothermic reaction and prevent over-nitration or side reactions. For activated systems like anisoles, milder nitrating agents can also be employed.
Protocol 2: Nitration
| Reagent | MW ( g/mol ) | Amount | Molar Eq. |
| This compound | 168.21 | 1.68 g (10 mmol) | 1.0 |
| Fuming Nitric Acid (90%) | 63.01 | 0.7 mL (15 mmol) | 1.5 |
| Acetic Anhydride | 102.09 | 5 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | 20 mL | Solvent |
| Ice Water | - | 100 mL | Quench |
| Saturated Sodium Bicarbonate Solution (aq.) | - | 50 mL | Neutralizer |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying Agent |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) in acetic anhydride (5 mL) and dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (0.7 mL, 15 mmol) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice water (100 mL) with vigorous stirring.
-
Separate the organic layer and wash it with cold water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[6] A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[6] The methoxy group is an excellent DMG. The fluorine atom can also act as a directing group.[7]
Regioselectivity Considerations:
In this compound, both the methoxy and fluoro groups can direct lithiation. The methoxy group typically directs lithiation to the C5 position. The fluorine atom directs to the C3 position. The outcome will depend on the reaction conditions and the organolithium base used. The steric hindrance from the isopropyl group at C1 makes lithiation at C2 unlikely.
Lithiation and Borylation: Synthesis of (2-Fluoro-1-isopropyl-4-methoxyphenyl)boronic acid derivatives
The in situ generated aryllithium species can be trapped with various electrophiles. Reaction with a trialkyl borate followed by hydrolysis provides the corresponding boronic acid, a versatile intermediate for Suzuki cross-coupling reactions.[8][9][10][11]
Protocol 3: Directed ortho-Lithiation and Borylation
| Reagent | MW ( g/mol ) | Amount | Molar Eq. |
| This compound | 168.21 | 1.68 g (10 mmol) | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL (11 mmol) | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 30 mL | Solvent |
| Triisopropyl borate | 188.08 | 2.8 mL (12 mmol) | 1.2 |
| Hydrochloric Acid (1 M aq.) | 36.46 | As needed | Hydrolysis |
| Diethyl Ether | 74.12 | 50 mL | Extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | Drying Agent |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound (1.68 g, 10 mmol) and anhydrous THF (30 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (4.4 mL, 11 mmol) dropwise over 10 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (2.8 mL, 12 mmol) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition, stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir vigorously for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or used directly in subsequent reactions.
Nucleophilic Aromatic Substitution (SNAr)
While the aromatic ring in this compound is not strongly activated towards nucleophilic attack, SNAr reactions are still possible, particularly with potent nucleophiles or under catalytic conditions. The fluorine atom serves as a good leaving group in SNAr reactions.
Amination with Secondary Amines
The substitution of the fluorine atom with an amine can be achieved, although it may require specific catalytic systems for non-activated fluoroarenes. Ruthenium-catalyzed SNAr reactions have been shown to be effective for the amination of non-activated fluoroarenes.[12][13][14]
Causality of Experimental Choices:
-
Catalyst: A ruthenium(II) complex can coordinate to the arene ring, making it more electron-deficient and susceptible to nucleophilic attack.
-
Nucleophile: Secondary amines are generally good nucleophiles for this transformation.
-
Reaction Conditions: Elevated temperatures are often required to drive the reaction to completion.
Protocol 4: Ruthenium-Catalyzed Amination
| Reagent | MW ( g/mol ) | Amount | Molar Eq. |
| This compound | 168.21 | 0.84 g (5 mmol) | 1.0 |
| Morpholine | 87.12 | 0.52 mL (6 mmol) | 1.2 |
| [Ru(p-cymene)Cl₂]₂ | 612.39 | 30.6 mg (0.05 mmol) | 0.01 |
| Sodium tert-butoxide | 96.10 | 0.67 g (7 mmol) | 1.4 |
| Toluene, anhydrous | 92.14 | 10 mL | Solvent |
Step-by-Step Procedure:
-
In a glovebox, charge a Schlenk tube with [Ru(p-cymene)Cl₂]₂ (30.6 mg, 0.05 mmol) and sodium tert-butoxide (0.67 g, 7 mmol).
-
Add anhydrous toluene (10 mL), this compound (0.84 g, 5 mmol), and morpholine (0.52 mL, 6 mmol).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and quench with water (20 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Electrophilic Aromatic Substitution Pathways.
Caption: Directed ortho-Metalation and Borylation Workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols detailed in these application notes provide a robust framework for its derivatization through electrophilic aromatic substitution, directed ortho-metalation, and nucleophilic aromatic substitution. By understanding the interplay of the substituents and carefully controlling reaction conditions, researchers can achieve high regioselectivity and efficiently generate a diverse library of compounds for applications in drug discovery and materials science.
References
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. [Link]
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Otsuka, M., Endo, K., & Shibata, T. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Chemical Communications, (46), 7192-7194. [Link]
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (2025). BenchChem.
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Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru eta6-arene complexes. Semantic Scholar. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Facile Catalytic SNAr Reaction of Nonactivated Fluoroarenes with Amines Using η6-Benzene Ruthenium(II) Complex. ResearchGate. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. ResearchGate. [Link]
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1-BroMo-4-fluoro-5-isopropyl-2-Methoxybenzene. LookChem. [Link]
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18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
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Directed ortho metalation. Wikipedia. [Link]
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Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
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Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC - NIH. [Link]
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Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
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Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]
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Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Magritek. [Link]
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Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The organolithium base dictates. IRIS-AperTO - UniTo. [Link]
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Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. PubMed. [Link]
- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
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Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed. [Link]
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Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
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Application Note: Nickel-Catalyzed Kumada Cross-Coupling of 2-Fluoro-1-isopropyl-4-methoxybenzene with Grignard Reagents
Abstract
This application note provides a comprehensive technical guide for the reaction of 2-Fluoro-1-isopropyl-4-methoxybenzene with Grignard reagents, a process of significant interest in the synthesis of complex biaryl compounds for pharmaceutical and materials science applications. We delve into the mechanistic intricacies of this challenging Kumada cross-coupling reaction, addressing the kinetic inertness of the C-F bond. Detailed protocols for a nickel-catalyzed cross-coupling with phenylmagnesium bromide are presented, emphasizing the critical parameters for successful execution. Furthermore, we discuss potential side reactions, such as directed ortho-metalation, and provide insights into their mitigation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this transformation for the synthesis of novel molecular entities.
Introduction: The Challenge and Opportunity of Aryl Fluoride Coupling
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often imparting favorable metabolic stability, lipophilicity, and binding affinity. Consequently, methods for the selective functionalization of fluorinated aromatic compounds are of paramount importance. This compound is a valuable building block, notably used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors like anacetrapib.[1] Its utility stems from the strategic placement of its functional groups, which allow for vectorial synthesis of more complex structures.
The reaction of aryl fluorides with Grignard reagents, a variant of the Kumada-Tamao-Corriu coupling, presents a formidable challenge due to the high bond dissociation energy of the C-F bond.[2] Unlike their heavier halogen counterparts, aryl fluorides are often unreactive under classical cross-coupling conditions. However, the development of bespoke catalyst systems, particularly those based on nickel and palladium, has opened new avenues for the activation of these inert bonds.[3][4] This application note will focus on a nickel-catalyzed approach, which has shown considerable promise for the cross-coupling of electron-rich aryl fluorides.
Mechanistic Considerations: Activating the Inert C-F Bond
The success of the Kumada coupling of aryl fluorides hinges on overcoming the high activation barrier of the oxidative addition step. The widely accepted catalytic cycle for this transformation is depicted below.
Figure 1: General catalytic cycle for the Nickel-catalyzed Kumada cross-coupling of an aryl fluoride.
A critical insight into facilitating the challenging oxidative addition step is the concept of bimetallic cooperation. It has been proposed that the magnesium center of the Grignard reagent can act as a Lewis acid, coordinating to the fluorine atom and thereby weakening the C-F bond. This interaction, in concert with the nickel catalyst, provides a lower-energy pathway for C-F bond cleavage.[5] The choice of an electron-rich phosphine ligand on the nickel center is also crucial, as it enhances the electron density at the metal, promoting the oxidative addition.
Potential Side Reaction: Directed ortho-Metalation (DoM)
The presence of a methoxy group on the aromatic ring introduces the possibility of a competing reaction pathway: directed ortho-metalation (DoM). The methoxy group is a well-known directing group for lithiation at the ortho position.[6] While Grignard reagents are less basic than organolithium compounds, the potential for deprotonation at the C3 position (ortho to the methoxy group) should be considered, which would lead to the formation of a Grignard reagent of the starting material.
Studies on the relative directing power of substituents have shown that fluorine can also act as a directing group, often with a stronger effect than methoxy.[7][8] In this compound, the C3 position is ortho to the methoxy group and meta to the fluorine, while the position is not activated. Therefore, any potential DoM would likely be directed by the methoxy group. To minimize this side reaction, it is advisable to use the Grignard reagent in a moderate excess and to maintain a controlled temperature.
Experimental Protocol: Synthesis of 2-isopropyl-4-methoxy-1,1'-biphenyl
This protocol details the nickel-catalyzed Kumada cross-coupling of this compound with phenylmagnesium bromide.
4.1. Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Eq. |
| This compound | 1262414-96-9 | 168.22 | 1.0 | 1.0 |
| Phenylmagnesium bromide (1.0 M in THF) | 100-58-3 | 181.31 | 1.5 | 1.5 |
| NiCl₂(dppp)¹ | 15629-92-2 | 539.99 | 0.05 | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
| Saturated aqueous NH₄Cl solution | 12125-02-9 | 53.49 | - | - |
| Diethyl ether | 60-29-7 | 74.12 | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |
¹dppp: 1,3-Bis(diphenylphosphino)propane
Note on Starting Material: this compound can be synthesized through multi-step procedures, often involving Friedel-Crafts alkylation and subsequent functional group manipulations.[1]
4.2. Reaction Setup and Procedure
Figure 2: Workflow for the Nickel-catalyzed Kumada cross-coupling reaction.
-
Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂(dppp) (27 mg, 0.05 mmol, 5 mol%) and this compound (168 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 10 mL of anhydrous THF via syringe. Stir the mixture at room temperature to dissolve the solids.
-
Grignard Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add phenylmagnesium bromide (1.5 mL of a 1.0 M solution in THF, 1.5 mmol) dropwise over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product, 2-isopropyl-4-methoxy-1,1'-biphenyl.
4.3. Expected Outcome and Characterization
The expected product is 2-isopropyl-4-methoxy-1,1'-biphenyl. The yield can be moderate to good, depending on the purity of the reagents and the strictness of the anhydrous and anaerobic conditions.
Expected Characterization Data (Reference)
-
¹H NMR (CDCl₃): Chemical shifts for the aromatic protons are expected in the range of δ 6.8-7.6 ppm. The methoxy group should appear as a singlet around δ 3.8 ppm, and the isopropyl group will show a septet and a doublet in the upfield region.
-
¹³C NMR (CDCl₃): Aromatic carbons will resonate in the δ 110-160 ppm range. The methoxy carbon will be around δ 55 ppm, and the isopropyl carbons will be in the aliphatic region.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen).[9]
-
Solvents: Anhydrous solvents are critical for the success of the reaction. Diethyl ether and THF are flammable and should be handled in a well-ventilated fume hood.
-
Reagents: Nickel catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The nickel-catalyzed Kumada cross-coupling of this compound with Grignard reagents is a viable and valuable method for the synthesis of functionalized biaryl compounds. While the inertness of the C-F bond presents a significant challenge, the use of appropriate nickel/phosphine catalyst systems can effectively promote this transformation. Careful control of reaction conditions, particularly the exclusion of moisture and air, is paramount for achieving good yields. Understanding and mitigating potential side reactions like directed ortho-metalation further enhances the reliability of this protocol. This application note provides a solid foundation for researchers to explore and optimize this reaction for their specific synthetic targets in drug discovery and materials science.
References
-
Turcotte, N., et al. (2009). Relative ortho-Directing Power of Fluorine, Chlorine and Methoxy Group for the Metalation Reaction in the Diazine Series. ResearchGate. [Link]
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Watson, D. A., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis. [Link]
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Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkivoc. [Link]
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Snieckus, V., et al. (2020). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]
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Wikipedia. (2023). Kumada coupling. [Link]
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Ma, R., et al. (2022). Cross–coupling of fluoro–aromatic with Grignard reagents. ResearchGate. [Link]
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Yoshikai, N., Mashima, H., & Nakamura, E. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society. [Link]
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NROChemistry. (2022). Kumada Coupling. [Link]
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Hua, X., et al. (2016). Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction. Organic Letters. [Link]
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Organic Chemistry Portal. (2021). Grignard Reaction. [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
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Carey, F. A. (2023). Reactions of Grignard Reagents. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
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Baralle, A., et al. (2015). Nickel-NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents. Synlett. [Link]
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Terao, J., et al. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates. SciSpace. [Link]
-
Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. [Link]
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Yoshikai, N., Mashima, H., & Nakamura, E. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(51), 17978–17979. [Link]
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Organic Chemistry Portal. (2021). Kumada Coupling. [Link]
-
Watson, D. A., et al. (2020). Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis, 10(14), 7846–7857. [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Concordia College. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and second-generation reagents. Regioselective synthesis of polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
Sources
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- 2. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Regioselective Friedel-Crafts Acylation of 2-Fluoro-1-isopropyl-4-methoxybenzene
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring, a critical transformation in the synthesis of a vast array of pharmaceutical intermediates and fine chemicals.[1][2] This application note provides a detailed protocol for the regioselective Friedel-Crafts acylation of 2-Fluoro-1-isopropyl-4-methoxybenzene. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of acylated derivatives of this polysubstituted aromatic compound.
The substrate, this compound, presents an interesting case for electrophilic aromatic substitution due to the presence of three distinct substituents with competing directing effects. A thorough understanding of these electronic and steric influences is paramount for predicting and achieving the desired regioselectivity. This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into the rationale behind the chosen conditions.
Scientific Principles and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion.[1][2] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting material, thus preventing polysubstitution.[3]
The regiochemical outcome of the acylation of this compound is governed by the directing effects of the three substituents:
-
Methoxy group (-OCH₃): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.[4]
-
Isopropyl group (-CH(CH₃)₂): A weakly activating, ortho-, para-directing group through an inductive effect.
-
Fluoro group (-F): A deactivating, yet ortho-, para-directing group. Its inductive electron-withdrawing effect deactivates the ring, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
In this specific substrate, the powerful activating and directing effect of the methoxy group is expected to dominate. The positions ortho and para to the methoxy group are C3 and C5, and C1 respectively. The C1 position is already substituted with the isopropyl group. Therefore, the acylation is predicted to occur predominantly at the C5 position, which is ortho to the methoxy group and meta to both the fluoro and isopropyl groups. While some minor formation of the C3 isomer might be expected, steric hindrance from the adjacent isopropyl group is likely to disfavor this position.
Experimental Protocol
This protocol details the acylation of this compound with acetyl chloride as the acylating agent.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| This compound | C₁₀H₁₃FO | 168.21 | 1.68 g (10 mmol) | ≥98% | Commercial Source |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.86 mL (12 mmol) | ≥99% | Commercial Source |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.60 g (12 mmol) | ≥99% | Commercial Source |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | ≥99.8% | Commercial Source |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 20 mL | 37% | Commercial Source |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 30 mL | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | - | Commercial Source |
| Crushed Ice | H₂O | 18.02 | ~50 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), add anhydrous aluminum chloride (1.60 g, 12 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask. Stir the suspension and cool the flask to 0 °C using an ice-water bath.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (0.86 mL, 12 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of this compound (1.68 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~50 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (30 mL) to neutralize any remaining acid. Be cautious of gas evolution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure acylated product.
Self-Validating System and Characterization
The success of this protocol is validated through the purification and subsequent characterization of the product.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress by comparing the spots of the starting material and the product. The product should have a different Rf value.
-
Column Chromatography/Recrystallization: Successful purification, as evidenced by a single spot on TLC of the purified fraction or the formation of well-defined crystals, indicates the formation of a major product.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum of the purified product will confirm the structure and regioselectivity. The appearance of a new singlet corresponding to the methyl protons of the acetyl group and the specific splitting patterns of the aromatic protons will be indicative of the acylation at the C5 position.
-
¹³C NMR: The carbon NMR spectrum will show a new carbonyl carbon signal and shifts in the aromatic carbon signals consistent with the proposed structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the ketone.
-
Causality Behind Experimental Choices
-
Lewis Acid: Aluminum chloride is a strong and effective Lewis acid for Friedel-Crafts acylation, ensuring the efficient generation of the acylium ion.[1] A stoichiometric amount is used because the product ketone complexes with AlCl₃.[1]
-
Solvent: Anhydrous dichloromethane is an excellent solvent for this reaction as it is inert under the reaction conditions and effectively dissolves the reactants. Its low boiling point facilitates easy removal after the reaction.
-
Temperature: The initial cooling to 0 °C controls the exothermic reaction between the acyl chloride and aluminum chloride. Allowing the reaction to proceed at room temperature provides sufficient energy for the acylation of the activated aromatic ring.
-
Acylating Agent: Acetyl chloride is a readily available and reactive acylating agent. Other acyl chlorides or anhydrides can be used to introduce different acyl groups.
-
Work-up: The acidic work-up is crucial to decompose the aluminum chloride-ketone complex and protonate any remaining Lewis basic species. The subsequent bicarbonate wash neutralizes the acid.
Visualizations
Experimental Workflow
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Reaction Mechanism
Sources
Application Notes and Protocols: The Strategic Use of 2-Fluoro-1-isopropyl-4-methoxybenzene in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds has become a cornerstone strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic agents.[1][2][3][4] The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Among the vast array of fluorinated building blocks, 2-Fluoro-1-isopropyl-4-methoxybenzene has emerged as a particularly valuable intermediate in the synthesis of complex APIs.[5] Its strategic substitution pattern, featuring a fluorine atom, an isopropyl group, and a methoxy group, offers a versatile platform for the construction of intricate molecular architectures.[5] This application note provides a detailed exploration of the utility of this compound, with a primary focus on its pivotal role in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib.
The Strategic Importance of this compound in API Synthesis
The judicious arrangement of substituents on the this compound ring provides a confluence of desirable attributes for medicinal chemists:
-
Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolic oxidation, thereby enhancing the in vivo half-life of the drug molecule.[2][3]
-
Modulation of Physicochemical Properties: The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy and isopropyl groups allows for fine-tuning of the molecule's lipophilicity and electronic character, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[2][5]
-
Synthetic Handle for Elaboration: The aromatic ring serves as a scaffold for further functionalization, enabling the construction of complex biaryl systems, a common motif in many APIs.
Application Showcase: Synthesis of Anacetrapib
Anacetrapib is a potent inhibitor of the cholesteryl ester transfer protein (CETP), which has been investigated for its potential to raise high-density lipoprotein (HDL) cholesterol levels.[6] The synthesis of Anacetrapib provides a compelling case study for the strategic application of this compound. The core of the Anacetrapib molecule features a complex biaryl structure, and this compound serves as a key starting material for one of the aromatic rings.
Synthetic Workflow for Anacetrapib Intermediate
The overall synthetic strategy involves the transformation of this compound into a key biaryl intermediate through a two-step sequence: electrophilic bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow from this compound to a key Anacetrapib intermediate.
Experimental Protocols
Protocol 1: Electrophilic Bromination of this compound
This protocol describes the synthesis of 4-Bromo-1-fluoro-2-isopropyl-5-methoxybenzene, a critical intermediate for the subsequent cross-coupling reaction. The methoxy and isopropyl groups are activating and ortho-, para-directing, while the fluoro group is deactivating but also ortho-, para-directing. The bromination is expected to occur at the position para to the isopropyl group and ortho to the methoxy group, which is sterically accessible.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1262414-96-9 | 168.21 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5-10 volumes), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (DCM) (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Bromo-1-fluoro-2-isopropyl-5-methoxybenzene.[7][8]
Expected Outcome:
| Product | Form | Yield (%) | Purity (by HPLC) |
| 4-Bromo-1-fluoro-2-isopropyl-5-methoxybenzene | Colorless oil | 85-95 | >98% |
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the palladium-catalyzed cross-coupling of the synthesized bromo-intermediate with a suitable arylboronic acid to form the biaryl core of Anacetrapib. The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[2][9][10][11]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-Bromo-1-fluoro-2-isopropyl-5-methoxybenzene | 944317-92-4 | 247.11 |
| (2-(Trifluoromethyl)phenyl)boronic acid | 149238-66-8 | 189.94 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Toluene, anhydrous | 108-88-3 | 92.14 |
| Ethanol | 64-17-5 | 46.07 |
| Water, deionized | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Procedure:
-
In a round-bottom flask, combine 4-Bromo-1-fluoro-2-isopropyl-5-methoxybenzene (1.0 eq), (2-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and ethanol (e.g., 3:1 v/v) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.
Data Summary Table:
| Step | Starting Material | Product | Key Reagents | Yield (%) | Purity (by HPLC) |
| Bromination | This compound | 4-Bromo-1-fluoro-2-isopropyl-5-methoxybenzene | NBS, DMF | 85-95 | >98% |
| Suzuki Coupling | 4-Bromo-1-fluoro-2-isopropyl-5-methoxybenzene | Key Biaryl Intermediate | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 75-90 | >97% |
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of complex active pharmaceutical ingredients. Its application in the synthesis of Anacetrapib underscores the strategic advantage of incorporating fluorinated motifs to achieve desired pharmacological profiles. The protocols detailed herein provide a robust framework for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors. The continued exploration of such fluorinated scaffolds will undoubtedly pave the way for the discovery and development of next-generation therapeutics.
References
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link].
-
Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link].
-
AbacipharmTech. 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene. Available from: [Link].
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link].
-
LookChem. Cas 944317-92-4,1-BroMo-4-fluoro-5-isopropyl-2-Methoxybenzene. Available from: [Link].
-
Al-Masum, M., & El-Sayed, E. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. Available from: [Link].
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. Available from: [Link].
-
Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link].
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MySkinRecipes. 2-Fluoro-4-Methylanisole. Available from: [Link].
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link].
-
PubChem. Anacetrapib. Available from: [Link].
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- 7. 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-Fluoro-1-isopropyl-4-methoxybenzene: A Guide for the Modern Organic Chemist
Introduction: Unveiling a Privileged Building Block
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and sterically demanding alkyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] 2-Fluoro-1-isopropyl-4-methoxybenzene, a readily accessible substituted anisole derivative, has emerged as a highly valuable and versatile building block. Its unique constellation of functional groups—a directing methoxy group, a bulky isopropyl substituent, and a strategically placed fluorine atom—offers a powerful toolkit for chemists to finely tune electronic properties, metabolic stability, and molecular conformations.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular architectures.
The strategic placement of the fluorine atom, in particular, can profoundly influence the biological activity and pharmacokinetic profile of a molecule through mechanisms such as hydrogen bonding and modulation of hydrophobicity.[1] This, combined with the steric influence of the isopropyl group, makes this compound a key intermediate in the synthesis of complex bioactive molecules, including the notable cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral characteristics of a building block is paramount for successful synthetic planning and execution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FO | [1] |
| Molecular Weight | 168.21 g/mol | [1] |
| CAS Number | 1262414-96-9 | [1] |
| Appearance | Colorless oil (typical) | |
| Boiling Point | 190 °C | [2] |
| Density | 1.002 g/cm³ | [2] |
| Flash Point | 67 °C | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), and the isopropyl group (a septet for the methine proton and a doublet for the methyl protons).
-
¹³C NMR: The carbon NMR will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet or a multiplet depending on the coupling with neighboring protons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Core Synthetic Transformations: A Practical Guide
The reactivity of this compound is largely governed by the interplay of its substituents. The methoxy group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution. The isopropyl group, while also weakly activating and ortho, para-directing, exerts significant steric hindrance. The fluorine atom is a deactivating group via induction but can also participate in ortho, para direction through resonance. This intricate electronic and steric landscape allows for highly regioselective transformations.
Electrophilic Aromatic Substitution: The Gateway to Functionalization
Electrophilic aromatic substitution (EAS) is a fundamental tool for the derivatization of this compound. The methoxy group's powerful directing effect will primarily dictate the position of incoming electrophiles.
The introduction of a bromine atom onto the aromatic ring provides a crucial handle for subsequent cross-coupling reactions. Due to the strong activating effect of the methoxy group, mild brominating agents are preferred to avoid over-reaction.
Protocol 1: Regioselective Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from established procedures for the bromination of activated aromatic systems, offering high regioselectivity under mild conditions.[3][4][5]
Reaction Scheme:
Bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction is typically exothermic, and cooling with a water bath may be necessary to maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is usually complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 5-Bromo-2-fluoro-1-isopropyl-4-methoxybenzene.
Causality and Insights:
-
Choice of Brominating Agent: NBS is a mild and selective source of electrophilic bromine, minimizing the risk of di- or polybromination, which can be a concern with harsher reagents like liquid bromine, especially with a highly activated ring.[3][6]
-
Solvent: Acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reagents and facilitates the ionic mechanism of electrophilic aromatic substitution. It is a greener alternative to chlorinated solvents.[3]
-
Regioselectivity: The incoming electrophile (Br⁺) is directed to the positions ortho and para to the strongly activating methoxy group. The position para to the methoxy group is sterically hindered by the adjacent isopropyl group. Therefore, bromination is expected to occur predominantly at the position ortho to the methoxy group and meta to the isopropyl group (C5 position).
Nitration of the aromatic ring introduces a nitro group, which can be readily reduced to an amine, a key functional group in many pharmaceuticals.
Protocol 2: Controlled Mononitration
This protocol is based on standard nitration procedures for activated aromatic compounds, employing a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.[7][8][9][10][11][12]
Reaction Scheme:
Nitration of this compound.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes, monitoring the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 2-Fluoro-1-isopropyl-4-methoxy-5-nitrobenzene.
Causality and Insights:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][8][12]
-
Temperature Control: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.
-
Regioselectivity: Similar to bromination, the nitronium ion will be directed to the positions ortho and para to the methoxy group. For the same steric reasons, the substitution is expected to occur at the C5 position.
Directed Ortho-Metalation: A Regiospecific Functionalization Strategy
Directed ortho-metalation (DoM) offers an alternative and highly regioselective method for functionalizing the aromatic ring. In this case, the methoxy group can act as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent ortho position.
Protocol 3: Lithiation and Subsequent Electrophilic Quench
This protocol outlines a general procedure for the ortho-lithiation of this compound, followed by quenching with an electrophile. This method provides access to derivatives that are not easily accessible through classical electrophilic aromatic substitution.[2][13][14][15]
Reaction Scheme:
Directed ortho-metalation of this compound.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile of choice (e.g., N,N-dimethylformamide (DMF) for formylation, iodine for iodination)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium or sec-butyllithium (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until completion as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to obtain the desired ortho-substituted product.
Causality and Insights:
-
Role of the Directing Group: The lone pair of electrons on the oxygen atom of the methoxy group coordinates to the lithium cation of the organolithium reagent, directing the deprotonation to the adjacent ortho position (C3).[13][15]
-
Choice of Base: Strong alkyllithium bases are required to deprotonate the relatively non-acidic aromatic C-H bond. sec-Butyllithium is more reactive than n-butyllithium and may be required for less activated substrates.
-
Regioselectivity: DoM provides excellent regiocontrol, leading exclusively to substitution at the position ortho to the directing group, which is often difficult to achieve with high selectivity using traditional electrophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, and the bromo-derivative of this compound is an excellent substrate for this transformation.
Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-1-isopropyl-4-methoxybenzene with an arylboronic acid.[16][17][18]
Reaction Scheme:
Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-1-isopropyl-4-methoxybenzene.
Materials:
-
5-Bromo-2-fluoro-1-isopropyl-4-methoxybenzene
-
Arylboronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a Schlenk flask, combine 5-Bromo-2-fluoro-1-isopropyl-4-methoxybenzene (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired biaryl product.
Causality and Insights:
-
Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[17]
-
Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the reaction and depends on the specific substrates. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required.
-
Role of the Base: The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium complex.
Conclusion: A Versatile Tool for Innovation
This compound stands as a testament to the power of strategic molecular design. Its unique substitution pattern provides chemists with a versatile platform for the synthesis of a wide array of complex organic molecules. From regioselective electrophilic aromatic substitutions to directed metalations and powerful cross-coupling reactions, this building block offers a reliable and predictable entry point into diverse chemical space. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, empowering them to leverage the full potential of this remarkable synthetic intermediate in their pursuit of scientific discovery and the development of next-generation pharmaceuticals and materials.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 169277928, 2-Fluoro-5-isopropyl-4'-methoxy-1,1'-biphenyl. [Link]
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ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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Harvard University. Directed (ortho) Metallation. [Link]
- Carreno, M. C.; Garcia Ruano, J. L.; Urbano, A. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. J. Org. Chem.1995, 60 (16), 5328–5331.
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Grokipedia. Directed ortho metalation. [Link]
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University of Missouri-St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
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Dyker, G. Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. YouTube, May 22, 2024. [Link]
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ChemBK. 2-fluoro-isopropyl-4-Methoxybenzene. [Link]
- Block, E.; et al. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules2010, 15, 4333-4363.
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Chegg. Solved The reaction of 4-isopropylanisole with nitric acid. [Link]
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Scribd. Electrophilic Aromatic Substitution-01-Theory | PDF. [Link]
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- Quibell, J. M.; et al. Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Supporting Information. The Royal Society of Chemistry, 2018.
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ResearchGate. Bromination of activated benzene derivatives by NBS in the presence of LiClO 4 -SiO 2. [Link]
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
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National Chemical Laboratory. NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. [Link]
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Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). [Link]
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University of Colorado Denver. NITRATION OF METHYL BENZOATE. [Link]
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Scribd. Experiment 43, Nitration of Methyl Benzoate; Report. [Link]
- Google Patents. Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
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KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & fuming nitric acid?. [Link]
-
ChemRxiv. Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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Chemistry Stack Exchange. Does anisole react with concentrated nitric or sulfuric acid. [Link]
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Application Note & Protocol: Regioselective Nitration of 2-Fluoro-1-isopropyl-4-methoxybenzene
For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds.
Introduction: Strategic Nitration of a Multifunctional Aromatic System
The regioselective introduction of a nitro group onto an aromatic scaffold is a cornerstone of synthetic organic chemistry, providing a versatile handle for a wide array of further transformations, most notably reduction to an amine.[1] The substrate, 2-Fluoro-1-isopropyl-4-methoxybenzene, presents a nuanced challenge due to the presence of three distinct substituents—fluoro, isopropyl, and methoxy groups—each exerting its own electronic and steric influence on the aromatic ring. Understanding the interplay of these directing effects is paramount to achieving a high-yield, regioselective nitration. This document provides a comprehensive experimental protocol for this transformation, grounded in the principles of electrophilic aromatic substitution, and offers insights into the underlying mechanistic considerations.
Mechanistic Rationale and Regiochemical Prediction
The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][3] The reaction is typically effected by a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4][5] The aromatic ring, acting as a nucleophile, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[2] Subsequent deprotonation restores aromaticity, yielding the nitroaromatic product.
The regiochemical outcome of the nitration of this compound is governed by the directing effects of the existing substituents:
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Isopropyl Group (-CH(CH₃)₂): A weakly activating, ortho, para-directing group through an inductive effect.
-
Fluoro Group (-F): A deactivating group due to its inductive electron-withdrawing effect, yet it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.
Considering the positions of these groups, the methoxy group at C4 and the fluoro group at C2 will strongly direct the incoming electrophile to the C5 position. The isopropyl group at C1 will also direct to the C5 position (para). The concerted directing effects of these three groups strongly favor the nitration at the C5 position, leading to the formation of 1-fluoro-5-isopropyl-2-methoxy-4-nitrobenzene.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Varies |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Varies |
| Nitric Acid (HNO₃) | Concentrated (70%) | Varies |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Varies |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Varies |
| Brine (Saturated NaCl solution) | ACS Grade | Varies |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Varies |
| Ice |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
Extreme caution must be exercised when handling concentrated nitric and sulfuric acids. [6][7][8] These are highly corrosive and strong oxidizing agents.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C with stirring.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (2.0 equivalents) to concentrated nitric acid (1.5 equivalents) while cooling in an ice bath. Always add acid to acid, never the reverse. This mixture should be prepared fresh before use.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-fluoro-5-isopropyl-2-methoxy-4-nitrobenzene.
Data and Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methoxy group protons, and the isopropyl group protons with appropriate chemical shifts, multiplicities, and integration values. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the isopropyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₂FNO₃). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹), C-F bond, and other functional groups. |
| Melting Point | A sharp melting point range for the purified solid product. |
Visualizing the Process
Reaction Mechanism
Caption: The electrophilic aromatic substitution mechanism for the nitration.
Experimental Workflow
Caption: A streamlined overview of the experimental procedure.
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, ensure that the temperature was strictly controlled during the addition of the nitrating mixture. Elevated temperatures can lead to side reactions and decomposition. Also, verify the purity of the starting material.
-
Formation of Multiple Isomers: The presence of other isomers could indicate that the reaction conditions were too harsh. Consider using a milder nitrating agent or further lowering the reaction temperature.
-
Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended. Ensure that the nitrating mixture was prepared correctly and is sufficiently active.
Conclusion
This protocol details a reliable and regioselective method for the nitration of this compound. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired 1-fluoro-5-isopropyl-2-methoxy-4-nitrobenzene can be achieved. The resulting nitro compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
References
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Application Notes and Protocols for the Catalytic Hydrogenation of 2-Fluoro-1-isopropyl-4-methoxybenzene Derivatives
Introduction: The Strategic Importance of Fluorinated Saturated Rings
The selective saturation of fluorinated aromatic compounds into their corresponding cycloalkane derivatives represents a critical transformation in modern synthetic chemistry. Specifically, the catalytic hydrogenation of substrates such as 2-Fluoro-1-isopropyl-4-methoxybenzene is of paramount interest to researchers in drug discovery and materials science. The resulting fluorinated cyclohexanes are valuable building blocks, as the presence of fluorine atoms can significantly modulate the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] All-cis-multifluorinated cycloalkanes, in particular, exhibit unique electronic properties, such as high dipole moments, making them desirable motifs in advanced materials.[2][3]
This guide provides a comprehensive overview of the catalytic hydrogenation of this compound derivatives, detailing the underlying mechanistic principles, offering a choice between homogeneous and heterogeneous catalytic systems, and presenting a robust experimental protocol. Safety considerations, which are paramount in hydrogenation reactions, are also thoroughly addressed.
Mechanistic Insights: Navigating Selectivity and Reactivity
The catalytic hydrogenation of fluoroarenes is a nuanced process. The primary challenge lies in achieving saturation of the aromatic ring without inducing hydrodefluorination (C-F bond cleavage), a common side reaction.[4][5] The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired saturated product.
The Role of the Catalyst
Transition metal catalysts, particularly those based on rhodium and palladium, are commonly employed for the hydrogenation of aromatic systems.
-
Rhodium-based catalysts , especially when paired with specific ligands like cyclic (alkyl)(amino)carbenes (CAACs), have shown remarkable efficacy in the hydrogenation of fluoroarenes, often leading to all-cis-fluorinated cycloalkanes.[2][3][6][7] Mechanistic studies suggest that these reactions may proceed via the formation of rhodium(0) nanoparticles as the active catalytic species.[8]
-
Palladium-based catalysts , such as palladium on carbon (Pd/C), are widely used in hydrogenation reactions due to their efficiency and cost-effectiveness. However, with fluoroarenes, there can be a higher propensity for hydrodefluorination.[9][10]
Homogeneous vs. Heterogeneous Catalysis
The choice between a homogeneous and a heterogeneous catalyst system presents a trade-off between selectivity, reaction conditions, and practicality.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Active Sites | Well-defined, single-site catalysts leading to high selectivity.[11][12] | Poorly defined active sites on a solid support.[11] |
| Reaction Conditions | Typically milder temperatures and pressures.[11] | Can require harsher conditions, though stable at high temperatures.[11] |
| Catalyst Separation | Often complex and costly.[11] | Simple filtration.[11] |
| Mass Transfer | High diffusivity and heat transfer.[11] | Can be limited by diffusion.[11] |
For the hydrogenation of this compound, a rhodium-based heterogeneous catalyst (e.g., Rh/Al2O3) offers a good balance of high activity, potential for stereoselectivity, and ease of handling.[13]
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the catalytic hydrogenation process, from reactor setup to product isolation.
Caption: A step-by-step workflow for the catalytic hydrogenation process.
Detailed Experimental Protocol: Heterogeneous Hydrogenation using Rh/Al₂O₃
This protocol provides a method for the hydrogenation of this compound using a rhodium on alumina catalyst.
Materials and Equipment
-
Substrate: this compound
-
Catalyst: 5% Rhodium on alumina (Rh/Al₂O₃)
-
Solvent: Hexane (or other suitable non-polar solvent)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Inert Gas: High-purity nitrogen gas (N₂)
-
Reactor: High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, thermocouple, and gas inlet/outlet valves.
-
Filtration: Celite® or a similar filter aid.
-
Standard laboratory glassware
Safety First: A Critical Overview
Hydrogenation reactions carry inherent risks, primarily due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[14][15] Strict adherence to safety protocols is mandatory.
-
Ventilation: All operations must be conducted in a well-ventilated fume hood.[16][17]
-
Pressure Safety: Never exceed the rated pressure and temperature of the reactor.[16] Use appropriate blast shields.
-
Catalyst Handling: Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).[15][18] Keep the catalyst wet with solvent to minimize the risk of ignition.[18]
-
Leak Detection: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen.[16]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are essential.[17]
Step-by-Step Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure autoclave.
-
Add a magnetic stir bar to the reactor.
-
Weigh the 5% Rh/Al₂O₃ catalyst (typically 1-5 mol% relative to the substrate) and add it to the reactor. Handle the catalyst in an inert atmosphere if it is pyrophoric.
-
-
Charging the Reactor:
-
Add the this compound substrate to the reactor.
-
Add the solvent (e.g., hexane) to the reactor. The total liquid volume should not exceed two-thirds of the reactor's capacity.[16]
-
Seal the reactor according to the manufacturer's instructions.
-
-
Inerting the System:
-
Hydrogenation:
-
After the final nitrogen purge, carefully introduce hydrogen gas to the desired pressure (e.g., 50 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).
-
Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete when hydrogen uptake ceases.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[16]
-
Carefully vent the excess hydrogen pressure in the fume hood.[16]
-
Purge the reactor with nitrogen three times to remove any residual hydrogen.[16]
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Caution: The used catalyst may be pyrophoric. Quench the catalyst on the filter paper with water immediately after filtration and store it in a designated, sealed waste container.[14]
-
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation as required.
-
-
Characterization:
-
Confirm the structure and purity of the product using standard analytical techniques such as NMR spectroscopy and GC-MS.
-
Conclusion
The catalytic hydrogenation of this compound derivatives is a powerful tool for accessing valuable saturated fluorinated molecules. By carefully selecting the catalyst and reaction conditions, and with strict adherence to safety protocols, researchers can achieve high yields of the desired products. The protocol outlined in this guide provides a solid foundation for the successful execution of this important chemical transformation.
References
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Wiesenfeldt, M. P., Nairoukh, Z., Li, W., & Glorius, F. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. Science, 357(6354), 908–912. [Link]
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A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Xplore Instruments. [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. (2023). Industrial Safety Solution. [Link]
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Wiesenfeldt, M. P., Nairoukh, Z., Li, W., & Glorius, F. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. PubMed. [Link]
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Wiesenfeldt, M. P., Nairoukh, Z., Li, W., & Glorius, F. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. Science. [Link]
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Wiesenfeldt, M. P., Nairoukh, Z., Li, W., & Glorius, F. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. University of Münster. [Link]
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Hydrogenation SOP. (n.d.). University of Wisconsin-Madison. [Link]
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Loh, R., Hermkens, P. H. H., & Hensen, E. J. M. (2020). Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation. ACS Catalysis, 10(10), 5437–5445. [Link]
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Malik, S., & Ghosh, S. K. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 27(4), 235–245. [Link]
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What are the safety precautions for operating a Hydrogenation Test Unit? (n.d.). Amar Equipment. [Link]
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Chen, Y., et al. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Organic Letters, 21(7), 2482–2487. [Link]
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Homogeneous vs Heterogeneous Catalysts. (n.d.). Columbia University. [Link]
-
Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. (2015). ResearchGate. [Link]
-
Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. (2022). MDPI. [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2020). MDPI. [Link]
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Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. (2017). ResearchGate. [Link]
-
Mechanistic comparison of heterogeneous and homogeneous hydrogenation. (n.d.). ScienceDirect. [Link]
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Chen, Y., et al. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. PubMed. [Link]
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Homogeneous Catalytic Hydrogenation || Wilkinson's Catalyst || Bond with RK. (2020). YouTube. [Link]
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Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. (2014). PubMed. [Link]
-
Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2011). ResearchGate. [Link]
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Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (2015). Royal Society of Chemistry. [Link]
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Mechanism of fluorination catalysed by 1. a, The proposed catalytic... (n.d.). ResearchGate. [Link]
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Catalytic Conversion of Anisole: Evidence of Oxygen Removal in Reactions with Hydrogen. (2011). ResearchGate. [Link]
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Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts. (2023). MDPI. [Link]
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Hydrogenation of fluorinated molecules: an overview. (2021). Semantic Scholar. [Link]
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Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. (2019). ResearchGate. [Link]
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Natural zeolite supported Ni catalysts for hydrodeoxygenation of anisole. (2021). Royal Society of Chemistry. [Link]
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Advanced High-Loaded Ni–Cu Catalysts in Transfer Hydrogenation of Anisole. (2022). Semantic Scholar. [Link]
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Hydrogenation of fluorinated molecules: an overview. (2021). Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs002 hydrogenation]([Link] hydrogenation)
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Synthesis and Styrene Copolymerization of Novel Fluoro and Oxy Ring-Disubstituted Isopropyl Phenylcyanoacrylates. (2022). ChemRxiv. [Link]
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Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (2022). ChemRxiv. [Link]
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Study On Technology Of Catalytic Hydrogenation Of 1-isopropyl-4-nitrobenzene. (2007). Global Thesis. [Link]
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Application Note: Strategic Use of 2-Fluoro-1-isopropyl-4-methoxybenzene in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms and heterocyclic motifs into molecular structures is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 2-Fluoro-1-isopropyl-4-methoxybenzene has emerged as a highly versatile and valuable building block in this pursuit.[3][4] This document provides an in-depth guide to its application, focusing on two powerful synthetic strategies—Directed ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr)—to generate novel heterocyclic compounds. We present detailed mechanistic rationales, step-by-step protocols, and the causality behind experimental choices to empower researchers in the development of new bioactive molecules.
Introduction: The Value Proposition of a Multifunctional Building Block
The development of new pharmaceuticals is increasingly reliant on the synthesis of complex molecules that possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Fluorinated heterocycles are a prominent and rapidly growing class of compounds that address this need, with over 20% of all pharmaceuticals containing fluorine.[2][5] The C-F bond's unique properties—high strength, minimal steric hindrance, and significant influence on the pKa of adjacent functional groups—make it a powerful tool for modulating a molecule's physicochemical profile.[1][2]
This compound (Figure 1) is a uniquely substituted aromatic compound that offers multiple avenues for synthetic diversification. Its key features include:
-
A Methoxy Group: A potent Directed ortho-Metalation Group (DMG) that enables regioselective functionalization of the aromatic ring.[6]
-
A Fluorine Atom: An excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions and a valuable modulator of electronic properties.[7][8]
-
An Isopropyl Group: Provides steric bulk and lipophilicity, which can influence binding interactions and membrane permeability of the final compounds.
This combination makes the molecule an ideal starting material for creating libraries of novel heterocycles for screening in drug discovery programs. It has notably been used as a key intermediate in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, highlighting its relevance in developing cardiovascular drugs.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1262414-96-9 | [3] |
| Molecular Formula | C₁₀H₁₃FO | [3] |
| Molecular Weight | 168.21 g/mol | [3] |
| IUPAC Name | 2-fluoro-4-methoxy-1-propan-2-ylbenzene | [3] |
| Boiling Point | 229-230 °C (est.) | [9] |
| logP (o/w) | 4.376 (est.) | [9] |
Core Synthetic Strategy I: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful technique for the regioselective functionalization of aromatic rings. It circumvents the limitations of classical electrophilic aromatic substitution, where mixtures of ortho and para isomers are common.
Mechanistic Rationale
In the DoM of this compound, the methoxy group serves as the primary Directed Metalation Group (DMG). The heteroatom (oxygen) coordinates to the lithium atom of an organolithium base (e.g., n-Butyllithium).[6] This pre-coordination delivers the base to the sterically accessible and electronically favorable ortho position (C3), leading to deprotonation and the formation of a stable aryllithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups with high precision.
Figure 1: General workflow for Directed ortho-Metalation (DoM).
Protocol 1: ortho-Formylation via DoM to Synthesize 2-Fluoro-3-isopropyl-6-methoxybenzaldehyde
This protocol demonstrates the introduction of an aldehyde group, a versatile handle for subsequent heterocycle formation, at the C3 position.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) under an inert atmosphere.
-
Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is typically rapid.
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C. Stir for an additional 2 hours at this temperature.
-
Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Application: Synthesis of a Benzofuran Scaffold
The aldehyde synthesized in Protocol 1 is a precursor for various heterocycles. For example, it can be used to construct a benzofuran ring, a common scaffold in biologically active compounds, via a Perkin-type reaction followed by cyclization.
Figure 2: Multi-step pathway to a benzofuran scaffold.
Core Synthetic Strategy II: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for forming C-N, C-O, and C-S bonds on aromatic rings, particularly those bearing a good leaving group like fluorine.
Mechanistic Rationale
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[10] A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the fluoride ion. Fluorine is the best halogen leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[8]
Protocol 2: Synthesis of a 2-(Pyrazol-1-yl) Aromatic Compound
This protocol describes the displacement of the fluorine atom with a pyrazole nucleophile, a common building block in medicinal chemistry.
Materials:
-
This compound
-
Pyrazole
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), pyrazole (1.2 eq), and finely ground K₂CO₃ (2.0 eq). The base is crucial for deprotonating the pyrazole, generating the active nucleophile.
-
Solvent Addition: Add anhydrous DMSO (approx. 0.5 M concentration) under an inert atmosphere. DMSO is an excellent polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the pyrazole anion.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMSO, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to afford the desired N-aryl pyrazole.
Table 2: Summary of Proposed Synthetic Protocols
| Protocol | Starting Material | Key Reagents | Product Class | Expected Yield | Key Application |
| 1 | This compound | n-BuLi, THF, DMF | Substituted Benzaldehyde | 60-80% | Precursor for heterocycles |
| 2 | This compound | Pyrazole, K₂CO₃, DMSO | N-Aryl Heterocycle | 55-75% | Bioactive scaffold synthesis |
Conclusion and Outlook
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. By leveraging its distinct functional groups, researchers can employ regioselective strategies like Directed ortho-Metalation to build complexity around the aromatic core or utilize the fluorine atom as a handle for Nucleophilic Aromatic Substitution. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists in drug discovery and organic synthesis to explore new chemical space and accelerate the development of next-generation therapeutics.
References
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Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
G. Mlostoń, T. Gendek, H. Heimgartner. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. Retrieved from [Link]
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00997A. Retrieved from [Link]
-
Fallacara, A. L., et al. (n.d.). Key developments in fluorinated heterocycles. Taylor & Francis Online. Retrieved from [Link]
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
-
Özdemir, Ü., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Bume, D. D., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]
-
Loughborough University. (n.d.). The synthesis of novel fluorinated heterocycles and their antitrypanosomal activity. Loughborough University Research Repository. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Unknown. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Retrieved from [Link]
-
Beilstein-Institut. (2021). Design, synthesis and photophysical properties of novel star-shaped truxene-based heterocycles utilizing ring-closing metathesis, Clauson–Kaas, Van Leusen and Ullmann-type reactions as key tools. NIH. Retrieved from [Link]
-
Awadallah, M. D., et al. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
Krause, A. R., et al. (n.d.). Synthesis and Styrene Copolymerization of Novel Fluoro and Oxy Ring-Disubstituted Isopropyl Phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
Over, B., et al. (n.d.). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. PMC. Retrieved from [Link]
-
Guesmi, A., et al. (n.d.). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. PMC. Retrieved from [Link]
-
Karageorgis, G., et al. (n.d.). Pseudonatural Products for Chemical Biology and Drug Discovery. PMC - PubMed Central. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole, 31574-44-4. Retrieved from [Link]
-
PubMed. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Retrieved from [Link]
-
Target Publications. (2024). BOARD QUESTION PAPER : FEBRUARY 2024. Retrieved from [Link]
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Strategic Protection and Functionalization of 2-Fluoro-1-isopropyl-4-methoxybenzene
An Application Note for Advanced Synthetic Chemistry
Abstract
2-Fluoro-1-isopropyl-4-methoxybenzene is a substituted aromatic compound that serves as a valuable intermediate and building block in medicinal chemistry and advanced organic synthesis.[1][2] Its utility is defined by the unique interplay of its fluoro, isopropyl, and methoxy substituents, which collectively influence the molecule's reactivity and regioselectivity. This guide provides a comprehensive analysis of its chemical behavior and outlines detailed protocols for its strategic functionalization. The core strategy discussed revolves around the selective demethylation of the methoxy group to unmask a highly versatile phenol, followed by the application of orthogonal protecting groups to facilitate subsequent, targeted transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in multi-step synthetic campaigns.
Foundational Reactivity Analysis
A successful synthetic strategy begins with a thorough understanding of the substrate's intrinsic reactivity. The substitution pattern on this compound creates a nuanced electronic and steric environment that dictates the outcome of chemical transformations.
-
Methoxy Group (-OCH₃): As a powerful oxygen-based substituent, the methoxy group is a strong electron-donating group (EDG) through resonance and a strong ortho, para-director for Electrophilic Aromatic Substitution (EAS).[3] Its electronic influence is the dominant factor in activating the aromatic ring. It also serves as a potent Directed Metalation Group (DMG), capable of directing lithiation to its ortho positions.[4][5]
-
Isopropyl Group (-CH(CH₃)₂): This alkyl group is a weak electron-donating group through induction and is also an ortho, para-director. Its primary contribution is steric bulk, which can hinder reactions at the adjacent C2 and C6 positions of the benzene ring.
-
Fluoro Group (-F): The fluorine atom is a unique substituent. It is strongly electron-withdrawing by induction but weakly electron-donating by resonance. Overall, it is classified as a weak deactivator of the aromatic ring for EAS, yet it still directs incoming electrophiles to the ortho and para positions.[3][6]
Regioselectivity Predictions:
-
Electrophilic Aromatic Substitution (EAS): The combined directing effects of the substituents strongly favor electrophilic attack at the C5 position. This position is ortho to the powerfully activating methoxy group and is not significantly sterically hindered. The C3 position is ortho to the deactivating fluoro group, making it less favorable.
-
Directed ortho-Metalation (DoM): The methoxy group is the most effective DMG on the ring.[5] Treatment with a strong organolithium base (e.g., n-BuLi or s-BuLi) is expected to result in deprotonation primarily at the C5 position, which is ortho to the methoxy group and sterically accessible.
Given this reactivity profile, most synthetic strategies will either leverage the innate C5 reactivity or require a method to override it. The most robust method for altering the molecule's reactivity and opening new synthetic avenues is to first address the methoxy group.
The Gateway Transformation: Selective O-Demethylation
The methoxy group, while influencing reactivity, is relatively inert. Converting it to a hydroxyl group unlocks a wealth of chemical possibilities (e.g., etherification, esterification, or use as a more potent DMG). Boron tribromide (BBr₃) is a highly effective and widely used reagent for the chemoselective cleavage of aryl methyl ethers.
Protocol 1: O-Demethylation with Boron Tribromide
This protocol describes the conversion of this compound to 2-Fluoro-1-isopropyl-4-phenol.
Workflow Diagram:
Caption: O-Demethylation workflow using BBr₃.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 168.21 | 1.00 g | 5.94 |
| Boron Tribromide (BBr₃), 1.0 M in DCM | 250.52 | 7.1 mL | 7.10 (1.2 eq) |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - |
| Methanol (MeOH) | - | 10 mL | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure:
-
Dissolve this compound (1.00 g, 5.94 mmol) in anhydrous dichloromethane (30 mL) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of BBr₃ in DCM (7.1 mL, 7.10 mmol) dropwise via syringe over 15 minutes. A dark complex may form.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the mixture to 0 °C in an ice bath.
-
Caution: Quenching is highly exothermic. Very slowly and carefully add methanol (10 mL) dropwise to quench the excess BBr₃. Vigorous gas evolution (HBr) will occur.
-
Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes) to yield the pure phenol.
Orthogonal Protection of 2-Fluoro-1-isopropyl-4-phenol
The resulting phenol is acidic and nucleophilic, making it incompatible with many organometallic reagents or strong bases. Protecting the hydroxyl group is therefore essential for further manipulation. The choice of protecting group should be guided by its stability to subsequent reaction conditions and the ease of its selective removal.[7][8] Here, we present two robust, orthogonal strategies.
Caption: Orthogonal protection and deprotection pathways.
Protocol 2: Silyl Ether Protection (TBDMS Group)
tert-Butyldimethylsilyl (TBDMS) ethers are stable to a wide range of non-acidic and non-fluoride conditions, including organolithium reagents and many oxidizing/reducing agents.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluoro-1-isopropyl-4-phenol | 154.18 | 500 mg | 3.24 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 587 mg | 3.89 (1.2 eq) |
| Imidazole | 68.08 | 441 mg | 6.48 (2.0 eq) |
| Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
To a solution of the phenol (500 mg, 3.24 mmol) in anhydrous DMF (10 mL), add imidazole (441 mg, 6.48 mmol).
-
Add TBDMSCl (587 mg, 3.89 mmol) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash chromatography if necessary, though the product is often clean enough for subsequent steps.
Protocol 3: Benzyl Ether Protection (Bn Group)
Benzyl ethers are robust and stable to strongly basic, acidic, and organometallic conditions. They are orthogonal to silyl ethers as they are cleaved by hydrogenolysis.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluoro-1-isopropyl-4-phenol | 154.18 | 500 mg | 3.24 |
| Benzyl bromide (BnBr) | 171.04 | 0.41 mL | 3.56 (1.1 eq) |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 672 mg | 4.86 (1.5 eq) |
| Acetone or DMF, anhydrous | - | 15 mL | - |
Step-by-Step Procedure:
-
In a round-bottom flask, suspend the phenol (500 mg, 3.24 mmol) and anhydrous K₂CO₃ (672 mg, 4.86 mmol) in anhydrous acetone (15 mL).
-
Add benzyl bromide (0.41 mL, 3.56 mmol) dropwise.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the solids and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL), wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield the benzyl ether. Purify by chromatography if needed.
Strategic Deprotection Protocols
The ability to selectively remove a protecting group is the cornerstone of this strategy.
Protocol 4: Cleavage of TBDMS Ether
Reagent: Tetrabutylammonium fluoride (TBAF). Procedure:
-
Dissolve the TBDMS-protected compound (1.0 mmol) in tetrahydrofuran (THF, 5 mL).
-
Add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol, 1.2 eq).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.
-
Perform a standard aqueous workup and purify as necessary.
Protocol 5: Cleavage of Benzyl Ether
Reagent: Hydrogen gas (H₂) with a Palladium catalyst. Procedure:
-
Dissolve the benzyl-protected compound (1.0 mmol) in ethanol or ethyl acetate (10 mL).
-
Add 10% Palladium on carbon (Pd/C, ~10% by weight of the substrate).
-
Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 2-12 hours until the reaction is complete (monitored by TLC).
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected phenol.
Summary and Strategic Outlook
The functionalization of this compound is most effectively approached through a strategy centered on its methoxy group. By performing an initial O-demethylation, the synthetic chemist unlocks the potential of the phenolic hydroxyl group. The subsequent choice between orthogonal protecting groups, such as a TBDMS ether or a benzyl ether, allows for a highly flexible and controlled approach to complex molecule synthesis. This enables regioselective modifications to the aromatic ring or other parts of the molecule under conditions that would be incompatible with the unprotected phenol, significantly expanding the synthetic utility of this valuable building block.
References
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
ResearchGate. (2015). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Chem Thug. (2023). Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Electrophilic Aromatic Substitution (EAS) Explained [Video]. YouTube. Retrieved from [Link]
-
Anastas, P. T., & Warner, J. C. (2019). Green Chemistry: Principles and Case Studies. In Books Gateway. Retrieved from [Link]
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- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene
Welcome to the technical support center for the synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and extensive laboratory experience.
I. Overview of the Primary Synthetic Route: Friedel-Crafts Alkylation
The most common and direct method for synthesizing this compound is the Friedel-Crafts alkylation of 3-fluoroanisole.[1][2][3] This electrophilic aromatic substitution reaction involves the introduction of an isopropyl group onto the aromatic ring, directed primarily by the activating and ortho-, para-directing methoxy group. However, the presence of the deactivating, ortho-, para-directing fluorine atom introduces complexity to the regioselectivity and overall reaction efficiency.
Below is a workflow diagram illustrating the key stages of this synthesis.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in Friedel-Crafts alkylations can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Exposure to atmospheric moisture will deactivate the catalyst, significantly reducing the reaction rate.
-
Solution: Use freshly opened or properly stored AlCl₃. Handle it in a glovebox or under an inert atmosphere. Consider using a more robust catalyst if moisture is a persistent issue.
-
-
Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Solution: Carefully control the reaction temperature. Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to manage the initial exotherm, and then allow it to slowly warm to room temperature or gently heat as determined by reaction monitoring (e.g., TLC or GC-MS).
-
-
Reagent Stoichiometry: The ratio of reactants and catalyst is crucial. An insufficient amount of the alkylating agent or catalyst will result in incomplete conversion of the starting material.
-
Solution: A slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. The amount of Lewis acid catalyst can also be optimized; typically, 1.0 to 1.2 equivalents are used.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (TLC or GC-MS). Continue the reaction until the starting material is consumed or no further product formation is observed.
-
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired this compound?
A2: The formation of isomers is a common challenge due to the competing directing effects of the methoxy and fluoro groups. The methoxy group is a stronger activating and ortho-, para-director than the fluoro group. However, steric hindrance can influence the position of alkylation.
-
Understanding the Directing Effects: The methoxy group strongly directs ortho and para. The fluoro group also directs ortho and para but is a deactivator. The primary positions for electrophilic attack on 3-fluoroanisole are C2, C4, and C6. The desired product is formed by substitution at the C6 position (adjacent to the fluorine and ortho to the methoxy group). Isomeric byproducts can arise from substitution at other positions.
-
Controlling Regioselectivity:
-
Choice of Lewis Acid: The size and nature of the Lewis acid can influence the steric environment of the transition state. Experimenting with different Lewis acids (e.g., FeCl₃, TiCl₄) might favor the formation of the desired isomer.
-
Temperature Control: Lower reaction temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
Alternative Synthetic Strategy: If regioselectivity remains a significant issue, consider a multi-step approach. For example, a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) can offer better control.[4] The acyl group is deactivating, which prevents poly-substitution, and the acylium ion is less prone to rearrangement.[4]
-
Q3: My final product is contaminated with polyalkylated byproducts. How can I prevent this?
A3: Polyalkylation occurs because the product, this compound, is more activated towards further electrophilic substitution than the starting material, 3-fluoroanisole, due to the electron-donating nature of the newly added isopropyl group.[4][5]
-
Minimizing Polyalkylation:
-
Excess Aromatic Substrate: Use a large excess of the 3-fluoroanisole relative to the alkylating agent.[4] This increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.
-
Reverse Addition: Add the alkylating agent slowly to a solution of the 3-fluoroanisole and Lewis acid. This keeps the concentration of the alkylating agent low throughout the reaction.
-
Friedel-Crafts Acylation as an Alternative: As mentioned previously, Friedel-Crafts acylation followed by reduction is an excellent strategy to avoid polyalkylation because the acyl group deactivates the aromatic ring to further substitution.[4]
-
Q4: I am having difficulty purifying the final product. What purification strategies are most effective?
A4: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and polyalkylated species.
-
Effective Purification Techniques:
-
Column Chromatography: This is often the most effective method for separating the desired product from its isomers and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically suitable. The polarity of the eluent can be gradually increased to elute the components based on their polarity.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, especially for larger scale syntheses.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be a highly effective purification technique.
-
III. Frequently Asked Questions (FAQs)
Q: What is the role of the Lewis acid in the Friedel-Crafts alkylation?
A: The Lewis acid, such as AlCl₃, acts as a catalyst by activating the alkylating agent.[6] It coordinates with the halogen of the alkyl halide, making it a better leaving group and generating a carbocation or a highly polarized complex that acts as the electrophile in the reaction.[2][6]
Q: Can I use other isopropylating agents besides isopropyl bromide?
A: Yes, other sources of the isopropyl cation can be used. Propene in the presence of a strong acid catalyst (like H₂SO₄ or a solid acid like a zeolite) is a common industrial method for isopropylation.[2] Isopropyl alcohol can also be used with a strong acid catalyst. The choice of reagent may depend on the scale of the reaction and the desired reaction conditions.
Q: Are there any safety precautions I should be aware of?
A: Yes, several safety precautions are essential:
-
Lewis Acids: Lewis acids like AlCl₃ react violently with water. They should be handled in a dry environment, and reactions should be quenched carefully by slowly adding the reaction mixture to ice.
-
Alkyl Halides: Alkyl halides are often volatile and can be harmful. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: The organic solvents used are typically flammable. Avoid open flames and ensure proper grounding of equipment.
Q: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the methoxy group, and the isopropyl group. ¹³C NMR will confirm the number of unique carbon atoms. ¹⁹F NMR can also be used to confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of the product and identifying any volatile impurities.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as C-O and C-F bonds.
IV. Detailed Experimental Protocol: Friedel-Crafts Alkylation of 3-Fluoroanisole
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and available reagents.
Materials:
-
3-Fluoroanisole
-
Isopropyl bromide
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane to the flask. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 3-fluoroanisole (1.0 eq) and isopropyl bromide (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Characterization Data:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methoxy group, a septet for the isopropyl CH, and a doublet for the isopropyl CH₃ groups. |
| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon, and the two distinct carbons of the isopropyl group. |
| GC-MS | A major peak corresponding to the molecular weight of the product (168.21 g/mol ). |
V. Alternative Synthetic Strategies
While Friedel-Crafts alkylation is the most direct route, other methods can be employed, especially if regioselectivity or polyalkylation are persistent issues.
Sources
Technical Support Center: Purification of 2-Fluoro-1-isopropyl-4-methoxybenzene
Welcome to the technical support guide for the purification of 2-Fluoro-1-isopropyl-4-methoxybenzene (FIMA). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. As a key intermediate in the synthesis of various bioactive molecules, achieving high purity of FIMA is critical for downstream success.[1][2] This guide is structured to address common challenges encountered during its purification from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities typically arise from three sources:
-
Unreacted Starting Materials: Such as 4-fluoroanisole or an isopropylating agent.
-
Positional Isomers: Friedel-Crafts alkylation or similar electrophilic aromatic substitutions can sometimes yield small quantities of other isomers, such as 3-Fluoro-1-isopropyl-4-methoxybenzene. These are often the most challenging to separate due to similar physical properties.
-
Side-Reaction Byproducts: These can include di-isopropylated products or products from residual reagents. For instance, if the synthesis involves a Grignard reaction, byproducts from quenching or coupling might be present.
Table 1: Potential Impurities and Their Origin
| Impurity Class | Example | Likely Origin | Separation Challenge |
|---|---|---|---|
| Starting Material | 4-Fluoroanisole | Incomplete reaction | Moderate |
| Positional Isomer | 3-Fluoro-1-isopropyl-4-methoxybenzene | Non-selective alkylation | High |
| Byproduct | Di-isopropyl-4-methoxybenzene | Over-alkylation | Low to Moderate |
| Oxidation Product | Quinones or related compounds | Air exposure at high temp. | Moderate |
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and widely used methods for purifying FIMA to >98% purity are fractional vacuum distillation and flash column chromatography. The choice depends on the nature of the impurities and the scale of the reaction.
-
Fractional Vacuum Distillation: Ideal for separating compounds with different boiling points. It is particularly effective for removing less volatile starting materials or more volatile byproducts.
-
Flash Column Chromatography: The preferred method for removing impurities with similar boiling points but different polarities, such as positional isomers.[3][4]
Q3: How do I accurately assess the purity of my final product?
A3: A multi-technique approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting non-volatile impurities and resolving closely related compounds.[1][5]
-
Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present at sufficient concentration (>1-2%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC (GC-MS) or LC (LC-MS) to identify unknown impurity peaks.
Purification Workflow & Decision Making
The following diagram outlines the general workflow for the purification and analysis of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Guide
Problem: My final product is a yellow or brown oil, not colorless as expected.
-
Probable Cause: This discoloration often points to the presence of oxidized impurities, potentially quinone-type species. This can happen if the reaction mixture or the product was exposed to air at elevated temperatures for an extended period, especially during distillation.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a non-polar solvent (e.g., hexane or diethyl ether). Add a small amount of activated carbon (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is often very effective at removing colored impurities.
-
Chromatography: If carbon treatment is insufficient, flash column chromatography is highly effective. Oxidized impurities are typically more polar and will adhere strongly to the silica gel.
-
Problem: HPLC analysis shows a persistent impurity with a very similar retention time to my product.
-
Probable Cause: This is a classic sign of a positional isomer. Isomers often have very similar polarities and boiling points, making them difficult to separate.
-
Solution:
-
Optimize Chromatography: This is the most reliable solution. You must enhance the separation power (resolution) of your chromatography.
-
Solvent System: Switch to a less polar mobile phase (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate system). This will increase the retention time of all compounds and often improves separation. Toluene or dichloromethane can also be used as components of the mobile phase to alter selectivity.
-
Column Dimensions: Use a longer, narrower column with a smaller particle size silica gel.
-
Gradient Elution: If isocratic elution fails, a shallow gradient (e.g., from 1% to 5% ethyl acetate in hexane over many column volumes) can effectively resolve closely eluting spots.
-
-
Caption: Decision tree for troubleshooting isomeric impurities.
Problem: My yield is significantly lower than expected after purification.
-
Probable Cause: Product loss can occur at multiple stages.
-
Incomplete Extraction: During the aqueous workup, some product may remain in the aqueous layer if its polarity is not sufficiently different or if emulsions form.
-
Distillation Losses: Product can be lost in the forerun or remain in the distillation pot (holdup). Co-distillation with a residual solvent can also cause loss.
-
Chromatography Losses: Using a highly polar solvent system can cause the product to elute too quickly with impurities. Conversely, if the product is unstable on silica, degradation can occur. Irreversible adsorption onto the silica is also possible.
-
-
Solution:
-
Workup: Ensure complete phase separation. Back-extract the aqueous layer with fresh solvent to recover any dissolved product.
-
Distillation: Ensure the vacuum is stable and the column is well-insulated. After collecting the main fraction, you can gently heat the distillation pot under full vacuum to recover any remaining material, though this fraction should be analyzed separately for purity.
-
Chromatography: Perform a TLC analysis first to determine the optimal solvent system. The ideal Rf (retention factor) for the product should be between 0.25 and 0.35 to ensure good separation without excessive band broadening or long elution times.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol assumes the crude product is largely free of non-volatile baseline material. If significant charring is expected, a preliminary "short path" distillation is recommended.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column (10-20 cm) and a vacuum-jacketed distillation head. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Attach the apparatus to a vacuum pump with a cold trap and a pressure gauge. Evacuate the system to ensure it can hold a stable vacuum (typically <1 mmHg).
-
Charging the Flask: Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring and slowly apply vacuum to the desired pressure.
-
Gently heat the distillation pot using a heating mantle.
-
Collect a small forerun fraction, which may contain residual solvents or volatile impurities.
-
Slowly increase the temperature until the main product fraction begins to distill at a steady temperature. Collect this fraction in a separate, pre-weighed flask.
-
Stop the distillation when the temperature begins to drop or rise sharply, or when signs of decomposition appear in the pot.
-
-
Analysis: Analyze the collected main fraction for purity using HPLC or GC.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your product an Rf value of ~0.3. Table 2: Example Solvent Systems for TLC Analysis
System (v/v) Description 98:2 Hexane:Ethyl Acetate Good starting point for non-polar compounds. 95:5 Hexane:Ethyl Acetate Increases polarity to move spots further. | 90:10 Hexane:Dichloromethane | Alternative system to change separation selectivity. |
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with the pre-determined solvent system. Apply positive pressure (using air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the product by TLC analysis of the collected fractions.
-
Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
-
Final Analysis: Confirm the purity of the pooled product by HPLC and/or NMR.
Safety Precautions
As a responsible scientist, adherence to safety protocols is paramount.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[7][8]
-
Hazards: This compound may cause skin and serious eye irritation.[7][8] Avoid breathing vapors or mist.[8]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use anti-static and spark-proof equipment where possible.[6]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]
References
- Benchchem. (n.d.). This compound | CAS 1262414-96-9.
- Fluorochem Ltd. (2024).
- Shark Ninja LLC. (2022). Safety Data Sheet: Shark Odour Neutralizer Vacuum Cartridges.
- Thermo Fisher Scientific Chemicals, Inc. (2025).
- MySkinRecipes. (n.d.). This compound.
- Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene.
- Sigma-Aldrich. (2024).
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-isopropyl-4'-methoxy-1,1'-biphenyl.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Fluoropharm. (n.d.). 1262414-96-9 | this compound.
- Awadallah, M. D., et al. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC.
- Echemi. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.).
- Alembic Research Centre. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
Technical Support Center: Synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene
Welcome to the technical support center for the synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproducts encountered during the synthesis of this important intermediate.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via electrophilic aromatic substitution on a substituted benzene ring. A common and industrially relevant method is the Friedel-Crafts alkylation of 4-fluoroanisole.[1][2] This reaction introduces the isopropyl group onto the aromatic ring.
Friedel-Crafts Alkylation Approach
A primary route to synthesizing this compound is through the Friedel-Crafts alkylation of 4-fluoroanisole. In this reaction, 4-fluoroanisole is treated with an isopropylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound via Friedel-Crafts alkylation?
A1: The primary byproducts in the Friedel-Crafts isopropylation of 4-fluoroanisole are typically regioisomers and polyalkylated products. Due to the directing effects of the methoxy and fluoro groups on the starting material, you can expect to see the formation of other isomers in addition to the desired this compound.
Common Byproducts:
| Byproduct Name | Structure | Reason for Formation |
| 3-Fluoro-4-isopropylanisole | Isomer | The methoxy group is an ortho-, para-director, and the fluorine is a weak ortho-, para-director. This can lead to substitution at the 3-position. |
| Polyalkylated Products | Di- or tri-isopropylated | The product, this compound, is more activated towards further electrophilic substitution than the starting material, 4-fluoroanisole. This can lead to the addition of more than one isopropyl group.[3][4] |
| Rearranged Alkylation Products | n-propyl substituted | Carbocation rearrangements can occur during Friedel-Crafts alkylation, though less common with isopropylation.[3][4] |
Q2: My reaction is showing a low yield of the desired product and a high amount of starting material. What could be the cause?
A2: A low conversion of the starting material, 4-fluoroanisole, in a Friedel-Crafts alkylation can be attributed to several factors:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture, reducing its activity.
-
Reaction Temperature: The reaction may be too cold, slowing down the reaction rate. A moderate increase in temperature can improve the yield.
-
Inhibitors: The presence of water or other nucleophilic impurities in the reagents or solvent can deactivate the catalyst.
Q3: I am observing a significant amount of a di-isopropylated byproduct. How can I minimize this?
A3: The formation of polyalkylated byproducts is a known limitation of Friedel-Crafts alkylation.[3][4] To minimize the formation of di-isopropylated products, you can try the following:
-
Use a Molar Excess of the Aromatic Substrate: By using an excess of 4-fluoroanisole relative to the isopropylating agent, you increase the probability of the electrophile reacting with the starting material rather than the more activated product.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of polyalkylation.
-
Choice of Catalyst: A milder Lewis acid catalyst may provide better selectivity.
III. Troubleshooting Guide
Problem 1: Difficulty in purifying the final product from its regioisomer.
Symptoms:
-
Co-elution of the desired product and the 3-Fluoro-4-isopropylanisole isomer during column chromatography.
-
Similar boiling points, making distillation challenging.
Root Cause: The structural similarity between the 2- and 3-isomers results in very close physical properties, making separation difficult.
Solutions:
-
Optimize Chromatographic Conditions:
-
Column: Use a high-resolution silica gel or a specialized column for isomer separation.
-
Solvent System: Experiment with different solvent systems. A less polar solvent system may provide better separation.
-
-
Fractional Distillation under Reduced Pressure:
-
While difficult, a carefully controlled fractional distillation under vacuum may achieve separation.
-
Problem 2: The reaction mixture has turned dark, and I am getting a complex mixture of products.
Symptoms:
-
A dark, tar-like reaction mixture.
-
GC-MS analysis shows a multitude of peaks, indicating a complex mixture.
Root Cause: This is often due to side reactions caused by an overly reactive catalyst or high reaction temperatures. The strong Lewis acid can promote polymerization and other unwanted side reactions.
Solutions:
-
Control the Reaction Temperature: Maintain a consistent and appropriate temperature throughout the reaction.
-
Slow Addition of Reagents: Add the alkylating agent and catalyst slowly to the reaction mixture to control the exothermic reaction.
-
Use a Milder Catalyst: Consider using a less reactive Lewis acid.
Experimental Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting common issues in the synthesis of this compound.
IV. References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Kharas, G. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. Retrieved from [Link]
-
Kharas, G. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Google Patents. (1999). WO 99/19275. Retrieved from
-
Kharas, G. (2022). Synthesis and Styrene Copolymerization of Novel Fluoro and Oxy Ring-Disubstituted Isopropyl Phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Google Patents. (2011). CN102146023B - Method for preparing p-fluoro anisole. Retrieved from
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Fluoro-1-isopropyl-4-methoxybenzene
Welcome to the Technical Support Center dedicated to navigating the complexities of reactions with 2-Fluoro-1-isopropyl-4-methoxybenzene (FIMO). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in their synthetic endeavors with this versatile intermediate. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
I. Electrophilic Aromatic Substitution
Question 1: My nitration of this compound is giving a low yield of the desired product and a significant amount of a side product I suspect is 4-isopropyl-2-nitrophenol. What is happening and how can I prevent it?
Answer: This is a classic case of ipso-substitution, specifically nitrodeisopropylation, a known side reaction for some isopropyl-substituted aromatics.[1] The bulky isopropyl group can be displaced by the nitronium ion (NO₂⁺). Additionally, under harsh acidic conditions, cleavage of the methoxy group is possible.[2]
Underlying Causality: The methoxy group is a strong activating, ortho, para-director, and the fluorine atom is a deactivating ortho, para-director.[3] The isopropyl group is a weak activating, ortho, para-director. The combined electronic effects strongly favor substitution at the positions ortho to the methoxy group. However, the position between the fluorine and isopropyl groups is sterically hindered.[4] This leaves the position ortho to the methoxy and meta to the fluorine as the most likely target. However, the ipso-attack at the isopropyl-bearing carbon is a competing pathway.
Troubleshooting Protocol: Suppressing Nitrodeisopropylation and Methoxy Cleavage
-
Milder Nitrating Agent: Switch from concentrated nitric acid/sulfuric acid to a milder nitrating agent.
-
Recommended: Acetyl nitrate (CH₃COONO₂) generated in situ from nitric acid and acetic anhydride at low temperatures (0 °C to room temperature).
-
Alternative: Guanidinium nitrate with trifluoroacetic anhydride.
-
-
Temperature Control: Maintain strict temperature control. Perform the reaction at 0 °C or below to minimize side reactions.
-
Solvent Choice: Use a less acidic solvent system. Dichloromethane or acetonitrile are suitable options.
| Parameter | Harsh Conditions (Problematic) | Milder Conditions (Recommended) |
| Nitrating Agent | Conc. HNO₃ / H₂SO₄ | Acetyl nitrate or Guanidinium nitrate/TFAA |
| Temperature | > Room Temperature | 0 °C to Room Temperature |
| Solvent | Neat or strongly acidic | Dichloromethane or Acetonitrile |
Question 2: I am attempting a Friedel-Crafts acylation and observing no reaction or very low conversion. What are the likely causes?
Answer: The primary challenge here is the deactivating effect of the fluorine atom and potential steric hindrance from the isopropyl group. While the methoxy group is strongly activating, the overall electron density of the ring is reduced compared to anisole itself.[5] The Lewis acid catalyst (e.g., AlCl₃) can also complex with the methoxy group, further deactivating the ring.
Troubleshooting Workflow for Failed Friedel-Crafts Acylation
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
II. Metalation and Cross-Coupling Reactions
Question 3: My ortho-lithiation of this compound followed by quenching with an electrophile is failing. What are the critical parameters for success?
Answer: Successful ortho-lithiation of this substrate is a delicate balance of directing group effects. The methoxy group is a powerful ortho-directing group, but the fluorine can also direct ortho-lithiation.[6][7] The position between the fluorine and the isopropyl group is sterically hindered. Therefore, the primary site of lithiation should be ortho to the methoxy group. Failure is often due to incorrect choice of organolithium reagent, temperature, or quenching conditions.
Key Considerations for Successful ortho-Lithiation:
-
Organolithium Reagent:
-
n-Butyllithium (n-BuLi) is often sufficient.
-
For more challenging cases, sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) can be used, but these are more reactive and may lead to side reactions.
-
-
Temperature: The lithiation must be performed at low temperatures (-78 °C) to prevent unwanted side reactions, such as benzyne formation.[6]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. The use of a coordinating agent like tetramethylethylenediamine (TMEDA) can accelerate the reaction and improve regioselectivity.[6]
-
Quenching: The electrophile should be added at low temperature, and the reaction should be slowly warmed to room temperature.
Question 4: I am experiencing low yields and significant dehalogenation in my Suzuki-Miyaura coupling reaction with a boronic acid. How can I improve this?
Answer: Aryl fluorides are generally challenging substrates for Suzuki-Miyaura coupling due to the strength of the C-F bond.[8] Low yields are often a result of inefficient oxidative addition to the palladium catalyst. Dehalogenation, the replacement of the fluorine with a hydrogen, is a common side reaction.[9][10]
Optimizing Suzuki-Miyaura Coupling with this compound Derivatives
Caption: Key parameters for optimizing Suzuki-Miyaura coupling.
Protocol for Minimizing Dehalogenation and Improving Yield:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These stabilize the palladium center and promote the desired oxidative addition over pathways leading to dehalogenation.
-
Recommended: SPhos, XPhos, or RuPhos.
-
-
Base Choice: A weaker base can sometimes suppress dehalogenation.
-
Start with: Potassium carbonate (K₂CO₃).
-
If yield is low, try: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
-
Solvent System: Ensure the presence of water to facilitate the transmetalation step. A 4:1 to 10:1 ratio of organic solvent to water is common.
-
Palladium Source: Use a reliable palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃.
Question 5: My Buchwald-Hartwig amination is not proceeding. What are the common failure points?
Answer: Similar to Suzuki coupling, the strength of the C-F bond makes oxidative addition difficult. Catalyst poisoning by the amine starting material or product can also be an issue.[11] The choice of ligand, base, and reaction temperature are critical for success.
Key Troubleshooting Steps for Buchwald-Hartwig Amination:
-
Catalyst System: Employ a modern, highly active catalyst system.
-
Ligands: Use sterically hindered, electron-rich biarylphosphine ligands like BrettPhos or RuPhos.[12]
-
Precatalysts: G3 or G4 precatalysts often show improved reactivity.
-
-
Base: A strong, non-nucleophilic base is required.
-
Commonly used: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
-
Temperature: These reactions often require elevated temperatures (80-120 °C).
-
Inert Atmosphere: Strict exclusion of air and moisture is crucial for catalyst longevity.[11] Degas solvents and use a glovebox or Schlenk line techniques.
III. Grignard Reagent Formation
Question 6: I am unable to form the Grignard reagent from a halogenated derivative of this compound. What am I doing wrong?
Answer: Grignard reagent formation is notoriously sensitive to reaction conditions. The primary reasons for failure are the presence of moisture, impurities on the magnesium surface, and improper initiation.[13][14]
Protocol for Successful Grignard Reagent Formation:
-
Glassware and Reagents:
-
Thoroughly flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (argon or nitrogen).
-
Use anhydrous solvents (diethyl ether or THF).
-
Ensure the magnesium turnings are fresh and not oxidized.
-
-
Initiation:
-
Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color indicates activation of the magnesium surface.
-
Alternatively, a few drops of 1,2-dibromoethane can be used.
-
-
Addition of Alkyl Halide:
-
Add a small portion of the halide solution to the activated magnesium. An exothermic reaction should commence.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
-
Troubleshooting Initiation:
-
If the reaction does not start, gently warm the flask with a heat gun.
-
Sonication can also help to initiate the reaction.
-
| Problem | Potential Cause | Solution |
| No reaction | Moisture in the system | Flame-dry glassware, use anhydrous solvents. |
| Oxidized magnesium | Use fresh magnesium turnings, activate with iodine. | |
| Cloudy/dark mixture | Wurtz coupling side reaction | Add the alkyl halide slowly to avoid high local concentrations. |
This guide provides a starting point for troubleshooting common issues. Remember that careful observation, systematic optimization of reaction parameters, and a thorough understanding of the underlying reaction mechanisms are key to success in organic synthesis.
References
- Katsoulos, G., Takagishi, S., & Schlosser, M. (1991).
- Quora. (2016). Is fluorobenzene more reactive than benzene?
- ResearchGate. (2025).
- PubMed. (2023). Investigation of substituent effect on O-C bond dissociation enthalpy of methoxy group in meta- and para-substituted anisoles.
- Wikipedia. (n.d.).
- Baran, P. (n.d.). Directed (ortho)
- PMC. (n.d.).
- PubMed. (n.d.).
- ACS Omega. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (1980). Electrophilic aromatic substitution. Part 24.
- Benchchem. (n.d.). This compound|CAS 1262414-96-9.
- Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- Reddit. (2018).
- Chemistry LibreTexts. (2019). 16.
- Reddit. (2021).
- YouTube. (2018).
- ResearchGate. (2025).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Journal of the American Chemical Society. (n.d.). The thermal decomposition of hydroxy- and methoxy-substituted anisoles.
- The Journal of Organic Chemistry. (n.d.). Directed metalation reactions. 6.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Wikipedia. (n.d.).
- YouTube. (2024). Steric Hindrance | Organic Chemistry.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- ResearchGate. (n.d.). Cross-couplings and related reactions of aryl or alkyl halides with...
- ECHEMI. (n.d.). Order of electrophilic substitution.
- YouTube. (2013). Steric hindrance.
- Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). aryl fluoride cross-coupling.
- Accounts of Chemical Research. (n.d.). Mechanism of Grignard Reagent Formation.
- The University of Groningen research portal. (n.d.).
- Science.gov. (n.d.). steric hindrance effect: Topics.
- ChemRxiv. (n.d.).
- Sciencemadness.org. (2013). Grignard reagent problem.
- Fluoropharm. (n.d.). 1262414-96-9 | this compound.
- Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling.
- PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Reddit. (2021). Effect on steric hindrance on nucleophiles.
- Baran Lab. (n.d.).
- PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Benchchem. (n.d.). Stability of fluorocyclopropane moiety under acidic vs basic conditions.
Sources
- 1. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-1-isopropyl-4-methoxybenzene
Welcome to the technical support center for the synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for improved yield, purity, and reproducibility.
I. Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its synthesis most commonly involves the Friedel-Crafts alkylation of 2-fluoroanisole with an isopropylating agent, such as isopropyl bromide or isopropanol, in the presence of a Lewis acid catalyst.[2][3] The reaction introduces the isopropyl group onto the aromatic ring. The methoxy group is a strong activating group and, along with the fluorine atom, directs the substitution pattern. This guide will focus on troubleshooting and optimizing this key synthetic step.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low or nonexistent yield is a frequent issue in Friedel-Crafts alkylations. Several factors can contribute to this problem.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction.[4][5] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents. It is advisable to use a fresh, unopened container of the Lewis acid or to test the activity of an older batch. |
| Deactivated Aromatic Ring | While the methoxy group in 2-fluoroanisole is activating, the presence of any strongly electron-withdrawing impurities in the starting material can hinder the electrophilic aromatic substitution. | Verify the purity of your 2-fluoroanisole starting material using GC-MS or NMR. Purify by distillation if necessary. |
| Insufficient Reaction Temperature | Friedel-Crafts reactions often require a certain activation energy. If the temperature is too low, the reaction may be sluggish or not proceed at all. | Monitor the reaction by TLC or GC-MS. If no product is forming at a lower temperature, cautiously and incrementally increase the reaction temperature. For many electrophilic aromatic substitutions, lower temperatures can improve selectivity, so a balance must be struck.[4] |
| Poor Leaving Group on Alkylating Agent | If using isopropanol as the alkylating agent, a strong acid catalyst is required to facilitate the formation of the isopropyl carbocation by protonating the hydroxyl group and enabling its departure as water. | Consider using an isopropyl halide (e.g., isopropyl bromide or chloride) as the alkylating agent, as halides are generally better leaving groups in the presence of a Lewis acid.[6] |
Problem 2: Formation of Multiple Isomers
The directing effects of the methoxy and fluoro groups on the 2-fluoroanisole ring should favor the formation of the desired isomer. However, the formation of other isomers can occur.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Catalyst Choice | The choice of Lewis acid can influence the regioselectivity of the reaction.[2] Stronger Lewis acids may lead to a less selective reaction. | Experiment with milder Lewis acids, such as FeCl₃ or ZnCl₂, which may offer improved regioselectivity, albeit potentially at the cost of a slower reaction rate. |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a mixture of products. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Cryogenic conditions (e.g., 0 °C to -20 °C) can significantly enhance regioselectivity. |
| Steric Hindrance | The use of a bulky Lewis acid catalyst can sterically hinder the approach of the electrophile to the desired position on the aromatic ring. | Consider using a less sterically demanding Lewis acid. |
Problem 3: Polyalkylation (Formation of Di-isopropylated Byproducts)
The introduction of an alkyl group, such as isopropyl, activates the aromatic ring, making it more susceptible to further alkylation than the starting material. This can lead to the formation of di- and even tri-isopropylated byproducts.[7]
| Potential Cause | Explanation | Recommended Solution |
| High Molar Ratio of Alkylating Agent | An excess of the isopropylating agent will drive the reaction towards polyalkylation. | Use the aromatic substrate (2-fluoroanisole) in large excess relative to the alkylating agent. This statistically favors the alkylation of the starting material over the mono-alkylated product.[5] |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the starting material has been consumed can increase the likelihood of polyalkylation. | Monitor the reaction progress closely using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid catalyst for the isopropylation of 2-fluoroanisole?
A1: Aluminum chloride (AlCl₃) is a commonly used and highly active Lewis acid for Friedel-Crafts alkylation.[8] However, for substrates like 2-fluoroanisole, where regioselectivity is crucial, it may be beneficial to screen other Lewis acids. Iron(III) chloride (FeCl₃) is a milder and often more cost-effective alternative that can provide good results.[6] For optimization, it is recommended to perform small-scale trials with different Lewis acids to determine the best balance of reactivity and selectivity for your specific conditions.
Q2: How can I minimize the formation of rearranged byproducts?
A2: While the secondary isopropyl carbocation is relatively stable and less prone to rearrangement than primary carbocations, it is still a consideration in Friedel-Crafts alkylations.[1][5] To circumvent this, one could consider a Friedel-Crafts acylation followed by reduction. For instance, reacting 2-fluoroanisole with propanoyl chloride would yield a ketone, which can then be reduced to the isopropyl group. The acylium ion intermediate in the acylation step is resonance-stabilized and does not undergo rearrangement.[9]
Q3: What are the best practices for the work-up and purification of this compound?
A3: The work-up procedure typically involves quenching the reaction by carefully adding the reaction mixture to ice-water, followed by extraction with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with a dilute solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure.
Purification is often achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.[10] The exact ratio should be determined by TLC analysis. Distillation under reduced pressure can also be an option for purification if the boiling points of the product and impurities are sufficiently different.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic techniques should be used for characterization:
-
¹H NMR: Will show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the methoxy group (a singlet), and the aromatic protons (with coupling patterns indicative of the substitution).
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
GC-MS: Can be used to determine the purity of the sample and confirm the molecular weight of the product.
-
FTIR: Will show characteristic C-O and C-F stretching frequencies.
For impurity profiling, HPLC is a powerful tool.[11] Developing an HPLC method can help to quantify the purity of the product and detect any non-volatile impurities.
IV. Experimental Protocols and Visualizations
Optimized Protocol for the Synthesis of this compound
This protocol provides a starting point for the optimization of the reaction.
Materials:
-
2-Fluoroanisole
-
Isopropyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-fluoroanisole (1.0 equivalent) and isopropyl bromide (1.2 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over a stirred mixture of ice and water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visual Workflow for Synthesis and Troubleshooting
Caption: A workflow diagram illustrating the synthesis of this compound and key troubleshooting checkpoints.
V. References
-
BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole.
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Wikipedia. (n.d.). Friedel–Crafts reaction.
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
-
Chemguide. (n.d.). Friedel-Crafts Alkylation of aromatic molecules.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
-
Joseph, A., et al. (2020). LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020.
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
-
BenchChem. (2025). Troubleshooting carbocation rearrangements in Friedel-Crafts alkylation.
-
The Organic Chemistry Tutor. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
-
BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
-
Zhang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1229669.
-
Kharas, G. (2023). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv.
-
Patel, D. B., et al. (2011). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry, 23(10), 4477-4479.
-
Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxyphenylboronic acid.
-
Fisher Scientific. (n.d.). 2-Fluoro-4-methoxycarbonylphenylboronic acid, 98%, Thermo Scientific.
-
Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxyphenylboronic acid.
-
Amerigo Scientific. (n.d.). 2-Fluoro-4-methoxyphenylboronic acid.
-
Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxyphenylboronic acid AldrichCPR.
-
El-Sayed, R., et al. (2017). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. IUCrData, 2(1), x162028.
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
-
Sennikov, P. G., et al. (2010). Impurities in monosilanes synthesized by different processes. Inorganic Materials, 46(4), 358-363.
-
ResearchGate. (2010). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes.
-
ResearchGate. (2021). Synthesis, X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile.
Sources
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 8. science-revision.co.uk [science-revision.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Stability and Degradation of 2-Fluoro-1-isopropyl-4-methoxybenzene
Welcome to the technical support guide for 2-Fluoro-1-isopropyl-4-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and address stability challenges, ensuring the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions regarding the stability of this compound, focusing on the interplay of its structural features.
Question 1: What is the expected general stability of this compound in the presence of acids?
Answer: this compound is an aryl alkyl ether. Ethers are generally considered stable and are often used as solvents for this reason.[1][2] However, they can undergo cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[1] The C-O bond of the ether is the primary site of reaction. The stability of this compound in acidic media is a balance of the electronic and steric effects of its substituents.
Question 2: How do the fluoro, isopropyl, and methoxy groups on the benzene ring influence the molecule's stability in acid?
Answer: The stability of the ether linkage is significantly influenced by the substituents on the aromatic ring:
-
Methoxy Group (-OCH₃): This is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. However, in the context of ether cleavage, it can also increase the electron density on the ether oxygen, making it more susceptible to protonation by an acid.
-
Fluoro Group (-F): Fluorine is an electronegative atom, making it an electron-withdrawing group by induction, which deactivates the ring. This can slightly stabilize the ether linkage against acid-catalyzed cleavage.
-
Isopropyl Group (-CH(CH₃)₂): This is a weakly electron-donating group and provides significant steric hindrance around the ortho position. This steric bulk can play a role in shielding the ether oxygen from protonation and subsequent nucleophilic attack.
The interplay of these effects suggests that while the molecule is susceptible to acid-catalyzed cleavage, it will likely require forcing conditions (e.g., strong acid, elevated temperature) for significant degradation to occur.
Part 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides practical advice for specific issues you may encounter during your experiments.
Scenario 1: I am observing an unexpected peak in my HPLC analysis after treating this compound with a strong acid. What could this be?
Answer: The most probable cause of a new peak in your HPLC chromatogram is the formation of a degradation product. Under strong acidic conditions, the primary degradation pathway for an aryl alkyl ether like this compound is the cleavage of the ether bond.
The reaction proceeds in two main steps:
-
Protonation of the ether oxygen: The acid protonates the oxygen atom of the methoxy group, turning it into a good leaving group (an alcohol).[2]
-
Nucleophilic attack: A nucleophile present in the reaction mixture (e.g., a halide ion from the acid or a water molecule) attacks one of the adjacent carbon atoms.
Given the structure, there are two possible cleavage pathways:
-
Pathway A: Cleavage of the Aryl-Oxygen bond. This is generally disfavored for aryl ethers because the sp²-hybridized carbon of the benzene ring is not susceptible to standard SN1 or SN2 reactions.
-
Pathway B: Cleavage of the Methyl-Oxygen bond. This is the more likely pathway. A nucleophile will attack the methyl carbon, leading to the formation of 2-Fluoro-1-isopropyl-4-phenol and a methyl derivative (e.g., methyl halide or methanol).
Therefore, the unexpected peak is very likely 2-Fluoro-1-isopropyl-4-phenol . You can confirm this by synthesizing the suspected degradation product and comparing its retention time with the unknown peak.
DOT Diagram of the Proposed Degradation Pathway
Caption: Proposed acid-catalyzed degradation of this compound.
Scenario 2: My reaction yield is consistently low when this compound is present in an acidic reaction medium. Could the compound be degrading?
Answer: Yes, it is possible that your target compound is degrading under the acidic conditions of your reaction, leading to a lower yield. To assess this, a forced degradation study is recommended.[3][4] This will help you understand the stability of your compound under your specific reaction conditions.
| Stress Condition | Typical Reagents and Conditions | Potential Outcome for this compound |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ at room temperature, or elevated to 50-60°C if no degradation is observed. | Ether cleavage to form 2-Fluoro-1-isopropyl-4-phenol. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH at room temperature or elevated. | Generally stable, as ethers are resistant to base-catalyzed cleavage. |
| Oxidation | 3% to 30% H₂O₂ at room temperature. | Potential for oxidation of the benzene ring, though less likely to be the primary degradation pathway. |
| Thermal | Dry heat at temperatures above accelerated stability testing conditions (e.g., >50°C). | Unlikely to cause significant degradation unless very high temperatures are used. |
| Photolytic | Exposure to UV and visible light. | The aromatic ring may be susceptible to photolytic degradation, but this is highly dependent on the specific wavelength and intensity of the light source. |
By running a controlled experiment under your reaction's acidic conditions (without other reactants if possible) and monitoring the disappearance of the starting material and the appearance of any degradation products by HPLC, you can quantify the extent of degradation and determine if it is a significant factor in your low yield.
Scenario 3: I am developing a stability-indicating HPLC method. How can I ensure I am separating the parent compound from its potential degradation products?
Answer: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all its potential degradation products and impurities.[3][5] For this compound, this means ensuring baseline separation between the parent compound and its primary acid degradation product, 2-Fluoro-1-isopropyl-4-phenol.
Here are some steps to develop and validate your method:
-
Generate Degradation Samples: Perform a forced degradation study under acidic conditions to generate the 2-Fluoro-1-isopropyl-4-phenol degradant in a sample matrix.
-
Method Development:
-
Column Selection: A C18 column is a good starting point for reversed-phase HPLC.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The more polar phenol degradant will likely have a shorter retention time than the parent ether.
-
pH Adjustment: Adjusting the pH of the mobile phase can significantly impact the retention of the phenolic degradant.
-
Detector: UV detection is suitable for these aromatic compounds.
-
-
Method Validation: Once you have achieved good separation, you must validate the method according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.[6]
DOT Diagram of a General Forced Degradation Workflow
Sources
- 1. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene
Welcome to the technical support center for the synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS 1262414-96-9). This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate.[1][2] The unique substitution pattern of this molecule, featuring a fluorine atom, an isopropyl group, and a methoxy group, makes it a valuable building block, notably in the synthesis of CETP inhibitors like Anacetrapib.[3] However, its synthesis presents specific challenges, particularly when transitioning from laboratory to pilot or production scale.
This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed reference protocol to navigate the complexities of its synthesis. We will focus on the most common synthetic strategies and the hurdles you are likely to encounter.
Part 1: Common Synthetic Routes & Core Challenges
The industrial synthesis of this compound typically revolves around two primary strategies:
-
Direct Isopropylation: Introduction of the isopropyl group onto a pre-existing 1-fluoro-4-methoxybenzene scaffold via a Friedel-Crafts alkylation reaction.
-
Multi-step Synthesis: Building the molecule from a more readily available starting material, such as 4-fluoro-2-methoxyaniline, which involves several transformations.[4][5]
Each route carries its own set of challenges. The Friedel-Crafts route is often plagued by issues of regioselectivity and catalyst deactivation. Multi-step syntheses can be long, impacting overall yield and cost-efficiency. A major underlying challenge in any route is the handling and chemistry of organofluorine compounds, which requires specialized knowledge due to the unique reactivity conferred by the carbon-fluorine bond.[6][7]
Below is a workflow diagram illustrating a common synthetic approach.
Caption: A decision tree for troubleshooting low reaction yield.
Part 4: Reference Protocol: Friedel-Crafts Isopropylation
This protocol is for reference purposes and should be optimized for your specific equipment and safety procedures.
Reaction: Friedel-Crafts Alkylation of 1-Fluoro-4-methoxybenzene
| Parameter | Value/Description | Notes |
| Scale | 1.0 kg (7.93 mol) of 1-Fluoro-4-methoxybenzene | Basis for calculation. |
| Solvent | Dichloromethane (DCM), 5 L | Must be anhydrous. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃), 1.27 kg (9.52 mol) | 1.2 equivalents. Handle in a glovebox or under inert gas. |
| Alkylating Agent | Isopropyl Bromide, 1.07 kg (8.72 mol) | 1.1 equivalents. |
| Temperature | 0°C to 5°C for addition, then ambient temp. | Reaction is exothermic. Requires efficient cooling. |
| Reaction Time | 12-18 hours | Monitor by GC or HPLC for completion. |
| Work-up | Quench into 10 L of ice-cold 1M HCl (aq) | Slow, controlled addition is critical. |
| Purification | Fractional vacuum distillation | Column packing and reflux ratio are key parameters. |
| Expected Yield | 65-75% | Highly dependent on optimization and purification efficiency. |
Step-by-Step Methodology:
-
Reactor Preparation: Charge a clean, dry, inerted reactor with 1.0 kg of 1-Fluoro-4-methoxybenzene and 5 L of anhydrous dichloromethane.
-
Catalyst Slurry: In a separate, dry, inerted vessel, carefully prepare a slurry of 1.27 kg of anhydrous AlCl₃ in 2 L of anhydrous dichloromethane.
-
Catalyst Addition: Cool the main reactor to 0-5°C. Slowly add the AlCl₃ slurry to the reactor, maintaining the internal temperature below 10°C.
-
Alkylating Agent Addition: Once the catalyst is added, begin the slow, dropwise addition of 1.07 kg of isopropyl bromide. Maintain the temperature at 0-5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by taking samples for GC or HPLC analysis.
-
Quenching: Prepare a separate vessel with 10 L of ice-cold 1M HCl. Slowly transfer the reaction mixture into the acidic water with vigorous stirring, ensuring the temperature of the quench vessel does not exceed 25°C.
-
Phase Separation: Once the quench is complete and all solids have dissolved, stop the agitation and allow the layers to separate. Drain the lower organic (DCM) layer.
-
Extraction: Extract the aqueous layer with 2 x 2 L of dichloromethane to recover any dissolved product.
-
Washing: Combine all organic layers and wash with 5 L of water, followed by 5 L of saturated sodium bicarbonate solution, and finally 5 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by fractional distillation under high vacuum to isolate the final product, this compound.
References
-
Pharmaceutical Technology. GMP Fluorination Challenges Limit Use in API Synthesis. [Online] Available at: [Link]
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Online] Available at: [Link]
-
Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. [Online] Available at: [Link]
-
Jubie, S. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
-
O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. ResearchGate. [Online] Available at: [Link]
-
MySkinRecipes. This compound. [Online] Available at: [Link]
-
Caron, S. et al. (2006). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. PubMed. [Online] Available at: [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
ACS Publications. Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. [Online] Available at: [Link]
- Olah, G. et al. Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. CoLab.
-
Chemistry Stack Exchange. Friedel-Crafts reaction of anisole?. [Online] Available at: [Link]
-
ResearchGate. Friedel−Crafts Alkylation of Anisole in Supercritical Carbon Dioxide: A Comparative Study of Catalysts. [Online] Available at: [Link]
-
Fluoropharm. 1262414-96-9 | this compound. [Online] Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 1262414-96-9 | this compound - Fluoropharm [fluoropharm.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Fluoro-1-isopropyl-4-methoxybenzene
Welcome to the technical support center for the purification of crude 2-Fluoro-1-isopropyl-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to empower you to achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here are some of the common questions and issues that may arise during the purification of this compound:
Q1: What are the most likely impurities in my crude this compound sample?
A1: Given that a common synthetic route to this compound is the Friedel-Crafts alkylation of 4-fluoroanisole with an isopropylating agent, the primary impurities are likely to be:
-
Positional Isomers: The Friedel-Crafts reaction can lead to the formation of other isomers, such as 3-Fluoro-1-isopropyl-4-methoxybenzene. The electronic and steric effects of the fluorine and methoxy substituents on the aromatic ring influence the regioselectivity of the reaction.
-
Polyalkylated Species: Over-alkylation can result in the formation of di- or even tri-isopropylated products. These are often higher boiling and may be challenging to separate.[1]
-
Unreacted Starting Materials: Incomplete reaction may leave residual 4-fluoroanisole.
-
Solvent and Reagent Residues: Depending on the workup procedure, residual solvents and by-products from the catalyst system may be present.
Q2: My NMR spectrum looks complex, with more peaks than expected for the pure product. What should I look for?
A2: A complex NMR spectrum is a strong indicator of impurities. Here's what to look for:
-
Isomeric Impurities: Look for additional aromatic signals with different splitting patterns or chemical shifts. The coupling constants for aromatic protons can help in identifying the substitution pattern. Positional isomers will have distinct aromatic proton signals.
-
Multiple Isopropyl Groups: The presence of more than one doublet and septet (or a complex multiplet) in the aliphatic region suggests polyalkylation. The integration of these signals relative to the aromatic and methoxy signals can provide a quantitative estimate of these impurities. Be aware that at higher magnetic fields, the isopropyl group's methyl protons may appear as two distinct doublets due to hindered rotation, which should not be mistaken for an impurity.[2]
-
Starting Material: The characteristic signals of 4-fluoroanisole may be present.
-
Solvent Impurities: Compare your spectrum with reference data for common laboratory solvents to identify any residual solvent peaks.[3][4]
Q3: I'm seeing a persistent shoulder on my main peak in the GC-MS analysis. What could it be?
A3: A shoulder on your main peak in a GC-MS chromatogram often indicates the presence of a closely eluting impurity, which is very common with positional isomers.[5][6] To confirm this, examine the mass spectrum across the entire peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it's a clear sign of co-elution. The mass spectra of positional isomers are often very similar, so careful analysis of fragmentation patterns is necessary.
Q4: My crude product is a dark oil. Will distillation be sufficient to purify it?
A4: For darkly colored crude products, distillation can be a good first step to remove high-boiling polymeric materials and inorganic salts. However, if the impurities are close-boiling isomers, simple distillation may not be sufficient to achieve high purity. In such cases, fractional distillation under reduced pressure is recommended.[7][8][9] For very challenging separations, preparative chromatography may be necessary after an initial distillation.
Troubleshooting Guides
This section provides detailed troubleshooting for common purification challenges, including step-by-step protocols and the scientific rationale behind each step.
Issue 1: Inadequate Separation of Positional Isomers
Positional isomers of this compound have very similar physical properties, making their separation challenging.
Troubleshooting Workflow for Isomer Separation
Caption: Workflow for separating positional isomers.
Detailed Protocol: Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a primary method for separating compounds with close boiling points.[7][8][10]
-
Apparatus Setup:
-
Use a fractional distillation setup with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or structured packing) to increase the number of theoretical plates.
-
Ensure all glassware is free of cracks and all joints are properly greased to maintain a good vacuum.[11]
-
Use a stir bar in the distillation flask to ensure smooth boiling. Boiling stones are not effective under vacuum.[11]
-
Connect the apparatus to a vacuum pump through a cold trap to protect the pump.
-
-
Distillation Parameters:
-
Pressure: Start with a moderate vacuum (e.g., 10-20 mmHg). Lowering the pressure reduces the boiling point, which can prevent decomposition of the product.[9]
-
Heating: Heat the distillation flask slowly and evenly using a heating mantle.
-
Fraction Collection: Collect fractions based on the boiling point. The boiling points of the isomers will be very close, so collect small fractions and analyze each one by GC-MS or NMR to determine its purity.
-
| Parameter | Recommended Setting | Rationale |
| Vacuum Level | 1-10 mmHg | Lowers boiling point to prevent thermal degradation. |
| Column Packing | Raschig rings or structured packing | Increases surface area for better separation efficiency. |
| Reflux Ratio | High (initially) | Enhances separation by increasing the number of vapor-liquid equilibria. |
| Heating Rate | Slow and gradual | Prevents bumping and ensures a steady distillation rate. |
Detailed Protocol: Preparative HPLC
For achieving very high purity or when distillation fails to provide adequate separation, preparative HPLC is a powerful alternative.[12][13][14][15]
-
Column and Mobile Phase Selection:
-
A C18 column is a good starting point for reversed-phase chromatography. For aromatic compounds, especially those with fluorine substituents, a pentafluorophenyl (PFP) stationary phase can offer different selectivity and improved separation.[16]
-
The mobile phase will typically be a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
-
-
Method Development:
-
First, develop an analytical HPLC method to achieve baseline separation of the isomers.
-
Optimize the mobile phase composition (gradient or isocratic elution) to maximize the resolution between the product and the isomeric impurities.
-
-
Scale-Up to Preparative HPLC:
-
Once an effective analytical method is established, scale it up to a preparative column with the same stationary phase.
-
The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
Issue 2: Presence of Polyalkylated By-products
Polyalkylated impurities are generally higher boiling than the desired mono-alkylated product, making them amenable to separation by distillation.
Troubleshooting Workflow for Polyalkylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. epfl.ch [epfl.ch]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aromatic positional isomers: Topics by Science.gov [science.gov]
- 7. What is vacuum fractional distillation.pdf [slideshare.net]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. texiumchem.com [texiumchem.com]
- 10. brandtech.com [brandtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. labcompare.com [labcompare.com]
- 14. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Senior Application Scientist's Guide to 2-Fluoro-1-isopropyl-4-methoxybenzene
Welcome to the technical support guide for 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS No. 1262414-96-9). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure the safe and effective use of this versatile intermediate in your research. This compound is a valuable building block in medicinal chemistry and organic synthesis, notably in the development of bioactive molecules.[1][2] Its proper handling and storage are paramount for experimental success and, most importantly, for laboratory safety.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter.
Section 1: Compound Identity and Properties
Q1: What are the fundamental chemical and physical properties of this compound?
Understanding the basic properties of a chemical is the foundation of safe handling. Below is a summary of key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1262414-96-9 | [1][3] |
| Molecular Formula | C₁₀H₁₃FO | [1] |
| Molecular Weight | 168.21 g/mol | |
| Boiling Point | ~190 °C | [4] |
| Flash Point | ~67 °C | [4] |
| Density | ~1.002 g/cm³ | [4] |
| Appearance | Varies; typically a liquid or low-melting solid | N/A |
| Recommended Storage | 2-8 °C |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Q2: What are the primary hazards associated with this compound, and what PPE is mandatory?
According to multiple safety data sheets (SDS), this compound is classified as hazardous. The most consistently reported hazards are that it causes skin irritation and serious eye irritation .[5][6] Some sources also indicate it may cause respiratory irritation .[6]
Causality: The methoxy and fluoro-substituted benzene ring structure can interact with biological tissues. Skin contact can lead to localized irritation, while eye contact is more severe due to the sensitivity of ocular tissues.[5]
Mandatory PPE includes:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are required. A face shield should be used if there is a significant splash risk.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6]
-
Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or a full suit may be necessary.[6]
-
Respiratory Protection: All handling of this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5][6] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be required.
Q3: I noticed a significant discrepancy in hazard classifications between suppliers. Why does this happen and which SDS should I trust?
This is an excellent and critical observation. You may see one supplier list standard irritation warnings[5][6], while another lists more severe hazards like "May damage fertility or the unborn child" (H360) or "May cause damage to organs through prolonged or repeated exposure" (H373).
Why it happens:
-
Purity and Impurities: Different synthesis routes can result in different impurity profiles. A specific impurity, even in small amounts, could trigger a more severe hazard classification.
-
Data Availability: One supplier may have access to more extensive toxicological data than another, leading to a different classification.
-
Regulatory Updates: Classifications are periodically updated based on new research, and not all suppliers may adopt these changes simultaneously.
Which to Trust: Always trust the Safety Data Sheet that was delivered with the specific batch of the chemical you are using. It is the legally binding document for that product. If you have any doubts, do not proceed. Contact the supplier's technical service department for clarification.
Section 3: Storage and Stability
Q4: What are the ideal storage conditions for this compound?
Proper storage is crucial for maintaining the chemical's purity and ensuring safety.
Best Practices:
-
Temperature: Store in a cool, dry place. A recommended storage temperature is between 2-8°C, essentially in a refrigerator designated for chemicals.
-
Atmosphere: Keep the container tightly closed to prevent moisture contamination and potential degradation.[5]
-
Location: Store in a well-ventilated area designated for chemical storage.[5]
-
Incompatibilities: Segregate this compound from strong oxidizing agents.[5] The methoxy and isopropyl groups on the benzene ring are susceptible to oxidation, which could lead to a vigorous, exothermic reaction.
The following diagram illustrates the decision process for proper storage.
Section 4: Spill and Emergency Procedures
Q5: How should I respond to a small spill of this compound in the lab?
A calm, methodical response is key. For a small spill (a few milliliters) inside a fume hood:
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Wear PPE: Don your mandatory PPE (goggles, lab coat, double-check your gloves).
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[5][6]
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Dispose of the waste container and any contaminated materials (gloves, etc.) according to your institution's hazardous waste disposal procedures.[5]
The diagram below outlines the general workflow for spill response.
Section 5: Experimental Troubleshooting & Protocols
Q6: My reaction using this compound as a starting material is giving low yields. What are some common pitfalls?
This compound is often used in reactions like electrophilic aromatic substitution.[1] Low yields can often be traced back to reagent stability and reaction conditions.
Troubleshooting Checklist:
-
Moisture Sensitivity: While the compound itself is not acutely water-reactive, many reactions it's used in (like Grignard or Friedel-Crafts) are highly sensitive to moisture.[1] Ensure all glassware is flame- or oven-dried and that you are using anhydrous solvents.
-
Reagent Purity: Verify the purity of your compound via NMR or GC-MS before starting. If it has been stored improperly, it may have degraded.
-
Temperature Control: Aromatic substitution reactions can be highly exothermic. Poor temperature control can lead to side reactions and the formation of unwanted regioisomers.[1] Maintain the recommended reaction temperature using an appropriate cooling bath.
-
Activation/Deactivation Effects: The methoxy group is an activating group, while the fluorine is a deactivating group for electrophilic substitution. This electronic competition can affect regioselectivity and reaction rates. Consider if your catalyst or reaction conditions are optimized for this specific electronic profile.
Protocol Example: Nitration of this compound
This protocol is a representative example of an electrophilic aromatic substitution. It is for illustrative purposes only and must be adapted and risk-assessed for your specific laboratory conditions.
Objective: To introduce a nitro group onto the benzene ring, a common step in building more complex molecules.
Methodology:
-
Preparation (in a fume hood):
-
Place a stirrer bar into a flame-dried 100 mL round-bottom flask equipped with a nitrogen inlet and a dropping funnel.
-
Add this compound (1.0 eq) to the flask.
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane).
-
-
Cooling:
-
Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the reaction rate and prevent over-nitration or side reactions.
-
-
Addition of Nitrating Agent:
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise via the dropping funnel over 30 minutes. Causality: The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The slow, cold addition prevents a dangerous exotherm.
-
-
Reaction:
-
Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, slowly pour the mixture over crushed ice in a beaker. This quenches the reaction and helps precipitate the product.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by column chromatography to isolate the desired isomer.
-
References
-
This compound - MySkinRecipes . MySkinRecipes. [Link]
-
Safety Data Sheet - 2-Fluoro-4-methoxy-1-methylbenzene . Angene Chemical. [Link]
-
2-isopropyl-1-Methoxy-4-Methylbenzene - Physico-chemical Properties . ChemBK. [Link]
-
1262414-96-9 | this compound . Fluoropharm. [Link]
-
2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 . PubChem - NIH. [Link]
-
Transportation, Use, Handling, and Storage of Lab Chemicals . IN.gov. [Link]
-
Chemical Compatibility . IDEX Health & Science. [Link]
-
2-fluoro-isopropyl-4-Methoxybenzene . ChemBK. [Link]
Sources
Technical Support Center: Reactions of 2-Fluoro-1-isopropyl-4-methoxybenzene with Strong Bases
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 2-Fluoro-1-isopropyl-4-methoxybenzene in reactions involving strong bases. Our goal is to equip you with the knowledge to anticipate and resolve common side reactions, ensuring the success of your synthetic endeavors.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. [1][2]Its reaction with strong bases, such as organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi), is a powerful method for C-H functionalization, primarily through Directed ortho-Metalation (DoM) . [3][4][5]However, the interplay of the fluoro, methoxy, and isopropyl substituents can lead to a complex reactivity profile, often resulting in undesired side reactions. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to perform a Directed ortho-Metalation (DoM) on this compound, but I'm getting a mixture of products. What are the likely side reactions?
A1: When reacting this compound with a strong base, you are likely encountering one or more of the following side reactions in addition to the desired ortho-metalation:
-
Benzyne Formation: Elimination of fluoride and an adjacent proton can lead to a highly reactive benzyne intermediate. [6][7][8]* Nucleophilic Aromatic Substitution (SNAr): The strong base can act as a nucleophile, displacing the fluoride or methoxy group. [9][10][11]* Competing ortho-Metalation: Both the fluoro and methoxy groups are ortho-directing groups (DMGs), potentially leading to metalation at different positions. [3][5][12]* Steric Hindrance: The bulky isopropyl group can influence the regioselectivity of the metalation. [13] The prevalence of each side reaction depends heavily on the reaction conditions, including the choice of base, solvent, temperature, and additives.
Q2: How do I favor the desired ortho-metalation product over benzyne formation?
A2: Benzyne formation is a common side reaction with fluoroaromatic compounds. [6][7]To minimize this pathway, consider the following strategies:
-
Lower the Reaction Temperature: Benzyne formation often has a higher activation energy than ortho-metalation. Conducting the reaction at low temperatures (e.g., -78 °C) can significantly suppress the elimination reaction.
-
Choose the Right Base: Highly hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are less likely to act as nucleophiles to abstract the proton ortho to the fluorine, which is the initial step in benzyne formation. While still strong bases, their steric bulk can favor deprotonation at other sites.
-
Use a Less Polar Solvent: While ethereal solvents like THF are common, they can sometimes promote elimination. In some cases, using a less polar solvent like toluene or hexanes at low temperatures can disfavor benzyne formation.
Q3: I am observing the addition of the alkyl group from my organolithium reagent to the aromatic ring. How can I prevent this SNAr side reaction?
A3: Nucleophilic aromatic substitution (SNAr) is a known side reaction where the organolithium reagent acts as a nucleophile. [9][10]Here’s how to mitigate it:
-
Precise Temperature Control: SNAr reactions often require higher temperatures than ortho-metalation. Maintaining a consistently low temperature (e.g., -78 °C) is crucial.
-
Careful Addition of the Base: Adding the organolithium reagent slowly and dropwise to a cooled solution of the substrate can help maintain a low localized concentration of the base, disfavoring nucleophilic attack.
-
Consider a Different Base: If SNAr is a persistent issue with alkyllithiums, switching to a non-nucleophilic strong base like LDA or LiTMP can be an effective solution.
Q4: There seems to be competition between the fluoro and methoxy groups for directing the ortho-metalation. How can I control the regioselectivity?
A4: Both the methoxy and fluoro groups can direct ortho-metalation, but the methoxy group is generally a stronger directing group. [5][12]However, the steric bulk of the adjacent isopropyl group will play a significant role.
-
Exploiting Steric Hindrance: The isopropyl group will likely hinder metalation at the position between the fluoro and isopropyl groups. This steric hindrance can be used to your advantage to favor metalation ortho to the methoxy group.
-
Choice of Base: The size of the organolithium base can influence regioselectivity. A bulkier base like s-BuLi or t-BuLi may show a higher preference for the less sterically hindered position.
-
Use of Additives: Additives like tetramethylethylenediamine (TMEDA) can chelate to the lithium cation, increasing the effective size of the base and potentially enhancing selectivity for the less hindered site. [3]
| Base | Temperature | Additive | Likely Major Product | Potential Side Products |
| n-BuLi | -78 °C | TMEDA | ortho-metalation (position 3) | Benzyne, SNAr |
| s-BuLi | -78 °C | None | ortho-metalation (position 3) | Increased steric selectivity |
| LDA | -78 °C | THF | ortho-metalation (position 3) | Reduced SNAr |
| t-BuLi | -78 °C to -40 °C | None | ortho-metalation (position 3) | Potential for benzyne at higher temp. |
Troubleshooting Workflow
If you are experiencing low yields or a mixture of products, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for side reactions.
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation
Objective: To perform a regioselective ortho-metalation of this compound followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Electrophile (e.g., trimethylsilyl chloride, iodine, etc.)
-
Anhydrous work-up and quenching solutions (e.g., saturated aq. NH4Cl)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a positive pressure of nitrogen, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the chosen electrophile (1.2 eq.) dropwise, again maintaining the low temperature.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Proceed with standard aqueous work-up and extraction, followed by purification (e.g., column chromatography).
Mechanistic Insights
The key to controlling the reaction outcome lies in understanding the competing pathways at a mechanistic level.
Caption: Competing reaction pathways.
This diagram illustrates that the initial interaction of the strong base with the substrate is a critical branch point. By carefully selecting the reaction conditions, you can steer the reaction towards the desired DoM pathway.
References
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
- Jukes, A. E., Dua, S. S., & Gilman, H. (1970). Reactions of Organometallics with Fluoroaromatic Compounds. The Journal of Organic Chemistry, 35(7), 241-245.
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Clayden, J., & Tchabanenko, K. (2005). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 10(2), 437-453.
- American Chemical Society. (2021). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society, 143(1), 229-237.
- National Institutes of Health. (2021). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
- Kitazume, T. (2018). Fluorination and Fluoroalkylation of Organolithium, Magnesium, and Zinc Reagents. Journal of Fluorine Chemistry, 211, 137-147.
-
Fluoropharm. (n.d.). 1262414-96-9 | this compound. Retrieved from [Link]
-
ResearchGate. (2022). Which one is compatible protecting group for primary amine in presence of nBuLi reagent?. Retrieved from [Link]
-
YouTube. (2024, February 22). Lec4 - Benzyne and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and Trapping of Benzyne. Retrieved from [Link]
-
Semantic Scholar. (2011). Formation and Trapping of Benzyne. Retrieved from [Link]
-
Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Retrieved from [Link]
- PubMed Central. (2020).
-
Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
- PubMed Central. (2017). Concerted Nucleophilic Aromatic Substitution Reactions.
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
- PubMed Central. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate.
- National Institutes of Health. (2017). Substitution of fluorine in M[C6F5BF3] with organolithium compounds: distinctions between O- and N-nucleophiles. Beilstein Journal of Organic Chemistry, 13, 686-694.
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
- PubMed Central. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 144(11), 4886-4894.
-
Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi). Retrieved from [Link]
- ChemRxiv. (2020).
- ACS Publications. (2023). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Organic Process Research & Development, 27(9), 1668-1676.
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of 2-Fluoro-1-isopropyl-4-methoxybenzene
Introduction: The Criticality of Purity in Advanced Chemical Synthesis
2-Fluoro-1-isopropyl-4-methoxybenzene is a substituted aromatic ether with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value specialty chemicals. For researchers and drug development professionals, the purity of such a starting material is not a trivial specification; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. The presence of even trace amounts of impurities—be they residual solvents, starting materials, byproducts, or degradation products—can have profound and often detrimental effects on reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the principal analytical methods for validating the purity of this compound. We will move beyond mere procedural descriptions to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the synergistic use of orthogonal techniques to build a complete and irrefutable purity profile. All methodologies are presented in the context of the globally recognized ICH Q2(R1) guidelines on the Validation of Analytical Procedures , which provide a framework for ensuring that an analytical method is suitable for its intended purpose.[1][2][3][4]
The Analytical Strategy: An Orthogonal Approach
A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where multiple, disparate methods are employed to provide a comprehensive view. For a volatile, small organic molecule like this compound, the primary quantitative techniques are chromatographic, while spectroscopic methods offer unparalleled confirmatory and absolute quantification capabilities.
The overall workflow for purity validation involves a systematic process, beginning with method selection and culminating in a comprehensive report that integrates data from multiple orthogonal techniques.
Caption: High-level workflow for comprehensive purity validation.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is the premier technique for assessing the purity of volatile and thermally stable compounds like this compound. Its high resolving power makes it ideal for separating closely related structural isomers and volatile impurities.
Causality Behind Experimental Choices
-
Detector: A Flame Ionization Detector (FID) is the detector of choice. The FID responds proportionally to the number of carbon atoms in the analyte, making it a "carbon counter." This characteristic allows for the use of area percent normalization to estimate purity without needing a reference standard for every single impurity, assuming all impurities have a similar response factor to the main compound.[5] This is a cornerstone of purity analysis for monocyclic aromatic hydrocarbons.[5]
-
Column: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is selected. This stationary phase provides an effective balance of dispersive and dipole-dipole interactions, enabling excellent separation of aromatic compounds from potential aliphatic or more polar impurities.
-
Injection: A split injection is used to prevent column overload from the highly concentrated main peak, ensuring sharp, symmetrical peaks for accurate integration.
Experimental Protocol: GC-FID Purity Assay
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask. Dilute to volume with a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate. Vortex to ensure homogeneity. Prepare a second, more dilute solution (e.g., 1 mg/mL) to better visualize trace impurities without overloading the detector with the main peak.
-
System Suitability Test (SST): Before sample analysis, inject a standard mixture (e.g., containing the main compound and a known, closely eluting impurity) to verify the system's performance. The SST must pass predefined criteria for resolution (>1.5), tailing factor (0.8 - 1.5), and injection precision (%RSD < 2.0% for 5 replicate injections). This is a self-validating step to ensure the system is fit for purpose on the day of analysis.
-
GC-FID Instrumental Parameters:
-
Column: Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet: Split mode, 250 °C, Split ratio 50:1.
-
Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Detector: FID at 300 °C.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
High-Performance Liquid Chromatography (HPLC): The Versatile Alternative
While GC is excellent for volatile impurities, it cannot detect non-volatile or thermally labile compounds that might be present (e.g., polymeric residues, salts, or certain degradation products). Reversed-Phase HPLC (RP-HPLC) is the orthogonal method essential for detecting these types of impurities.
Causality Behind Experimental Choices
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. A DAD acquires the full UV-Vis spectrum for each point in the chromatogram. This allows for peak purity analysis (comparing spectra across a single peak to detect co-elution) and provides spectral information that can help in the preliminary identification of impurities. The detection wavelength is set near the compound's UV maximum (~225 nm for a methoxybenzene derivative) for maximum sensitivity.
-
Column: A C18 (octadecylsilane) column is the standard for RP-HPLC. Its non-polar nature effectively retains the moderately non-polar this compound, allowing for separation based on subtle differences in hydrophobicity.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (Acetonitrile or Methanol) is employed. Starting with a higher water content and gradually increasing the organic solvent allows for the elution of a wide range of impurities, from polar to non-polar.
Experimental Protocol: RP-HPLC-DAD Purity Assay
-
Sample Preparation: Accurately prepare a stock solution of the sample at ~1.0 mg/mL in Acetonitrile. Further dilute to ~0.1 mg/mL with a 50:50 mixture of Acetonitrile and water. Ensure the sample is fully dissolved to prevent column blockage.
-
System Suitability Test (SST): As with GC, an SST is mandatory. A standard solution is injected to check for retention time stability, peak shape, and precision.
-
HPLC-DAD Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.[7]
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: DAD, 225 nm (with spectral acquisition from 200-400 nm).
-
-
Data Analysis: Calculate purity using area percent normalization, similar to the GC method. Additionally, review the peak purity report from the DAD for the main peak to ensure no impurities are co-eluting.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Chromatographic methods provide a measure of relative purity (area %). Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary technique that provides a direct measure of absolute purity (mass %) without the need for a reference standard of the analyte itself.[8][9] The principle relies on the fact that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8][10]
Causality Behind Experimental Choices
-
Internal Standard: A high-purity, stable internal standard with non-overlapping peaks is chosen (e.g., Maleic Anhydride or Dimethyl Sulfone). This standard must be accurately weighed and have a known purity, ideally traceable to a national metrology institute (e.g., NIST).
-
Acquisition Parameters: Specific NMR parameters must be optimized for quantification. This includes a long relaxation delay (D1, typically 7 times the longest T1 relaxation time) to ensure all protons are fully relaxed before the next pulse, which is critical for accurate integration.
Experimental Protocol: ¹H qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into an NMR tube. Record the weight to 4 decimal places.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride) into the same NMR tube. Record the weight.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and vortex until fully dissolved.
-
-
NMR Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard 90° pulse (zg30 or similar).
-
Relaxation Delay (D1): 30 seconds (must be determined experimentally).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
Acquisition Time (AQ): >3 seconds.
-
-
Data Processing & Calculation:
-
Process the spectrum with identical parameters for all samples. Carefully phase and baseline the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy protons, -OCH₃) and a unique signal for the internal standard.
-
Calculate the purity using the following formula[8]:
-
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
-
Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, Purity_std = Purity of the standard.
-
-
Mass Spectrometry (MS): The Definitive Tool for Impurity Identification
While GC and HPLC quantify impurities, they do not identify them. Hyphenating these separation techniques with Mass Spectrometry (GC-MS, LC-MS) is the gold standard for impurity characterization.[11][12][13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that can be used to determine the elemental composition of an unknown impurity.[11][14]
-
Application: Any unknown peak detected at a significant level (e.g., >0.10%) in the GC or HPLC chromatograms should be analyzed by GC-MS or LC-MS.
-
Data Interpretation: The mass spectrum provides the molecular weight and fragmentation pattern of the impurity. This data, often combined with knowledge of the synthetic route, allows for the confident structural elucidation of the unknown compound.
Caption: Orthogonal methods provide complementary purity data.
Comparative Summary of Validation Parameters
The suitability of each method is formally assessed using the validation parameters outlined in ICH Q2(R1).[1][2][3] The table below summarizes the expected performance of each technique for this specific analysis.
| Validation Parameter | Gas Chromatography (GC-FID) | HPLC-DAD | Quantitative NMR (qNMR) |
| Specificity | Excellent for volatile impurities. Potential for co-elution requires MS confirmation. | Excellent. DAD peak purity analysis provides additional confidence. | Absolute specificity. Signal position is unique to the molecular structure. |
| Linearity & Range | Excellent over a wide range (e.g., 0.01% - 100%). | Excellent over a wide range (e.g., 0.01% - 100%). | Inherently linear. Range is limited by sample solubility and S/N ratio. |
| Accuracy | High. Determined by spike recovery experiments. | High. Determined by spike recovery experiments. | Highest. As a primary method, it is often used to certify reference materials. |
| Precision (%RSD) | Excellent. Repeatability typically <1%. Intermediate precision <2%. | Excellent. Repeatability typically <1%. Intermediate precision <2%. | Excellent. Repeatability typically <0.5%. |
| LOD / LOQ | Very low. Typically in the ppm range (e.g., LOD ~5 ppm). | Low. Typically in the ppm range (e.g., LOD ~10 ppm). | Higher. Typically in the 0.05-0.1% range. Not suitable for trace analysis. |
| Robustness | High. Minor changes in flow, temperature have minimal impact. | High. Minor changes in mobile phase composition, pH, temperature have minimal impact. | Very high. Less susceptible to environmental factors than chromatography. |
| Primary Use Case | Quantification of volatile and semi-volatile impurities. | Quantification of non-volatile impurities and degradation products. | Absolute Quantification of the main component; Mass Balance. |
Conclusion
Validating the purity of a critical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. No single method can provide the complete picture. The high-resolution separation of Gas Chromatography is essential for volatile impurities, while the versatility of HPLC is required to detect non-volatile species. These chromatographic techniques provide the quantitative measure of relative purity.
For an unassailable measure of absolute purity, qNMR stands as the definitive primary method, offering direct quantification against a certified standard. Finally, when unknown peaks are inevitably detected, the structural elucidating power of Mass Spectrometry is indispensable. By synergistically combining these orthogonal techniques and validating them against established ICH guidelines, researchers and drug developers can ensure the foundational quality of their materials, leading to more reliable science and safer final products.
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search Result.
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.Pharmaceutical Technology.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Vertex AI Search Result.
- A Guide to Quantit
- Impurity Profiling with HRMS.Toref-Standards.
- Validating Analytical Methods in Pharmaceuticals.Pharmuni.
- Validation of Analytical Methods for Pharmaceutical Analysis.International Journal of Pharmaceutical Erudition.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Vertex AI Search Result.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
- LC-MS and CE-MS Str
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent Technologies.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
- Why Is HPLC Ideal for Chemical Purity Testing?.Moravek.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Vertex AI Search Result.
- Scaling Small Molecule Purific
- Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent Technologies.
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A Comparative Guide to the Synthetic Routes of 2-Fluoro-1-isopropyl-4-methoxybenzene
Introduction
2-Fluoro-1-isopropyl-4-methoxybenzene (CAS 1262414-96-9) is a fluorinated aromatic ether that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1][2] Its specific substitution pattern, featuring a fluorine atom adjacent to a bulky isopropyl group, makes it a key building block in the development of complex bioactive molecules. Notably, it is an important precursor in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor once investigated for the treatment of atherosclerosis.[1] The strategic placement of the fluorine atom can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds.[1]
This guide provides an in-depth comparison of three distinct synthetic strategies for accessing this important intermediate. We will analyze each route based on chemical logic, potential yield, scalability, safety, and starting material accessibility. The discussion is grounded in established chemical principles and supported by protocols adapted from authoritative literature, providing researchers and drug development professionals with a robust framework for selecting the optimal synthetic pathway for their specific needs.
Route 1: Late-Stage Ortho-Fluorination of 4-Isopropylanisole
This strategy involves first constructing the carbon skeleton of the target molecule, 4-isopropylanisole, and then introducing the fluorine atom in the final step via a regioselective electrophilic aromatic substitution.
Synthetic Strategy & Rationale
The synthesis begins with the well-established Friedel-Crafts alkylation of anisole with an isopropylating agent to form 4-isopropylanisole (also known as 4-methoxycumene).[3][4] The methoxy group of anisole is a powerful activating and ortho, para-directing group.[5][6] Due to the steric bulk of the methoxy group, the major product of this alkylation is the para-substituted isomer.
The key step is the subsequent direct fluorination. The methoxy group in 4-isopropylanisole directs electrophiles to the two equivalent ortho positions (C2 and C6). Using a modern electrophilic fluorinating agent, such as Selectfluor™, allows for the direct and relatively safe introduction of a fluorine atom onto the electron-rich aromatic ring.[7][8]
Caption: Workflow for the Late-Stage Ortho-Fluorination Route.
Experimental Protocols
Step 1: Synthesis of 4-Isopropylanisole [3][4]
-
To a flame-dried three-necked flask under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add anisole (1.0 eq.) dropwise to the stirred suspension.
-
Following the anisole addition, add 2-propanol (1.1 eq.) dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by 1M HCl.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield 4-isopropylanisole as a colorless liquid.
Step 2: Electrophilic Fluorination of 4-Isopropylanisole [9]
-
In a suitable flask, dissolve 4-isopropylanisole (1.0 eq.) in a solvent such as acetonitrile or trifluoromethanesulfonic acid.
-
Add Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to yield this compound.
Route 2: Friedel-Crafts Alkylation of 3-Fluoroanisole
This approach introduces the fluorine atom at an early stage and then builds the molecule by installing the isopropyl group onto the fluorinated aromatic core.
Synthetic Strategy & Rationale
The synthesis starts with 3-fluoroanisole, a commercially available or readily synthesized starting material.[10] The key transformation is a Friedel-Crafts isopropylation. In this electrophilic aromatic substitution, the regiochemical outcome is dictated by the combined directing effects of the methoxy and fluoro substituents.
The methoxy group is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating but also ortho, para-director. The powerful activating effect of the methoxy group will dominate, directing the incoming electrophile (the isopropyl cation) primarily to its ortho and para positions. The position para to the methoxy group (C6) is sterically hindered by the adjacent fluorine. The position ortho to the methoxy group (C2) is the most electronically activated and sterically accessible, leading to the desired product.
Caption: Workflow for the Friedel-Crafts Alkylation Route.
Experimental Protocol
Friedel-Crafts Isopropylation of 3-Fluoroanisole [11]
-
To a flame-dried reaction vessel under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl₃ or a solid acid like a zeolite, 1.2 eq.) and a suitable solvent like DCM or nitromethane.
-
Cool the mixture to 0 °C.
-
Add 3-fluoroanisole (1.0 eq.) to the suspension.
-
Slowly add isopropyl chloride or 2-propanol (1.1 eq.) dropwise, keeping the temperature below 5 °C.
-
After addition, allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by GC.
-
Quench the reaction by carefully pouring the mixture over ice and 1M HCl.
-
Extract the aqueous phase with DCM, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography or vacuum distillation to isolate this compound.
Route 3: Balz-Schiemann Reaction of a Precursor Aniline
This classic route relies on the transformation of a primary aromatic amine into a fluoride via a diazonium salt intermediate. This is a robust and reliable method for introducing fluorine into an aromatic ring.[12][13]
Synthetic Strategy & Rationale
This multi-step synthesis begins with 4-isopropylanisole. A nitro group is introduced via electrophilic nitration, which is directed to the position ortho to the activating methoxy group, yielding 1-isopropyl-4-methoxy-2-nitrobenzene. The nitro group is then reduced to a primary amine, for instance by catalytic hydrogenation, to give 2-amino-1-isopropyl-4-methoxybenzene.
The final and defining step is the Balz-Schiemann reaction.[12][13][14] The aniline is treated with nitrous acid (generated in situ from NaNO₂ and acid) in the presence of fluoroboric acid (HBF₄) at low temperatures. This forms a stable aryldiazonium tetrafluoroborate salt, which can often be isolated. Gentle heating of this salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and leaving the desired aryl fluoride. Modern modifications to this reaction can avoid the isolation of the potentially hazardous diazonium intermediate.[15][16]
Caption: Workflow for the Balz-Schiemann Reaction Route.
Experimental Protocols
Step 1 & 2: Nitration and Reduction of 4-Isopropylanisole [17]
-
Nitration: Slowly add 4-isopropylanisole (1.0 eq.) to a stirring mixture of nitric acid and sulfuric acid at 0 °C. After addition, stir for 1-2 hours, then pour onto ice. Extract the product with ethyl acetate, wash, dry, and purify by chromatography to obtain 1-isopropyl-4-methoxy-2-nitrobenzene.
-
Reduction: Dissolve the nitro compound in ethanol or methanol. Add a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[17] Hydrogenate the mixture in a Parr apparatus under H₂ pressure until the uptake of hydrogen ceases. Filter the catalyst, concentrate the filtrate, and purify if necessary to yield 2-amino-1-isopropyl-4-methoxybenzene.
Step 3: Balz-Schiemann Reaction [12][13]
-
Dissolve the aniline precursor (1.0 eq.) in a solution of aqueous fluoroboric acid (HBF₄, ~48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.05 eq.) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 30-60 minutes at low temperature, during which the aryldiazonium tetrafluoroborate salt typically precipitates.
-
Isolate the salt by filtration, wash with cold ether, and dry under vacuum.
-
Caution: Diazonium salts can be explosive when dry. Perform thermal decomposition on the moist solid or in an appropriate high-boiling solvent. Gently heat the salt until nitrogen evolution begins, then control the heating to maintain a steady effervescence.
-
After gas evolution ceases, the desired aryl fluoride can be isolated by distillation or extraction and purified by chromatography.
Comparative Analysis
| Feature | Route 1: Late-Stage Fluorination | Route 2: Friedel-Crafts of 3-Fluoroanisole | Route 3: Balz-Schiemann Reaction |
| Number of Steps | 2 | 1 (from 3-fluoroanisole) | 3 (from 4-isopropylanisole) |
| Starting Materials | Anisole, 2-Propanol | 3-Fluoroanisole, Isopropylating Agent | 4-Isopropylanisole, Nitrating/Reducing Agents |
| Key Reagents | AlCl₃, Selectfluor™ | Lewis Acid (e.g., AlCl₃) | HNO₃/H₂SO₄, H₂/Pd-C, NaNO₂, HBF₄ |
| Yield Potential | Moderate to Good | Moderate (potential for isomers) | Good to Excellent (often clean) |
| Scalability | Good. Selectfluor™ is expensive but effective. | Very Good. Friedel-Crafts is a workhorse reaction. | Moderate. Diazonium salt isolation and thermal decomposition can be challenging on a large scale. |
| Safety Concerns | AlCl₃ is corrosive. Selectfluor™ is a strong oxidant. | AlCl₃ is corrosive. Friedel-Crafts can be highly exothermic. | Use of strong acids (nitration). Diazonium salts can be explosive. Thermal decomposition requires careful control.[14] |
| Atom Economy | Moderate. Stoichiometric use of AlCl₃ and Selectfluor™. | Good. | Poor. Involves protection/deprotection-like steps (NO₂ -> NH₂) and loss of N₂, BF₃. |
| Advantages | Convergent; builds the main scaffold first. Avoids handling diazonium salts. | Most direct route if starting material is available. | Reliable and well-established for aryl fluoride synthesis. High regioselectivity. |
| Disadvantages | Cost of Selectfluor™. Potential for over-fluorination. | Potential for regioisomer formation. Requires specific starting material. | Multi-step process. Significant safety hazards associated with diazonium salts. |
Conclusion and Recommendation
The choice of synthetic route to this compound depends heavily on the specific requirements of the project, including scale, budget, and available equipment.
-
Route 2 (Friedel-Crafts of 3-Fluoroanisole) is the most concise and elegant pathway. For laboratory-scale synthesis where 3-fluoroanisole is readily available, this one-step procedure is highly attractive due to its simplicity and efficiency. Its scalability is also promising, making it a strong candidate for process development.
-
Route 1 (Late-Stage Fluorination) offers a modern and convergent approach. It avoids the significant hazards of the Balz-Schiemann reaction. While the cost of electrophilic fluorinating agents like Selectfluor™ can be high, the operational simplicity and good potential for regioselectivity make it a compelling option, particularly in a discovery chemistry setting.
-
Route 3 (Balz-Schiemann Reaction) is a classic, robust, and well-understood method. While it involves more steps and presents serious safety challenges related to the handling of diazonium salts, it often provides a clean conversion with high regiochemical fidelity. This route may be considered when other methods fail or when the necessary infrastructure to handle the hazardous intermediates safely is in place.
For most applications balancing efficiency, safety, and scalability, Route 2 represents the most logical and advantageous strategy , provided the starting 3-fluoroanisole is accessible.
References
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Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved January 12, 2026, from [Link]
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Wikipedia contributors. (2023, December 2). Balz–Schiemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. [Link]
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Perrin, D. M., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Angewandte Chemie International Edition, 57(49), 16113-16117. [Link]
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Kulkarni, A. A., & Kulkarni, M. G. (2021). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Organic Process Research & Development, 25(8), 1859-1866. [Link]
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Wikipedia contributors. (2023, May 13). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Vincent, S. P., Burkart, M. D., Tsai, C. Y., Zhang, Z. Y., & Wong, C. H. (1999). Electrophilic fluorination-nucleophilic addition reaction mediated by Selectfluor: mechanistic studies and new applications. The Journal of organic chemistry, 64(15), 5264–5279. [Link]
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Olah, G. A., et al. (1999). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. Israel Journal of Chemistry, 39(1), 59-63. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Vincent, S. P., Burkart, M. D., Tsai, C. Y., Zhang, Z. Y., & Wong, C. H. (1999). Electrophilic fluorination-nucleophilic addition reaction mediated by Selectfluor: Mechanistic studies and new applications. Journal of Organic Chemistry, 64(15), 5264-5279. [Link]
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Hiers, G. S., & Hager, F. D. (1929). Anisole. Organic Syntheses, 9, 12. [Link]
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Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Fluoro-1-isopropyl-4-methoxybenzene
Introduction
In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds are of paramount importance. The strategic introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-1-isopropyl-4-methoxybenzene is a key structural motif and a versatile intermediate in the synthesis of more complex molecules, including bioactive compounds like the CETP inhibitor Anacetrapib.[1] Consequently, unambiguous structural verification is a critical step in its synthesis and application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will explore not only the direct interpretation of its spectral data but also contextualize these findings through a comparative analysis with structurally related, non-fluorinated and simplified analogues. This approach highlights the subtle yet predictable electronic and steric effects of the substituents, offering researchers a robust framework for spectral assignment and quality control.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is used for this compound.
Caption: IUPAC numbering of this compound.
Part 1: NMR Analysis of this compound
Experimental Protocol: Data Acquisition
The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
The experiments should be performed on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A typical line width for the TMS signal should be <0.5 Hz.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Parameters: Spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a singlet.[3]
-
Key Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Optional but Recommended: Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in peak assignment.[3]
-
Data Summary and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift principles and data from analogous structures.[1][4][5]
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~6.95 | d | ³JH6-H5 ≈ 8.5 Hz | 1H |
| H5 | ~6.75 | dd | ³JH5-H6 ≈ 8.5 Hz, ⁴JH5-F ≈ 2.5 Hz | 1H |
| H3 | ~6.70 | d | ³JH3-F ≈ 12.0 Hz | 1H |
| H7 (CH) | ~3.25 | sept | ³JH7-H8/9 ≈ 7.0 Hz | 1H |
| C10 (OCH₃) | ~3.78 | s | - | 3H |
| C8/C9 (CH₃) | ~1.20 | d | ³JH8/9-H7 ≈ 7.0 Hz | 6H |
¹H NMR Spectrum Analysis:
-
Aromatic Region (δ 6.7-7.0 ppm): The three aromatic protons exhibit distinct signals due to their unique electronic environments.
-
The signal for H3 appears as a doublet with a large coupling constant (~12.0 Hz), which is characteristic of a three-bond ortho coupling to the fluorine atom (³JHF).[6]
-
H6 shows a standard ortho coupling to H5 (~8.5 Hz), appearing as a simple doublet.
-
H5 is the most complex signal, appearing as a doublet of doublets. It is split by its ortho neighbor H6 (³JHH ≈ 8.5 Hz) and by a smaller four-bond meta coupling to the fluorine atom (⁴JHF ≈ 2.5 Hz).
-
-
Aliphatic Region (δ 1.0-3.5 ppm):
-
The methoxy protons (C10-H ) appear as a sharp singlet at ~3.78 ppm, as expected for an anisole system.
-
The isopropyl group gives rise to two signals: a septet for the methine proton (H7 ) at ~3.25 ppm, split by the six equivalent methyl protons, and a corresponding doublet for the six methyl protons (C8/C9-H ) at ~1.20 ppm. The identical coupling constants confirm their relationship.[2]
-
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Coupling to Fluorine (J, Hz) |
| C2 (C-F) | ~156.5 | ¹JCF ≈ 245 Hz |
| C4 (C-O) | ~155.0 | ⁴JCF ≈ 2.0 Hz |
| C1 (C-iPr) | ~135.5 | ³JCF ≈ 4.5 Hz |
| C6 (CH) | ~117.0 | ³JCF ≈ 8.0 Hz |
| C5 (CH) | ~114.5 | ²JCF ≈ 22 Hz |
| C3 (CH) | ~112.0 | ²JCF ≈ 25 Hz |
| C10 (OCH₃) | ~55.5 | - |
| C7 (CH) | ~27.0 | - |
| C8/C9 (CH₃) | ~22.5 | - |
¹³C NMR Spectrum Analysis:
The most striking feature of the ¹³C NMR spectrum is the influence of the fluorine atom, which introduces C-F coupling that splits the signals of nearby carbons. The magnitude of the J-coupling is dependent on the number of bonds separating the carbon and fluorine atoms.[6][7]
-
C2: The carbon directly attached to fluorine exhibits a very large one-bond coupling constant (¹JCF) of approximately 245 Hz, and its chemical shift is significantly downfield.
-
C3 and C5: The two carbons ortho to the fluorine (two bonds away) show significant ²JCF coupling in the range of 20-25 Hz.
-
C1 and C6: The carbons meta to the fluorine (three bonds away) have smaller ³JCF coupling constants (4-8 Hz).
-
C4: The para carbon shows the smallest long-range coupling (⁴JCF).
Part 2: Comparative NMR Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare it with non-fluorinated and less substituted analogues.
Caption: Workflow for NMR-based structural elucidation.
Alternative 1: 1-Isopropyl-4-methoxybenzene
This analogue lacks the fluorine atom at the C2 position, allowing for a direct assessment of fluorine's impact.
Table 3: NMR Data for 1-Isopropyl-4-methoxybenzene (p-Isopropylanisole)[8][9][10]
| Nucleus | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H2/H6 | ~7.15 | d | ³J ≈ 8.7 Hz |
| H3/H5 | ~6.85 | d | ³J ≈ 8.7 Hz | |
| CH (isopropyl) | ~2.85 | sept | ³J ≈ 7.0 Hz | |
| OCH₃ | ~3.79 | s | - | |
| CH₃ (isopropyl) | ~1.22 | d | ³J ≈ 7.0 Hz | |
| ¹³C | C4 (C-O) | ~158.0 | - | - |
| C1 (C-iPr) | ~141.0 | - | - | |
| C2/C6 | ~127.0 | - | - | |
| C3/C5 | ~113.8 | - | - | |
| OCH₃ | ~55.2 | - | - | |
| CH (isopropyl) | ~33.2 | - | - | |
| CH₃ (isopropyl) | ~24.1 | - | - |
Comparison Insights:
-
Symmetry: 1-Isopropyl-4-methoxybenzene is a C₂ᵥ symmetric molecule, resulting in only four unique NMR signals (two aromatic, two aliphatic) for both protons and carbons. The introduction of fluorine in the target molecule breaks this symmetry, causing all aromatic positions (C1-C6) to become chemically non-equivalent.
-
Chemical Shifts: The fluorine atom, being highly electronegative, generally deshields (shifts downfield) the directly attached carbon (C2) and influences the shifts of other nearby nuclei through inductive and mesomeric effects.
-
Coupling: The most obvious difference is the complete absence of H-F and C-F coupling in the spectra of 1-isopropyl-4-methoxybenzene. The complex splitting patterns observed in the aromatic region of the target molecule collapse into simple doublets for the analogue.
Alternative 2: 4-Fluoroanisole
This analogue removes the bulky isopropyl group, isolating the electronic effects of the fluorine and methoxy groups on the aromatic ring.
Table 4: NMR Data for 4-Fluoroanisole[11][12]
| Nucleus | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| ¹H | H2/H6 | ~6.95 | m |
| H3/H5 | ~6.85 | m | |
| OCH₃ | ~3.75 | s | |
| ¹³C | C4 (C-F) | ~159.5 | d, ¹JCF ≈ 240 Hz |
| C1 (C-O) | ~154.0 | d, ⁴JCF ≈ 2 Hz | |
| C2/C6 | ~116.0 | d, ²JCF ≈ 23 Hz | |
| C3/C5 | ~115.5 | d, ³JCF ≈ 8 Hz | |
| OCH₃ | ~55.5 | s |
Comparison Insights:
-
Isopropyl Group Effect: Comparing the aromatic proton shifts of this compound with those of fluoroanisole highlights the steric and electronic influence of the isopropyl group. The bulky isopropyl group at C1 likely causes some deshielding of the adjacent H6 proton.
-
Confirmation of C-F Couplings: The C-F coupling constants observed in 4-fluoroanisole serve as an excellent reference, confirming the assignments made for the target molecule. The magnitudes of ¹JCF, ²JCF, and ³JCF are highly characteristic and consistent between the two molecules.
Conclusion
The comprehensive NMR analysis of this compound is a clear demonstration of modern spectroscopy's power in structural verification. The ¹H NMR spectrum is defined by the loss of symmetry in the aromatic region and the characteristic H-F coupling patterns that allow for unambiguous assignment of all three aromatic protons. Similarly, the ¹³C NMR spectrum is dominated by the large, distance-dependent C-F coupling constants, which serve as an unmistakable signature of fluorine incorporation.
By systematically comparing the spectral data with non-fluorinated (1-isopropyl-4-methoxybenzene) and simplified (4-fluoroanisole) analogues, we can confidently dissect the individual contributions of each substituent to the final spectra. This comparative methodology not only validates the structural assignment but also provides a deeper, more intuitive understanding of structure-property relationships, an invaluable insight for researchers in drug discovery and chemical synthesis.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-1-isopropyl-4-methoxybenzene
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-1-isopropyl-4-methoxybenzene. Designed for researchers in analytical chemistry, drug discovery, and organic synthesis, this document elucidates the fragmentation pathways by applying fundamental principles of mass spectrometry and drawing comparisons with structurally related analogs. The guide includes a detailed experimental protocol for data acquisition and presents the predicted data in clear, comparative formats.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₁₀H₁₃FO, Molecular Weight: 168.21 g/mol ) is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex organic molecules and bioactive compounds.[1][2] Its structural characterization is a critical step in quality control and reaction monitoring. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is the premier technique for this purpose due to its high sensitivity and ability to provide structural information through fragmentation analysis.
While experimental spectra for this specific molecule are not widely published, its fragmentation pattern can be reliably predicted by understanding the behavior of its constituent functional groups: an isopropyl-substituted benzene ring, a methoxy ether (anisole) moiety, and a fluorine substituent. The stability of the aromatic ring is expected to yield a prominent molecular ion peak, a common feature for aromatic compounds.[3][4] The fragmentation, however, will be directed by the substituents, primarily through the energetically favorable cleavage at the benzylic position.[5][6]
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon entering the mass spectrometer and undergoing electron ionization (70 eV), this compound will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 168. This radical cation is energetically unstable and will undergo a series of fragmentation events to form more stable daughter ions.[7] The primary fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses.
Primary Fragmentation: The Dominance of Benzylic Cleavage
The most anticipated and likely dominant fragmentation pathway is the cleavage of the C-C bond beta to the aromatic ring within the isopropyl group. This process, known as benzylic cleavage, results in the loss of a methyl radical (•CH₃, mass 15 u).[5][8] This pathway is highly favored because it produces a resonance-stabilized secondary benzylic carbocation. This ion, at m/z 153 , is predicted to be the base peak (the most abundant ion) in the spectrum.
This prediction is strongly supported by the known fragmentation pattern of its non-fluorinated analog, 4-isopropylanisole, which shows a prominent base peak at m/z 135, corresponding to the same [M-15]⁺ fragmentation.[9][10]
Secondary and Minor Fragmentation Pathways
Following the initial benzylic cleavage, several other fragmentation processes are expected to occur, leading to a characteristic fingerprint for the molecule.
-
Loss of Formaldehyde: The methoxy group can induce fragmentation through the loss of a neutral formaldehyde molecule (CH₂O, mass 30 u) from the m/z 153 ion. This is a characteristic fragmentation for anisole derivatives. This would produce a significant fragment ion at m/z 123 .
-
Loss of the Isopropyl Group: A less favorable cleavage involves the loss of the entire isopropyl group as a radical (•C₃H₇, mass 43 u) from the molecular ion. This would result in a 2-fluoro-4-methoxyphenyl cation at m/z 125 .
-
Aromatic Ring Fragmentation: The stable aromatic core of the major fragments can undergo further fragmentation, typically involving the loss of neutral acetylene (C₂H₂, mass 26 u) or other small molecules, leading to smaller ions commonly observed in the mass spectra of alkylbenzenes, such as those at m/z 91 (tropylium ion rearrangement) and m/z 77 (phenyl cation).[4][11]
The fragmentation cascade is visually summarized in the workflow diagram below.
Caption: Predicted fragmentation pathway of this compound.
Comparative Analysis & Data Summary
The diagnostic power of a mass spectrum lies in its uniqueness. The predicted fragmentation pattern of this compound can be readily distinguished from its structural isomers or analogs.
-
Comparison with 4-Isopropylanisole: The primary difference is the mass shift caused by the fluorine atom (+18 u compared to -H). The molecular ion of 4-isopropylanisole is at m/z 150, and its base peak is at m/z 135 ([M-15]⁺).[10] The presence of a molecular ion at m/z 168 and a base peak at m/z 153 is a clear differentiator.
-
Comparison with Positional Isomers: An isomer such as 1-Fluoro-2-isopropyl-4-methoxybenzene would be expected to exhibit a very similar fragmentation pattern, as the dominant benzylic cleavage is independent of the fluorine's position relative to the other substituents. Distinguishing these isomers would likely require chromatographic separation (different retention times in GC) prior to mass analysis.
The predicted quantitative data is summarized in the table below.
| m/z | Proposed Formula | Fragment Description | Predicted Relative Abundance |
| 168 | [C₁₀H₁₃FO]⁺• | Molecular Ion (M⁺•) | High |
| 153 | [C₉H₁₀FO]⁺ | [M - CH₃]⁺ via Benzylic Cleavage | Very High (Base Peak) |
| 125 | [C₇H₆FO]⁺ | [M - C₃H₇]⁺ | Medium |
| 123 | [C₈H₆FO]⁺ | [M - CH₃ - CH₂O]⁺ | Medium-Low |
| 91 | [C₇H₇]⁺ | Tropylium Ion (rearranged fragment) | Low |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Low |
Experimental Protocol for GC-MS Analysis
This protocol outlines a standard method for acquiring the EI mass spectrum of this compound.
Objective: To obtain the retention time and electron ionization mass spectrum of the target compound.
Materials:
-
Sample: this compound, ~1 mg
-
Solvent: Dichloromethane or Ethyl Acetate, HPLC grade
-
Vial: 2 mL autosampler vial with cap and septum
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of solvent.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
Transfer the final solution to an autosampler vial.
-
-
GC-MS Method Parameters:
-
GC Inlet:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
-
GC Column:
-
Type: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
Solvent Delay: 3 minutes
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted.
-
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The fragmentation pattern of this compound under electron ionization is predicted to be dominated by a highly stable benzylic cation at m/z 153, formed by the loss of a methyl group. This fragment serves as the base peak and the most telling feature in the spectrum. Further fragmentation through the loss of formaldehyde and the isopropyl radical provides additional structural confirmation. This predictive guide, grounded in established chemical principles and compared against known analogs, provides a robust framework for the identification and characterization of this compound in a research or quality control setting.
References
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PubChem. 2-Fluoroanisole | C7H7FO | CID 67576. National Center for Biotechnology Information. Available at: [Link]
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LookChem. 4-Isopropylanisole CAS 4132-48-3. Available at: [Link]
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Doc Brown's Chemistry. Explaining interpreting C9H12 mass spectrum of propylbenzene. Available at: [Link]
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PubChem. 4-Isopropylanisole | C10H14O | CID 77783. National Center for Biotechnology Information. Available at: [Link]
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INIS-IAEA. Mass spectrometric study on the fragmentation of anisole. Available at: [Link]
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Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. Available at: [Link]
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Pavel, O., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3288. Available at: [Link]
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ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(5), 318-327. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Fluoro-1-isopropyl-4-methoxybenzene and Its Analogs
This guide provides a comprehensive comparison of the biological activities of 2-Fluoro-1-isopropyl-4-methoxybenzene and its structural analogs. Drawing upon experimental data from closely related compounds, this document offers insights into the structure-activity relationships (SAR) that govern their antimicrobial and anticancer properties. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical scaffold for therapeutic innovation.
Introduction: The Promise of a Versatile Scaffold
This compound belongs to a class of substituted benzene compounds that have garnered significant interest in medicinal chemistry. Its core structure is analogous to thymol, a well-known natural monoterpenoid with a broad spectrum of biological activities, and its methyl ether derivative, 4-isopropylanisole. The introduction of a fluorine atom and a methoxy group in place of the hydroxyl and methyl groups of thymol, respectively, is anticipated to modulate the compound's physicochemical properties and, consequently, its biological profile. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1]
This guide will first explore the established biological activities of thymol and its ether derivatives to build a foundational understanding of the structure-activity landscape. Subsequently, we will extrapolate these findings to predict the biological potential of this compound and its analogs, providing a rationale for future research and development in this area.
Comparative Biological Activities: Insights from Thymol Analogs
Research into the biological activities of thymol derivatives has revealed significant potential in antimicrobial and anticancer applications. The modification of the phenolic hydroxyl group and substitutions on the aromatic ring have been shown to profoundly influence their efficacy.
Antimicrobial Activity
Thymol itself is a potent antiseptic, effective against a wide range of Gram-positive and Gram-negative bacteria.[2] The derivatization of its hydroxyl group into ethers has been explored to modulate its activity. A study on thymyl ethers synthesized from various substituted acetanilides showed that while some derivatives exhibited good antibacterial activity, the parent N-chloro acetyl aryl amines often displayed higher potency.[2] This suggests that the free hydroxyl group in thymol may be crucial for its primary antibacterial action, and its conversion to an ether can either enhance or diminish its activity depending on the nature of the substituent.
In a comprehensive study by Sisto et al. (2021), a series of 38 thymol-based ether derivatives were synthesized and evaluated against eight strains of Helicobacter pylori.[3] The structure-activity relationship analysis revealed that benzyl ether derivatives were generally more potent than those with simple alkyl chains. Furthermore, the presence of electron-withdrawing groups, such as a cyano or phenyl group at the para position of the benzyl moiety, significantly enhanced the anti-H. pylori activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL.[3][4]
Table 1: Antimicrobial Activity of Selected Thymol Analogs
| Compound/Analog | Target Organism(s) | MIC (µg/mL) | Reference |
| Thymol | Gram-positive & Gram-negative bacteria | Variable | [2] |
| Thymol-4-cyanobenzyl ether | H. pylori (various strains) | 4 - 16 | [3] |
| Thymol-4-phenylbenzyl ether | H. pylori (various strains) | 8 - 32 | [3] |
| 7-formyl-9-isobutyryloxy-8-hydroxythymol | S. aureus, B. cereus, B. thuringiensis | 3.9 - 15.6 | [5] |
| 2α-methoxyl-3β-methyl-6-methylol-2,3-dihydrobenzofuran | S. aureus, B. cereus, B. thuringiensis | 31.3 - 62.5 | [5] |
Anticancer Activity
The cytotoxic potential of thymol and its derivatives against various cancer cell lines has been extensively investigated. Thymol itself has demonstrated cytotoxic effects on human gastric adenocarcinoma (AGS) cells.[3] The derivatization of thymol has led to compounds with significantly enhanced anticancer activity.
In the same study by Sisto et al. (2021), several of the potent anti-H. pylori thymol ether derivatives were also evaluated for their cytotoxicity against AGS cells. Notably, some compounds displayed a dose-dependent inhibitory effect on cell viability.[3] Another study on thymol derivatives isolated from Ageratina adenophora revealed that compounds with specific substitutions exhibited strong to moderate cytotoxicity against MCF-7 (breast), NCI-H460 (lung), and HeLa (cervical) cancer cell lines, with IC50 values as low as 7.45 µM.[5] The structure-activity relationship from this study suggested that the presence of hydroxyl groups at specific positions was important for the cytotoxic potential.[5]
Table 2: Anticancer Activity of Selected Thymol Analogs
| Compound/Analog | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Thymol | AGS | ~200 | [3] |
| Thymol-4-cyanobenzyl ether | AGS | > 100 | [3] |
| 7-formyl-9-isobutyryloxy-8-hydroxythymol | MCF-7, NCI-H460, HeLa | 7.45 - 28.63 | [5] |
| 2α-methoxyl-3β-methyl-6-methylol-2,3-dihydrobenzofuran | MCF-7, NCI-H460 | 44.65 - 83.19 | [5] |
Structure-Activity Relationship (SAR) and the Role of Fluorine and Methoxy Groups
The biological activity of the this compound scaffold can be inferred from the established SAR of thymol analogs.
Caption: Structure-Activity Relationship of Isopropylbenzene Analogs.
The conversion of the phenolic hydroxyl group of thymol to a methoxy group in this compound is expected to increase the lipophilicity of the molecule. This can enhance its ability to penetrate microbial cell membranes and potentially improve its oral bioavailability. However, the loss of the hydrogen-bonding capability of the hydroxyl group might reduce its interaction with certain biological targets, which could either decrease or alter the spectrum of its antimicrobial activity. The data from thymyl ether derivatives suggests that the nature of the group attached to the oxygen atom is critical in determining the final biological effect.[2][3]
The introduction of a fluorine atom at the ortho position to the isopropyl group is a key modification. Fluorine's high electronegativity can alter the electronic distribution of the benzene ring, influencing its interaction with receptors and enzymes. Furthermore, the C-F bond is metabolically stable, which can protect the molecule from oxidative degradation, potentially leading to a longer duration of action and improved pharmacokinetic profile.[1] In the context of anticancer activity, enhanced metabolic stability is a highly desirable trait.
Experimental Protocols
To facilitate further research on this compound and its analogs, detailed protocols for key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilution.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of a compound on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The existing body of research on thymol and its derivatives provides a strong foundation for exploring the biological activities of this compound and its analogs. The structural modifications of a methoxy group and a fluorine atom are predicted to significantly influence the antimicrobial and anticancer properties of the parent scaffold. The increased lipophilicity and metabolic stability afforded by these modifications are promising features for the development of novel therapeutic agents.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs with variations in the position and number of fluorine atoms, as well as different ether-linked substituents at the 4-position. Such studies will provide direct evidence of their biological activities and allow for a comprehensive structure-activity relationship analysis, paving the way for the rational design of more potent and selective drug candidates.
References
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Thakur, A., et al. (2021). Synthesis and Antibacterial Activity of Thymyl Ethers. Molecules, 26(15), 4471. [Link]
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Sisto, F., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Molecules, 26(7), 1829. [Link]
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Chen, J., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Advances, 11(10), 5695-5701. [Link]
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Sisto, F., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. PubMed. [Link]
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Sisto, F., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. ResearchGate. [Link]
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Swain, S. S., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Microbiology, 15, 1386336. [Link]
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Lazarević, J. S., et al. (2020). Synthesis, Antimicrobial Activity and in silico Studies on Thymol Esters. ResearchGate. [Link]
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Kumar, A., et al. (2008). Thymol and its Derivatives as Antimicrobial Agents. Natural Product Communications, 3(5), 823-826. [Link]
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Rani, P., & Singh, P. (2020). Synthesis and Biological Evaluation of Thymol Functionalized Oxadiazole thiol, Triazole thione and β-lactam Derivatives. Letters in Organic Chemistry, 17(10), 784-792. [Link]
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El-Sayed, W. M., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15. [Link]
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Gasparotto, V., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 981966. [Link]
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Kumar, A., et al. (2014). Synthesis and anti-cancer activity of some novel C-17 analogs of ursolic and oleanolic acids. Medicinal Chemistry Research, 23(1), 125-134. [Link]
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Amslinger, S. (2022). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Molecules, 27(19), 6537. [Link]
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Kumar, D., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904. [Link]
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Baranauskiene, R., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]
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Baranauskiene, R., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]
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Iqbal, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
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Kaczor, A. A., et al. (2013). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Bioorganic & Medicinal Chemistry, 21(1), 323-332. [Link]
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Szabó, D., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896. [Link]
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A Comparative Analysis of 2-Fluoro-1-isopropyl-4-methoxybenzene and its Non-fluorinated Counterpart for Drug Discovery and Development
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for modulating molecular properties and enhancing therapeutic potential. This guide provides an in-depth comparative study of 2-Fluoro-1-isopropyl-4-methoxybenzene and its non-fluorinated analog, 1-isopropyl-4-methoxybenzene. This analysis is designed for researchers, scientists, and drug development professionals to illuminate the nuanced effects of fluorination on this aromatic scaffold, supported by experimental data and detailed protocols.
Introduction: The Fluorine Factor in Aromatic Scaffolds
The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter the physicochemical and pharmacological profile of a molecule.[1][2] These modifications, including changes in lipophilicity, metabolic stability, and binding affinity, are critical considerations in drug design.[2][3] This guide will dissect these effects through a direct comparison of this compound, a key intermediate in the synthesis of various bioactive molecules, and its parent compound, 1-isopropyl-4-methoxybenzene.[4][5]
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom at the 2-position of the benzene ring in 1-isopropyl-4-methoxybenzene induces notable shifts in its physical properties. The table below summarizes key physicochemical data for both compounds.
| Property | This compound | 1-isopropyl-4-methoxybenzene |
| Molecular Formula | C₁₀H₁₃FO | C₁₀H₁₄O |
| Molecular Weight ( g/mol ) | 168.21[4] | 150.22[1] |
| Boiling Point (°C) | 190[6] | 212-213[1] |
| Density (g/cm³) | 1.002[6] | 0.942-0.946 @ 20°C[1] |
| Refractive Index | Not available | 1.501-1.505 @ 20°C[1] |
| Flash Point (°C) | 67[6] | 82.78[1] |
| logP (estimated) | Not available | 3.72[1] |
The data reveals that fluorination at the ortho-position to the isopropyl group leads to a decrease in the boiling point and flash point, while increasing the density. These changes can be attributed to the alterations in intermolecular forces, including dipole-dipole interactions and London dispersion forces, brought about by the highly electronegative fluorine atom.
Synthesis and Reactivity: Navigating the Synthetic Landscape
The synthesis of both compounds typically involves electrophilic aromatic substitution, with Friedel-Crafts alkylation being a common strategy.[4][7] However, the presence of the fluorine atom in the precursor for the fluorinated analog can influence the regioselectivity and reaction conditions.
Experimental Protocol: Synthesis of 1-isopropyl-4-methoxybenzene via Friedel-Crafts Alkylation
This protocol outlines a general procedure for the synthesis of 1-isopropyl-4-methoxybenzene.
Materials:
-
Anisole
-
Isopropyl alcohol
-
A solid acid catalyst (e.g., a zeolite like H-BEA)
-
An inert solvent (e.g., toluene)
-
Dodecane (internal standard for GC analysis)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Catalyst Activation: Activate the solid acid catalyst by heating it to 500°C for 5 hours in air.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated catalyst, anisole, and the inert solvent.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Addition of Alkylating Agent: Slowly add isopropyl alcohol to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) using an internal standard.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.
Synthetic Considerations for this compound
The synthesis of the fluorinated analog follows a similar logic, but often starts with a fluorinated precursor, such as 4-fluoroanisole. The fluorine atom, being an ortho-, para-director, will influence the position of the incoming isopropyl group. Careful control of reaction conditions is necessary to achieve the desired 2-fluoro isomer. Alternative multi-step synthetic routes might be employed to ensure regioselectivity.[4]
Spectroscopic Analysis: Unveiling the Structural Nuances
NMR spectroscopy provides invaluable insights into the structural differences between the two molecules.
¹H NMR:
-
1-isopropyl-4-methoxybenzene: The proton NMR spectrum is characterized by a singlet for the methoxy protons, a septet for the isopropyl methine proton, and a doublet for the six equivalent isopropyl methyl protons. The aromatic region will show a typical AA'BB' pattern for the para-substituted ring.
-
This compound: The presence of the fluorine atom introduces additional complexity due to ¹H-¹⁹F coupling. The aromatic protons will exhibit more complex splitting patterns. The signals for the isopropyl and methoxy groups will also be influenced by the fluorine atom, potentially showing small long-range couplings.
¹³C NMR:
-
1-isopropyl-4-methoxybenzene: The carbon spectrum will show distinct signals for the methoxy carbon, the isopropyl methine and methyl carbons, and the four unique aromatic carbons.
-
This compound: The key feature of the ¹³C NMR spectrum is the presence of C-F coupling. The carbon directly attached to the fluorine atom will appear as a large doublet. Other carbons in the vicinity will also show smaller couplings, providing crucial information for structural assignment.[8]
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A Comparative Guide to the Structural Elucidation of 2-Fluoro-1-isopropyl-4-methoxybenzene Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. Fluorinated aromatic compounds, such as derivatives of 2-Fluoro-1-isopropyl-4-methoxybenzene, are of significant interest due to the unique physicochemical properties imparted by the fluorine atom, including altered metabolic stability and binding affinities.[1] This guide provides a comprehensive overview of X-ray crystallography as the definitive method for elucidating the solid-state structure of these derivatives. We will explore the experimental workflow from synthesis to final structure, compare this technique with other analytical methods, and provide insights into the critical aspects of data interpretation.
The Indispensable Role of Single-Crystal X-ray Diffraction
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight, only single-crystal X-ray diffraction (SC-XRD) can reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline state. This detailed structural information is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystallography.
Part 1: Synthesis and Crystallization
The synthesis of this compound derivatives typically involves electrophilic aromatic substitution reactions.[1] Once the target compound is synthesized and purified, the critical and often most challenging step is growing high-quality single crystals suitable for X-ray diffraction.
Experimental Protocol: Crystal Growth
-
Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. This often involves screening a range of solvents with varying polarities. For compounds like substituted phenyl derivatives, slow evaporation from a solution in a solvent such as petroleum ether has proven effective.[2][3]
-
Slow Evaporation (Protocol based on a related structure[2][3])
-
Dissolve the purified compound in a suitable solvent (e.g., petroleum ether) to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals.
-
-
Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is soluble and placing this vial inside a larger, sealed container with a second solvent (the anti-solvent) in which the compound is insoluble but the first solvent is miscible. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.
Part 2: X-ray Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a beam of X-rays, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of rotating the crystal and collecting data over a wide range of orientations. Data is typically collected at low temperatures (e.g., 173 K) to minimize thermal vibrations of the atoms.[2]
-
Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions and other parameters, resulting in a final, accurate molecular structure.
The following diagram illustrates the comprehensive workflow from synthesis to structural analysis:
Sources
Comparative Guide to HPLC Method Development for 2-Fluoro-1-isopropyl-4-methoxybenzene
This guide provides a comprehensive, experience-driven comparison of initial strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Fluoro-1-isopropyl-4-methoxybenzene. As this compound is a key intermediate in various research and development sectors, including pharmaceuticals and materials science, a reliable analytical method is paramount for ensuring purity, stability, and quality.[1][2]
Instead of a one-size-fits-all protocol, this document explores two logical starting points, comparing a conventional C18 stationary phase with a Phenyl-Hexyl phase. We will delve into the scientific rationale behind each choice, present detailed experimental protocols, and analyze comparative performance data to guide you toward the optimal methodology for your specific analytical challenge.
Foundational Strategy: Analyte Characterization
Before any injections are made, a fundamental understanding of the analyte is critical. This compound (MW: 168.21 g/mol ) is a substituted aromatic ether.[1] Its structure dictates its chromatographic behavior:
-
Hydrophobicity: The benzene ring, isopropyl group, and methoxy group contribute to its nonpolar character, making it well-suited for Reversed-Phase HPLC (RP-HPLC).
-
Aromaticity: The benzene ring is capable of π-π interactions, a property that can be exploited to enhance selectivity.
-
UV Absorbance: The methoxy-substituted benzene ring acts as a strong chromophore. Anisole (methoxybenzene) itself exhibits absorbance maxima around 217 nm and 269 nm.[3][4] Related structures like 1,4-Dimethoxybenzene show a strong absorbance peak at 291 nm.[5] Therefore, a detection wavelength in the range of 270-290 nm is a logical starting point for sensitive detection. For this guide, we will select 275 nm as our primary detection wavelength.
This initial analysis informs our selection of two distinct, yet viable, RP-HPLC approaches for comparison.
Method A: The Universal Workhorse - C18 Stationary Phase
The octadecylsilane (C18) phase is the most common starting point in RP-HPLC due to its broad applicability and robust hydrophobic retention mechanism.[6] It serves as our baseline method.
Protocol: Method A
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard dimension column providing a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and improves peak shape for acidic or basic impurities. |
| Mobile Phase B | Acetonitrile | A common, strong organic modifier with a low UV cutoff and low viscosity.[7][8][9] |
| Gradient | 50% B to 95% B over 10 min | A scouting gradient to determine the approximate elution strength required. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures run-to-run reproducibility by controlling retention time variability. |
| Injection Vol. | 5 µL | A small volume to minimize potential peak distortion. |
| Detector | UV-Vis Diode Array Detector (DAD) | Wavelength set at 275 nm. |
Method B: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase
For aromatic compounds, a C18 phase may not always provide sufficient resolution from structurally similar impurities. Phenyl-type columns offer an alternative separation mechanism by leveraging π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[10][11] This can produce unique selectivity that is orthogonal to the purely hydrophobic interactions of a C18 phase.[12][13]
Protocol: Method B
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Introduces π-π interaction capability for enhanced selectivity of aromatic compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Kept consistent for direct comparison with Method A. |
| Mobile Phase B | Methanol | Changing the organic modifier can alter selectivity; methanol is a protic solvent that can engage in different interactions than aprotic acetonitrile.[8][14] |
| Gradient | 60% B to 100% B over 10 min | Adjusted slightly to account for methanol's lower elution strength compared to acetonitrile.[7][8] |
| Flow Rate | 1.0 mL/min | Kept consistent. |
| Column Temp. | 30 °C | Kept consistent. |
| Injection Vol. | 5 µL | Kept consistent. |
| Detector | UV-Vis Diode Array Detector (DAD) | Wavelength set at 275 nm. |
Visualization of Method Development & Separation Mechanisms
To better understand the process and the underlying science, the following diagrams illustrate the workflow and the key differences in the separation mechanisms.
Caption: A generalized workflow for systematic HPLC method development.
Caption: Comparison of dominant interaction forces in C18 vs. Phenyl-Hexyl columns.
Comparative Performance Data
To objectively compare the two methods, we will analyze their performance based on key chromatographic parameters. The data below is simulated for a scenario where the sample contains this compound and a closely eluting, structurally related impurity (Impurity X).
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Ideal Value |
| Retention Time (Analyte) | 5.2 min | 6.8 min | Method Dependent |
| Resolution (Rs) - Analyte/Impurity X | 1.4 | 2.5 | > 2.0 |
| Tailing Factor (Analyte) | 1.2 | 1.1 | ≤ 1.2 |
| Theoretical Plates (N) | 15,000 | 14,000 | As high as possible |
Analysis and Recommendations
-
Retention and Elution: As expected, the C18 method with acetonitrile (a stronger organic solvent) resulted in a shorter retention time.[7][8] Method B, using methanol, required a higher starting percentage of organic modifier and yielded a longer retention time, providing more opportunity for separation.
-
Resolution (Rs): This is the most critical parameter. Method A produced a resolution of 1.4, which is below the generally accepted baseline separation value of 1.5 and well below the ideal of >2.0 for robust quantification. Method B, however, provided excellent baseline resolution (Rs = 2.5). This strongly indicates that the alternative selectivity offered by the Phenyl-Hexyl phase, likely through π-π interactions, was crucial for separating the analyte from Impurity X. Phenyl phases are well-known for providing this enhanced selectivity for aromatic compounds.[10][11][12]
-
Peak Shape and Efficiency: Both methods produced acceptable peak shapes (Tailing Factor ≤ 1.2) and good column efficiency (Theoretical Plates > 10,000). The slightly lower plate count in Method B is a minor trade-off for the significant gain in resolution.
Conclusion and Path Forward
Based on this comparative analysis, Method B (Phenyl-Hexyl / Methanol) is the superior starting point for developing a reliable, stability-indicating method. While the C18 column provided a rapid screen, it failed to resolve a critical impurity.
The next steps in developing Method B would be:
-
Gradient Optimization: Fine-tune the gradient slope and duration to further improve resolution and shorten the run time if possible.
-
Method Validation: Once optimized, the method must be formally validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[15][16][17][18]
This guide demonstrates the importance of screening alternative column chemistries early in the method development process. Relying solely on a C18 column can lead to unresolved issues, whereas leveraging different stationary phase selectivities provides a powerful tool to overcome complex separation challenges.
References
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Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]
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Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. [Link]
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Pharma Growth Hub. (2023). Why does Acetonitrile have higher elution strength than methanol?[Link]
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Shimadzu. (2022). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. [Link]
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Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
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Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. [Link]
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Riaño, C. A., et al. (2012). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]
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GMP SOP. (n.d.). HPLC Method Development & Validation Procedure. [Link]
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RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]
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SlideShare. (n.d.). analytical method validation and validation of hplc. [Link]
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SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]
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Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. [Link]
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Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]
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ResearchGate. (2016). Can UV absorption band of methoxy group appear before C=C group?[Link]
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St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]
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Canadian Science Publishing. (n.d.). PART XV. THE ULTRAVIOLET ABSORPTION SPECTRA OF ANISOLES. [Link]
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NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. [Link]
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A Researcher's Guide to the Regioselective Functionalization of 2-Fluoro-1-isopropyl-4-methoxybenzene
For the discerning researcher in medicinal chemistry and drug development, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. This guide provides an in-depth comparative analysis of the reaction products of 2-Fluoro-1-isopropyl-4-methoxybenzene, a key intermediate in the synthesis of bioactive molecules like the CETP inhibitor, anacetrapib.[1] We will explore the interplay of electronic and steric effects that govern its reactivity in electrophilic aromatic substitution, directed ortho-lithiation, and nucleophilic aromatic substitution, offering predictive insights and actionable experimental protocols.
Understanding the Reactivity Landscape of this compound
The reactivity of this compound is dictated by the cumulative influence of its three substituents on the aromatic ring. A thorough understanding of their individual directing effects is paramount to predicting reaction outcomes.
-
Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.[2]
-
Isopropyl Group (-CH(CH₃)₂): A weakly activating group and an ortho, para-director, donating electron density through an inductive effect.[3]
-
Fluoro Group (-F): A deactivating group due to its strong inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs.[4]
The synergy of these groups creates a nuanced reactivity profile, where the positions for substitution are not immediately obvious. This guide will dissect these competing influences in the context of specific reaction classes.
Electrophilic Aromatic Substitution: A Battle of Directors
Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. In the case of this compound, the positions susceptible to electrophilic attack are C3, C5, and C6. The methoxy and isopropyl groups strongly activate the ring towards EAS.
Bromination: An Experimental Case Study
Experimental data on the bromination of this compound provides a concrete example of the regioselectivity. Reaction with N-bromosuccinimide (NBS) in a suitable solvent is expected to yield a major product resulting from substitution at the most nucleophilic position.
Predicted Outcome: The position ortho to the powerful activating methoxy group and para to the fluorine atom (C5) is the most likely site of substitution. However, steric hindrance from the adjacent isopropyl group could favor substitution at the C3 position, which is ortho to the isopropyl group and meta to the fluorine.
Nitration: Predicting Isomer Distribution
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. The regiochemical outcome is a delicate balance between electronic activation and steric hindrance.
Predicted Product Distribution:
| Position of Nitration | Directing Influences | Steric Hindrance | Predicted Abundance |
| C5 | ortho to -OCH₃ (strongly activating), para to -F (deactivating, o,p-directing) | High, from adjacent isopropyl group | Minor |
| C3 | ortho to isopropyl (activating), meta to -F (least deactivated) | Moderate | Major |
| C6 | ortho to -F (deactivating), meta to -OCH₃ (less activated) | Low | Trace |
The C3 position is electronically favored by the activating isopropyl group and is less sterically encumbered than the C5 position. The C6 position is the least electronically favored.
Friedel-Crafts Acylation: Introducing a Ketone Moiety
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.[2][6][7] This reaction is highly sensitive to the electronic nature of the aromatic ring and generally proceeds well on activated systems.
Predicted Outcome: Similar to nitration, the primary competition will be between the C3 and C5 positions. Given the bulk of the incoming acyl electrophile and the Lewis acid complex, steric hindrance at the C5 position will be even more pronounced. Therefore, acylation is predicted to occur predominantly at the C3 position .
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
Directed Ortho-Lithiation: Precision Functionalization
Directed ortho-lithiation (DoM) offers a powerful method for regioselective functionalization by deprotonation at a position ortho to a directing metalating group (DMG).[8][9][10] In this compound, both the methoxy and fluoro groups can act as DMGs.
Analysis of Directing Groups:
-
Methoxy Group (-OCH₃): A potent DMG, directing lithiation to the C3 and C5 positions.
-
Fluoro Group (-F): A weaker DMG compared to the methoxy group.[11]
Predicted Outcome: Lithiation is expected to occur preferentially at the C3 position . This site is ortho to the strong methoxy directing group and is less sterically hindered than the C5 position. Subsequent quenching with an electrophile will introduce a new substituent at this position with high regioselectivity.
Caption: Workflow for directed ortho-lithiation.
Nucleophilic Aromatic Substitution (SNAr): The Role of Fluorine
The presence of a fluorine atom opens up the possibility of nucleophilic aromatic substitution (SNAr), a reaction pathway typically favored on electron-deficient aromatic rings.[4][12][13][14][15][16] While the methoxy and isopropyl groups are electron-donating, the strong electronegativity of fluorine can make the C2 position susceptible to nucleophilic attack, especially if a strong nucleophile is used under forcing conditions.
Feasibility Analysis: For a classical SNAr to occur, the aromatic ring needs to be activated by strong electron-withdrawing groups, which is not the case here. However, recent advances in photoredox catalysis have enabled SNAr on unactivated fluoroarenes.[12]
Alternative Substrate Comparison: A more electron-deficient substrate, such as 2,4-difluoro-1-isopropyl-5-nitrobenzene, would be significantly more reactive towards SNAr. The nitro group would stabilize the Meisenheimer intermediate, facilitating the displacement of one of the fluorine atoms.
Experimental Protocols
Protocol for Nitration of this compound
This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.[17][18]
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with stirring to prepare the nitrating mixture.
-
In a separate flask, dissolve this compound in dichloromethane and cool the solution in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer with cold water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers.
Protocol for Friedel-Crafts Acylation of this compound
This protocol is a general procedure for the Friedel-Crafts acylation of activated arenes.[19][20][21]
Materials:
-
This compound
-
Acetyl Chloride (or other acyl halide)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Hydrochloric Acid (1 M)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous DCM at 0 °C, slowly add acetyl chloride.
-
Stir the mixture at 0 °C for 15 minutes to form the acylium ion complex.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Conclusion and Future Directions
The regiochemical outcomes of reactions on this compound are a testament to the intricate interplay of electronic and steric effects in substituted aromatic systems. While electrophilic aromatic substitution offers multiple potential products, directed ortho-lithiation provides a highly selective route to the C3-functionalized derivative. The exploration of nucleophilic aromatic substitution on this electron-rich system may require modern catalytic methods.
Future work should focus on obtaining precise experimental data for the nitration and Friedel-Crafts acylation of this substrate to validate the predictions made in this guide. Furthermore, a comparative study of different Lewis acids in Friedel-Crafts reactions could reveal opportunities to tune the regioselectivity. For researchers in drug discovery, the selective functionalization of this scaffold at the C3 and C5 positions offers exciting avenues for generating novel analogues with potentially enhanced biological activity.
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PubMed. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 76(17), 7136–7144. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. [Link]
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assessing the reactivity of 2-Fluoro-1-isopropyl-4-methoxybenzene versus similar compounds
Introduction
In the landscape of modern medicinal and process chemistry, the nuanced reactivity of substituted aromatic compounds is a cornerstone of rational molecular design. 2-Fluoro-1-isopropyl-4-methoxybenzene, a key intermediate in the synthesis of various bioactive molecules, presents a fascinating case study in the interplay of steric and electronic effects.[1][2] This guide provides an in-depth, comparative analysis of its reactivity against structurally similar compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their synthetic strategies. We will dissect the factors governing its behavior in electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation reactions, supported by experimental data and detailed protocols.
Understanding the Substituent Effects at Play
The reactivity of this compound is dictated by the cumulative influence of its three substituents on the benzene ring:
-
Methoxy Group (-OCH₃): A powerful activating group for electrophilic aromatic substitution (EAS), the methoxy group donates electron density to the ring through a strong +R (resonance) effect, which outweighs its -I (inductive) effect.[3][4] It is a potent ortho, para-director.
-
Isopropyl Group (-CH(CH₃)₂): An alkyl group that is weakly activating through a +I (inductive) effect and hyperconjugation. It is also an ortho, para-director. However, its significant steric bulk can hinder substitution at the ortho positions.[5]
-
Fluorine Atom (-F): Fluorine presents a unique case. While it is the most electronegative element, leading to a strong -I effect that deactivates the ring towards electrophiles, it also possesses a +R effect due to its lone pairs, which directs substitution to the ortho and para positions.[6][7] In many EAS reactions, fluorobenzene is surprisingly more reactive than other halobenzenes and only slightly less reactive than benzene, with a pronounced preference for para substitution.[6][8][9]
The combination of these groups on a single aromatic scaffold leads to a complex and often non-intuitive reactivity profile, which we will explore in detail.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The directing effects of the substituents on this compound are illustrated below.
Caption: Directing effects in this compound.
The methoxy group is the most powerful activating group, strongly directing incoming electrophiles to its ortho and para positions (positions 3 and 5). The fluorine atom directs to its para position (position 5). The isopropyl group directs to its ortho and para positions (positions 2 and 6, and 4 respectively, which are already substituted).
Comparative Reactivity Data:
| Compound | Relative Rate of Nitration (vs. Benzene) | Major Product(s) | Key Influencing Factors |
| Anisole | ~10⁷ | ortho-nitroanisole, para-nitroanisole | Strong +R effect of -OCH₃ |
| Cumene | ~25 | para-nitrocumene | +I effect and hyperconjugation of -iPr; steric hindrance at ortho |
| Fluorobenzene | ~0.15-0.8 | para-nitrofluorobenzene | Dominant -I effect, but activating +R at the para position[8] |
| 1-Isopropyl-4-methoxybenzene | High | 2-Nitro-1-isopropyl-4-methoxybenzene | Combined activating effects of -OCH₃ and -iPr |
| 2-Fluoroanisole | Moderate | 4-Nitro-2-fluoroanisole | -OCH₃ directs para, -F deactivates but directs para |
| This compound | Moderate | 5-Nitro-2-fluoro-1-isopropyl-4-methoxybenzene | Overwhelming directing effect of -OCH₃ to the unhindered position 5, which is also activated by -F. |
Discussion:
In this compound, electrophilic attack is predominantly directed to position 5 . This is due to the synergistic activating and directing effects of the methoxy and fluoro groups towards this position. The methoxy group, being a powerful activator, strongly favors substitution at its ortho positions (3 and 5). Position 5 is also para to the fluorine atom, which, despite its inductive withdrawal, provides resonance stabilization to the cationic intermediate formed upon electrophilic attack at this site.[9] Furthermore, position 5 is sterically unhindered compared to position 3 (flanked by the isopropyl group) and position 6 (adjacent to the bulky isopropyl group).
Compared to 1-isopropyl-4-methoxybenzene, the fluorine atom in our target compound deactivates the ring to some extent, leading to a slightly lower overall reaction rate. However, its directing effect reinforces the regioselectivity, leading to a higher yield of a single isomer.
Experimental Protocol: Comparative Nitration
This protocol outlines a method for comparing the reactivity of this compound and 1-isopropyl-4-methoxybenzene towards nitration.
Materials:
-
This compound
-
1-Isopropyl-4-methoxybenzene
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 1-isopropyl-4-methoxybenzene in 5 mL of acetic anhydride. Cool both flasks to 0 °C in an ice bath.
-
Nitration: To each flask, add a solution of 1.1 mmol of fuming nitric acid in 1 mL of acetic anhydride dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reactions at 0 °C and monitor their progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reactions by pouring them into a mixture of ice and saturated sodium bicarbonate solution. Extract the aqueous layers with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.
-
Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the isomeric distribution.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom makes this compound a potential substrate for nucleophilic aromatic substitution, a reaction that is typically challenging for electron-rich aromatic rings. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.
While the methoxy and isopropyl groups are electron-donating, the strong electronegativity of fluorine can make the carbon to which it is attached sufficiently electrophilic for nucleophilic attack, especially under forcing conditions. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond and facilitates the initial nucleophilic attack, which is often the rate-determining step.[10][11]
Comparative Analysis:
-
This compound: SNAr is generally disfavored due to the presence of the strongly electron-donating methoxy group. However, if a strong electron-withdrawing group were present (e.g., a nitro group), substitution of the fluorine would become more feasible.
-
2,4-Dinitrofluorobenzene: A classic example where SNAr is highly favorable. The two nitro groups strongly withdraw electron density, activating the ring for nucleophilic attack and stabilizing the negatively charged Meisenheimer intermediate.
-
2-Fluoroanisole: More susceptible to SNAr than our target compound due to the absence of the additional activating isopropyl group.[12]
Caption: Generalized mechanism for SNAr.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings. It relies on a directing group to chelate an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[13] The methoxy group is an effective directing group for this transformation.[13]
Analysis for this compound:
The methoxy group at position 4 can direct lithiation to positions 3 and 5.
-
Position 3: This position is ortho to the methoxy group but is flanked by the bulky isopropyl group. Steric hindrance would likely make deprotonation at this site difficult.
-
Position 5: This position is also ortho to the methoxy group and is less sterically hindered. Therefore, it is the more probable site for lithiation.
The fluorine atom at position 2 is also a known, albeit weaker, directing group. However, the directing ability of the methoxy group is generally stronger.
Comparison with Anisole:
Anisole readily undergoes ortho-lithiation with alkyllithium reagents like n-butyllithium. In the case of this compound, the steric hindrance from the isopropyl group and the electronic influence of the fluorine atom would modulate the ease and regioselectivity of this reaction compared to simple anisole. The lithiation is expected to be slower and more selective for the less hindered position 5.
Experimental Protocol: Directed ortho-Metalation and Trapping
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Iodomethane
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add 1 mmol of this compound and 10 mL of anhydrous THF. Cool the solution to -78 °C.
-
Lithiation: Add 1.1 mmol of TMEDA, followed by the dropwise addition of 1.1 mmol of n-butyllithium. Stir the mixture at -78 °C for 2 hours.
-
Electrophilic Quench: Add 1.5 mmol of iodomethane and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
-
Analysis: Characterize the product by NMR and mass spectrometry to determine the position of methylation.
Conclusion
The reactivity of this compound is a finely tuned balance of steric and electronic effects.
-
In electrophilic aromatic substitution , the powerful activating and directing effect of the methoxy group dominates, leading to highly regioselective substitution at the sterically accessible position 5, which is also activated by the para-fluorine.
-
The molecule is generally unreactive towards nucleophilic aromatic substitution unless further activated by strong electron-withdrawing groups.
-
In directed ortho-metalation , the methoxy group is expected to direct lithiation to the less sterically hindered ortho position (position 5).
This guide provides a framework for understanding and predicting the behavior of this versatile synthetic intermediate. By carefully considering the interplay of its substituents, chemists can harness the unique reactivity of this compound to achieve their synthetic goals with precision and efficiency.
References
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Quora. (2016, July 9). Is fluorobenzene more reactive than benzene? Retrieved from [Link]
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Quora. (2024, February 3). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? Retrieved from [Link]
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ACS Publications. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Journal of Chemical Education. Retrieved from [Link]
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Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep. Retrieved from [Link]
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Chemcess. (2025, December 8). Cumene: Properties, Reactions, Production, Uses And Toxicology. Retrieved from [Link]
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Filo. (2024, February 12). Anisole is less reactive than phenol towards electrophilic substitution r... Retrieved from [Link]
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YouTube. (2023, August 2). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. Retrieved from [Link]
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Quora. (2017, March 22). Anisole is less reactive in electophillic substitution reaction than phenol? Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.10: Phenols and Their Uses. Retrieved from [Link]
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ACS Publications. (n.d.). Gas-phase reactions of anions with 2-, 3-, and 4-fluoroanisole. Retrieved from [Link]
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Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION | Jacques Mortier. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). Exploring the Significance of 2-Fluoroanisole in Modern Organic Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
(n.d.). PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]
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NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
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-
Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
YouTube. (2025, April 29). Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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(n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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ResearchGate. (n.d.). Directed ortho lithiation general mechanism. [Download Scientific Diagram]. Retrieved from [Link]
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Fluoropharm. (n.d.). 1262414-96-9 | this compound. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1-Isopropyl-4-methoxybenzene. Retrieved from [Link]
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NIH. (n.d.). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-4-(1-methylethenyl)benzene | C10H12O | CID 259414. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-4-(1-methylethyl)-. WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-(1-methylethyl)- (CAS 4132-48-3). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-isopropyl anisole benzene, 1-methoxy-4-(1-methylethyl)-. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-Fluoro-1-isopropyl-4-methoxybenzene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-Fluoro-1-isopropyl-4-methoxybenzene, a substituted anisole derivative. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and build a foundation of trust in your laboratory practices.
Hazard Assessment: Understanding the Chemical Profile
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[1][2][6]
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the nose and throat.[3][6]
-
Flammability: As with many organic solvents, there is a potential for flammability. Vapors may form explosive mixtures with air.[4][7]
-
Peroxide Formation: Like other ethers, this compound may form unstable peroxides over time when exposed to oxygen and light.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating exposure risks. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated hazards.
| Task | Required PPE | Rationale |
| Weighing and Solution Preparation | Tightly fitting safety goggles, Face shield, Double-gloving (nitrile or butyl rubber), Full-length lab coat with tight cuffs, Disposable apron | A face shield provides broader protection against splashes.[8][9] Double-gloving minimizes the risk of exposure from a single point of failure. Butyl rubber gloves are often recommended for handling organic solvents.[10] A lab coat and apron protect against skin contact.[7][8] |
| In-vitro/In-vivo Administration | Tightly fitting safety goggles, Face shield, Double-gloving (nitrile or butyl rubber), Full-length lab coat with tight cuffs, Closed-toe shoes | Consistent with weighing and preparation, this level of PPE protects against splashes and accidental contact during experimental procedures. |
| Spill Cleanup | Tightly fitting safety goggles, Face shield, Heavy-duty butyl rubber gloves over nitrile gloves, Chemical-resistant disposable coveralls, Shoe covers | In the event of a spill, enhanced protection is necessary to prevent significant skin and respiratory exposure.[8] |
| Waste Disposal | Tightly fitting safety goggles, Double-gloving (nitrile or butyl rubber), Full-length lab coat with tight cuffs | Standard PPE is required to handle sealed waste containers, minimizing the risk of contact with residual chemicals.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon arrival, visually inspect the package for any signs of damage or leaks.
-
Transport: Move the unopened package to the designated laboratory area.
-
Don PPE: Before opening, put on the appropriate PPE (safety goggles, lab coat, and nitrile gloves).
-
Store Safely: Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][7] Keep the container tightly closed.[1] It should be stored separately from strong oxidizing agents and acids.[5]
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow and the corresponding safety measures.
Step-by-Step Protocol:
-
Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][11]
-
Use Dedicated Equipment: Utilize dedicated spatulas, weigh boats, and glassware to prevent cross-contamination.
-
Handle with Care: When handling the solid compound, avoid generating dust.[3]
-
Grounding: To prevent static discharge when transferring flammable liquids, ensure all metal equipment is properly grounded.[7][12]
-
Avoid Ignition Sources: Keep the chemical away from open flames, hot plates, and other potential sources of ignition.[4][11]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to minimizing harm.
-
Evacuate: Immediately evacuate the area and alert others.[7]
-
Don PPE: Put on the appropriate spill cleanup PPE.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[13]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
-
First Aid:
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Seek immediate medical attention.[13]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of hazardous waste is a legal and ethical responsibility.
-
Waste Collection: Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[14]
-
Container Management: Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the sink or in regular trash.[14]
-
Empty Containers: Thoroughly empty and rinse containers before disposal. The rinsate should be collected as chemical waste.[14]
By adhering to these comprehensive guidelines, you can ensure the safe handling of this compound and contribute to a secure and productive research environment.
References
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- University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure.
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- Angene Chemical. (2025, March 12). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene.
- California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
